molecular formula C8H13N3O4S B1682380 Tinidazole CAS No. 19387-91-8

Tinidazole

货号: B1682380
CAS 编号: 19387-91-8
分子量: 247.27 g/mol
InChI 键: HJLSLZFTEKNLFI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tinidazole is 1H-imidazole substituted at C-1 by a (2-ethylsulfonyl)ethyl group, at C-2 by a methyl group and at C-5 by a nitro group. It is used as an antiprotozoal, antibacterial agent. It has a role as an antiprotozoal drug, an antibacterial drug, an antiparasitic agent and an antiamoebic agent.
A nitroimidazole antitrichomonal agent effective against Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia infections.
This compound is a Nitroimidazole Antimicrobial.
This compound is an orally available, broad spectrum antimicrobial agent used in the treatment of bacterial, protozoal and parasitic infections. This compound is a nitroimidazole similar to metronidazole and is likely to have a similar spectrum and frequency of side effects, including a low rate of serum enzyme elevations during therapy and rare instances of clinically apparent acute liver injury.
This compound is a 5-nitroimidazole derivative with antiprotozoal property. Although the mechanism of action has not been fully elucidated, it has been suggested that this compound is metabolized and yields nitrite anions and metronidazole. Metronidazole's nitro group in turn is reduced via the parasite ferredoxin, thereby generating a series of free nitro radicals including nitro anions. Toxicity is achieved via depletion of sulfhydryl groups and DNA strand breaks with multiple hits having an additive effect and ultimately leading to cell death.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2004 and has 5 approved and 5 investigational indications. This drug has a black box warning from the FDA.
A nitroimidazole alkylating agent that is used as an antitrichomonal agent against TRICHOMONAS VAGINALIS;  ENTAMOEBA HISTOLYTICA;  and GIARDIA LAMBLIA infections. It also acts as an antibacterial agent for the treatment of BACTERIAL VAGINOSIS and anaerobic bacterial infections.
See also: Ronidazole (related);  Dimetridazole (related);  Nimorazole (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLSLZFTEKNLFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023676
Record name Tinidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tinidazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4), 3.03e+00 g/L
Record name SID855690
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Tinidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00911
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tinidazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Colorless crystals from benzene

CAS No.

148159-84-6, 19387-91-8
Record name 1H-Imidazole, 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-, radical ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148159-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tinidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19387-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tinidazole [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019387918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tinidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00911
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tinidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tinidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tinidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TINIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/033KF7V46H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TINIDAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7362
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tinidazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

127-128 °C, 127 - 128 °C
Record name Tinidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00911
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TINIDAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7362
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tinidazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Mechanism of Tinidazole in Protozoa

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the antiprotozoal activity of tinidazole, a second-generation 5-nitroimidazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level description to explore the intricate biochemical processes that govern this compound's efficacy. We will dissect the multi-stage mechanism, beginning with its passive diffusion into the protozoan cell, followed by the critical reductive activation process mediated by the unique low-redox-potential metabolic pathways of anaerobic protozoa. The guide details the generation of cytotoxic nitro radical anions, their subsequent interaction with DNA, and the induction of strand breaks that ultimately lead to cell death. Furthermore, we will present validated experimental protocols for investigating these mechanisms, discuss the molecular basis of clinical resistance, and provide authoritative grounding through comprehensive citations.

The 5-Nitroimidazoles: A Cornerstone of Antiprotozoal Therapy

The 5-nitroimidazole class of drugs, which includes the first-generation compound metronidazole and the second-generation this compound, represents a mainstay in the treatment of infections caused by anaerobic protozoa such as Trichomonas vaginalis, Giardia lamblia (also known as G. duodenalis), and Entamoeba histolytica.[1][2][3][4] this compound, a structural analogue of metronidazole, was developed in 1969 and often exhibits a more favorable pharmacokinetic profile, including a longer serum half-life, which allows for single-dose regimens in some clinical settings.[1][4][5]

The remarkable success of this drug class is rooted in its selective toxicity.[6] These compounds are administered as inactive prodrugs that are selectively activated within organisms possessing a low-redox-potential anaerobic metabolism, a characteristic feature of susceptible protozoa but not of aerobic host cells.[1][7][8] This targeted activation minimizes collateral damage to human tissues, contributing to a generally favorable safety profile.[6][9] Understanding the precise molecular cascade from prodrug to active cytotoxin is paramount for optimizing its use and overcoming emerging resistance.

The Core Cytotoxic Mechanism: A Multi-Stage Process

The antiprotozoal action of this compound is not instantaneous but rather a sequential process that transforms an inert molecule into a potent cellular toxin. This mechanism can be logically divided into four distinct stages.

Stage 1: Cellular Uptake via Passive Diffusion

This compound enters the protozoan cell primarily through passive diffusion, driven by the concentration gradient between the extracellular environment and the cell's cytoplasm.[10][11] As an uncharged and relatively small molecule, it readily crosses the lipid bilayer of the cell membrane without the need for specific transporters.

Stage 2: Reductive Activation - The Decisive Step

Once inside the protozoan, this compound undergoes the critical step of reductive activation. This process is exclusively and efficiently carried out in the low-redox-potential environment of anaerobic or microaerophilic organisms.[1] The key event is the transfer of electrons to this compound's 5-nitro group (NO₂).

This reduction is catalyzed by specific low-redox-potential electron transport proteins that are central to the parasite's energy metabolism but absent in the host's mitochondria. The primary enzyme implicated in this process is Pyruvate:ferredoxin oxidoreductase (PFOR) .[7][8] PFOR transfers electrons from pyruvate to ferredoxin , a small, iron-sulfur protein. The reduced ferredoxin then serves as the direct electron donor for the reduction of this compound's nitro group.[1][8][11] Other enzymes, such as thioredoxin reductase, have also been shown to possess nitroreductase activity and may contribute to this process.[12][13]

G cluster_0 Protozoan Cytoplasm (Low Redox Potential) Pyruvate Pyruvate PFOR Pyruvate:ferredoxin oxidoreductase (PFOR) Pyruvate->PFOR e⁻ Pyruvate->PFOR Fd_ox Ferredoxin (Oxidized) PFOR->Fd_ox PFOR->Fd_ox Fd_red Ferredoxin (Reduced) Fd_ox->Fd_red Accepts e⁻ Tin_prodrug This compound (Prodrug) Fd_red->Tin_prodrug e⁻ transfer Fd_red->Tin_prodrug Tin_active Nitro Radical Anion (Active Drug) Tin_prodrug->Tin_active Reduction of 5-nitro group Tin_prodrug->Tin_active

Fig 1: Reductive activation pathway of this compound in anaerobic protozoa.
Stage 3: Generation of Cytotoxic Intermediates

The single-electron reduction of the nitro group converts this compound into a highly reactive, short-lived nitro radical anion.[6][10][14] This radical is the primary cytotoxic species. Further reduction can lead to the formation of other intermediates, such as nitroso radicals, which are also capable of damaging cellular macromolecules.[6][11] This continuous reduction of the drug within the cell maintains the concentration gradient, driving further uptake of the prodrug from the exterior.[11]

Stage 4: DNA Damage and Cell Death

The ultimate cause of cell death is the extensive damage inflicted upon the parasite's macromolecules by these reactive intermediates, with DNA being the principal target.[6][15] The cytotoxic radicals interact directly with the parasite's DNA, causing a loss of helical structure, covalent binding to the DNA, and single- and double-strand breaks.[2][6][10][11] This irreversible damage inhibits essential cellular processes, including DNA replication and transcription, leading to cell death.[6][] While DNA is the primary target, these reactive species can also damage other vital molecules, including proteins, contributing to the overall cytotoxic effect.[12]

G cluster_1 Consequences of DNA Interaction Tin_active Activated this compound (Nitro Radical Anion) DNA Protozoan DNA Tin_active->DNA Attacks DNA backbone and bases Strand_Breaks DNA Strand Breaks DNA->Strand_Breaks Helix_Loss Loss of Helical Structure DNA->Helix_Loss Replication_Block Replication & Transcription Inhibition Strand_Breaks->Replication_Block Helix_Loss->Replication_Block Cell_Death Cell Death Replication_Block->Cell_Death

Fig 2: Mechanism of DNA damage induced by activated this compound.

Experimental Validation of the Mechanism

A core tenet of our work as application scientists is the reliance on robust, verifiable experimental data. The proposed mechanism of this compound is supported by a variety of assays designed to probe each stage of the process. Below are two foundational protocols that provide a self-validating system to investigate this compound's action and resistance.

Protocol 3.1: Assessing Reductive Activation - The Nitroreductase Assay
  • Causality & Rationale: This assay is designed to quantify the enzymatic activity responsible for the initial, rate-limiting step of this compound activation. By measuring the rate of drug reduction in cell-free extracts, we can directly implicate enzymes like PFOR. Comparing the activity between susceptible and resistant strains provides powerful evidence for the role of this pathway in determining drug efficacy. A diminished rate of reduction in a resistant strain strongly suggests that impaired activation is the mechanism of resistance.

  • Methodology (Spectrophotometric):

    • Preparation of Cell-Free Extract: Culture protozoan trophozoites (e.g., G. lamblia) to mid-log phase. Harvest cells by centrifugation, wash with a suitable buffer (e.g., phosphate-buffered saline), and resuspend in a lysis buffer. Lyse the cells via sonication or freeze-thaw cycles on ice. Centrifuge at high speed (e.g., 14,000 x g) to pellet cellular debris and collect the supernatant (cytosolic extract). Determine protein concentration using a Bradford or BCA assay.

    • Reaction Mixture: In an anaerobic chamber or using anaerobic cuvettes, prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), a source of electrons (e.g., sodium dithionite or pyruvate for PFOR-linked assays), and the cell-free extract.

    • Initiation and Measurement: Initiate the reaction by adding a known concentration of this compound.

    • Data Acquisition: Monitor the decrease in absorbance at a specific wavelength (e.g., 320-340 nm, corresponding to the nitroimidazole) over time using a spectrophotometer. The rate of absorbance decrease is proportional to the nitroreductase activity.

    • Analysis: Calculate the specific activity (e.g., in nmol of this compound reduced/min/mg of protein) and compare between different strains or conditions.

Protocol 3.2: Quantifying DNA Damage - The Comet Assay
  • Causality & Rationale: While viability assays confirm that a drug kills cells, the Comet Assay (Single-Cell Gel Electrophoresis) provides direct, visual evidence of the specific type of damage—DNA strand breaks—predicted by the mechanism.[17][18] When an electric field is applied, fragmented DNA from a single cell migrates out of the nucleus, forming a "comet tail." The length and intensity of this tail are directly proportional to the amount of DNA damage. This allows for a quantitative assessment of this compound's genotoxic effect.

  • Methodology:

    • Cell Treatment: Expose protozoan cells to various concentrations of this compound (and a negative control) for a defined period (e.g., 1-3 hours).

    • Cell Embedding: Harvest the treated cells and mix them with low-melting-point agarose. Pipette this mixture onto a specially coated microscope slide and allow it to solidify.

    • Lysis: Immerse the slides in a high-salt lysis solution (containing detergents like Triton X-100) to dissolve the cell and nuclear membranes, leaving behind the DNA as a "nucleoid."

    • Alkaline Unwinding: Place the slides in a high-pH electrophoresis buffer to unwind the DNA, exposing single-strand breaks.

    • Electrophoresis: Subject the slides to an electric field. Damaged, fragmented DNA will migrate from the nucleoid towards the anode.

    • Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide). Visualize the "comets" using a fluorescence microscope.

    • Analysis: Use specialized image analysis software to measure parameters such as percent tail DNA and tail moment for at least 50-100 cells per condition. Perform statistical analysis to determine dose-dependent increases in DNA damage.

Data Presentation: A Comparative Analysis

The data generated from these protocols can be summarized to clearly differentiate between susceptible and resistant phenotypes.

Protozoan StrainThis compound IC₅₀ (µM)Nitroreductase Activity (nmol/min/mg protein)Mean % Tail DNA (at IC₅₀ conc.)
Susceptible (Wild-Type) 5150.2 ± 12.545.6 ± 5.2
Resistant (Lab-Derived) 5025.8 ± 4.18.9 ± 2.1

Table 1: Hypothetical comparative data illustrating the correlation between drug susceptibility, reductive activation, and DNA damage in protozoan strains.

Mechanisms of this compound Resistance

The emergence of drug resistance is a significant clinical concern.[6][7] For this compound, the predominant mechanism of resistance is not drug efflux but rather a failure to activate the prodrug.[6] This is most commonly achieved through alterations in the reductive activation pathway.

Resistant strains of G. lamblia and T. vaginalis often exhibit significantly reduced expression or mutations in the genes encoding PFOR and ferredoxin.[7][8][19][20] By downregulating these key enzymes, the parasite diminishes its capacity to reduce the 5-nitro group, preventing the formation of the cytotoxic radical anions.[6][19] Consequently, the drug remains in its inert prodrug state and is unable to inflict DNA damage.

G cluster_0 Resistant Protozoan Cytoplasm Pyruvate Pyruvate PFOR PFOR (Downregulated or Mutated) Pyruvate->PFOR e⁻ Pyruvate->PFOR Fd_ox Ferredoxin (Oxidized) PFOR->Fd_ox PFOR->Fd_ox Tin_prodrug This compound (Prodrug) Fd_ox->Tin_prodrug e⁻ transfer (Insufficient) Fd_ox->Tin_prodrug No_Activation No Activation Tin_prodrug->No_Activation Tin_prodrug->No_Activation

Fig 3: The primary mechanism of this compound resistance via impaired reductive activation.

Conclusion and Future Directions

The molecular mechanism of this compound is a model of selective toxicity, exploiting the unique anaerobic biochemistry of protozoan parasites to convert an inert prodrug into a potent genotoxic agent. The process hinges on enzymatic reduction of its 5-nitro group by low-redox-potential pathways, leading to the generation of radical anions that cause catastrophic DNA damage. Understanding this mechanism is not merely an academic exercise; it provides the rational basis for its clinical use and for interpreting treatment failures. The primary avenue of resistance—the downregulation of these same activation pathways—highlights the parasite's ability to adapt. Future research must focus on quantifying the prevalence of resistance-conferring mutations in clinical isolates, exploring alternative activation pathways, and developing novel therapeutics that can either bypass this activation step or inhibit different essential parasite pathways.

References

A Guide to the Spectroscopic Characterization of Tinidazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern pharmaceutical analysis, the unambiguous characterization of an Active Pharmaceutical Ingredient (API) is the bedrock of drug development, quality control, and regulatory compliance. Tinidazole, a pivotal second-generation 5-nitroimidazole antimicrobial, is no exception. Its efficacy against protozoal and anaerobic bacterial infections is directly linked to its precise chemical structure. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core spectroscopic techniques used to elucidate and verify the structure and purity of this compound. Moving beyond mere procedural descriptions, this paper delves into the causality behind experimental choices, offering field-proven insights into the interpretation of spectroscopic data to build a comprehensive and self-validating analytical profile of this important therapeutic agent.

The Rationale for a Multi-Spectroscopic Approach

The this compound molecule (Chemical Formula: C₈H₁₃N₃O₄S, Molecular Weight: 247.27 g/mol ) possesses several key structural features: a nitro-substituted imidazole ring, a methyl group on the ring, and an ethylsulfonyl side chain. No single analytical technique can fully characterize this multifaceted structure. A robust analytical strategy, therefore, relies on an orthogonal, multi-technique approach where each method provides a unique and complementary piece of the structural puzzle.

  • UV-Visible (UV-Vis) Spectroscopy probes the conjugated π-electron system of the nitroimidazole chromophore.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy identifies the specific functional groups via their characteristic vibrational frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy maps the complete carbon-hydrogen framework, confirming atom connectivity and chemical environments.

  • Mass Spectrometry (MS) determines the exact molecular weight and provides vital structural clues through controlled fragmentation.

By integrating the data from these techniques, we construct a complete, high-confidence structural dossier for this compound.

cluster_techniques Spectroscopic Techniques cluster_info Information Provided This compound This compound Structure (C₈H₁₃N₃O₄S) UV_Vis UV-Vis Spec. This compound->UV_Vis FTIR FT-IR Spec. This compound->FTIR NMR NMR Spec. This compound->NMR MS Mass Spec. This compound->MS UV_Info Electronic Transitions (Chromophore ID) UV_Vis->UV_Info Probes IR_Info Functional Groups (Vibrational Modes) FTIR->IR_Info Probes NMR_Info C-H Framework (Atom Connectivity) NMR->NMR_Info Probes MS_Info Molecular Weight & Fragmentation MS->MS_Info Probes Confirmation Unambiguous Structural Confirmation & Purity UV_Info->Confirmation IR_Info->Confirmation NMR_Info->Confirmation MS_Info->Confirmation

Caption: Integrated spectroscopic workflow for this compound characterization.

UV-Visible Spectrophotometry: Probing the Chromophore

Principle and Causality

UV-Vis spectroscopy is a fundamental technique for quantitative analysis and confirmation of the primary chromophore. This compound's UV absorbance is dictated by the conjugated system of the 5-nitroimidazole ring. The nitro group (-NO₂) acts as a strong electron-withdrawing group, influencing the π → π* and n → π* electronic transitions within the imidazole ring. The position of the maximum absorbance (λmax) is highly sensitive to the solvent environment, particularly pH. In acidic media, protonation of the imidazole nitrogen can occur, while in basic media, deprotonation or other structural changes can alter the electronic distribution, leading to predictable bathochromic (red shift) or hypsochromic (blue shift) shifts. This predictable behavior is a key validation parameter.

Experimental Protocol: Determination of λmax
  • Preparation of Stock Solution: Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of 100 µg/mL.

  • Preparation of Working Solution: Transfer 10 mL of the stock solution to a separate 100 mL volumetric flask and dilute to volume with the chosen solvent (e.g., 0.1 N HCl, 0.1 N NaOH, or Phosphate Buffer pH 6.8) to yield a 10 µg/mL solution.

  • Spectrophotometric Analysis:

    • Use a calibrated double-beam UV-Vis spectrophotometer.

    • Fill the reference cuvette with the same solvent used for the working solution.

    • Scan the working solution from 400 nm to 200 nm.

    • Record the wavelength of maximum absorbance (λmax).

cluster_prep Solution Preparation cluster_analysis Analysis A Weigh 10mg This compound RS B Dissolve in 100mL Methanol (Stock) A->B C Dilute 10mL Stock to 100mL with Solvent B->C D Scan 200-400nm vs. Solvent Blank C->D 10 µg/mL Working Solution E Identify Wavelength of Max Absorbance D->E Record Spectrum F F E->F λmax A Inject Dilute This compound Solution B Electrospray Ionization (ESI+) A->B C MS1 Scan: Detect [M+H]⁺ B->C D Isolate [M+H]⁺ (m/z 248) C->D E Collision-Induced Dissociation (CID) D->E F MS2 Scan: Detect Fragment Ions E->F G Fragmentation Pattern F->G

A Comprehensive Technical Guide to the In Vitro Antimicrobial Spectrum of Tinidazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Tinidazole, a second-generation 5-nitroimidazole, represents a cornerstone in the management of infections caused by anaerobic microorganisms. Its broad spectrum of activity, encompassing both protozoa and bacteria, coupled with a favorable pharmacokinetic profile, has solidified its place in clinical practice. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the in vitro antimicrobial characteristics of this compound. We will dissect its mechanism of action, quantify its activity against key pathogens, and detail the established methodologies for its evaluation, providing a robust technical foundation for further research and development.

Mechanism of Action: A Prodrug Activated by Anaerobic Metabolism

This compound is a prodrug, meaning it is administered in an inactive form and requires biochemical activation within the target microorganism to exert its cytotoxic effects.[1][2] This selective activation is the very basis of its efficacy against anaerobic organisms and its relative safety for host tissues.

The process is initiated when this compound diffuses into the microbial cell. In the low redox potential environment characteristic of anaerobes, the nitro group of the this compound molecule is reduced.[1][3] This reaction is mediated by electron transport proteins with low redox potentials, such as ferredoxin.[2] The reduction generates short-lived, highly reactive nitro radical anions.[1][3] These cytotoxic intermediates are the ultimate effectors of the drug's antimicrobial activity, inducing cell death primarily by causing extensive damage to microbial DNA and inhibiting its synthesis.[3][4][5] This disruption of the DNA's helical structure prevents replication and transcription, leading to cell death.[3][4]

G cluster_cell Anaerobic Microorganism Tinidazole_ext This compound (Prodrug) Tinidazole_int Intracellular this compound (NO2 Group) Tinidazole_ext->Tinidazole_int Passive Diffusion Activation Reductive Activation (e.g., Ferredoxin) Tinidazole_int->Activation e- transfer Radical Cytotoxic Nitro Radical Anion Activation->Radical Reduction DNA Microbial DNA Radical->DNA Damage DNA Strand Breakage & Loss of Helical Structure DNA->Damage Interaction Death Cell Death Damage->Death

Caption: Mechanism of Action of this compound.

In Vitro Antimicrobial Spectrum

This compound exhibits potent bactericidal and protozoacidal activity against a wide array of anaerobic organisms.[6][7] Its spectrum does not, however, extend to aerobic or facultatively anaerobic bacteria.

Antiprotozoal Activity

This compound is highly effective against several clinically significant protozoan parasites.[1][6] Its activity has been extensively documented against Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia (G. duodenalis).[1][6][8] In vitro studies have consistently shown that this compound's potency is comparable, and in some instances superior, to that of metronidazole.[8]

Notably, this compound often retains activity against T. vaginalis isolates that exhibit reduced susceptibility to metronidazole.[9][10] While cross-resistance can occur, the minimal lethal concentrations (MLCs) of this compound against metronidazole-resistant strains are often significantly lower than those of metronidazole.[9][10]

Protozoan SpeciesDrugConcentration Range (µg/mL)ParameterReference(s)
Trichomonas vaginalisThis compound0.12 - 0.25MIC[11]
Trichomonas vaginalisThis compound0.50 - 1.50MLC[11]
Trichomonas vaginalis (Metronidazole-Resistant)This compoundMean MLC: ~255 (1014.9 µM)MLC[10]
Giardia lambliaThis compound0.2 - 12.5Immobilization[12][13]
Entamoeba histolyticaThis compoundIC50: 12.4 µMIC50[14]
Entamoeba histolyticaThis compound-Activity comparable to metronidazole[11][15]

MIC: Minimum Inhibitory Concentration; MLC: Minimum Lethal Concentration; IC50: Half maximal inhibitory concentration. Note: Susceptibility testing methods for protozoa are not as standardized as for bacteria.[11]

Antibacterial Activity

The antibacterial action of this compound is confined to obligate anaerobes.[6] It is highly effective against the majority of clinically relevant anaerobic bacteria, including Gram-negative bacilli and Gram-positive cocci.[6]

  • Highly Susceptible Organisms:

    • Bacteroides fragilis group: this compound is rapidly bactericidal against B. fragilis.[6][7][16]

    • Prevotella spp.: Including species relevant in periodontal and gynecological infections.[1][17]

    • Fusobacterium spp. [6][17]

    • Clostridium spp.: Including C. perfringens and C. difficile.[1][18]

    • Anaerobic Cocci: Peptococcus and Peptostreptococcus spp. are generally sensitive.[1][6]

    • Gardnerella vaginalis: A key organism in bacterial vaginosis, susceptibility can vary but it is generally considered active.[1][19]

  • Resistant Organisms:

    • Propionibacterium spp. and Actinomyces spp. are almost uniformly resistant.[6][20][21]

    • Facultative anaerobes and aerobes such as Enterobacteriaceae are highly resistant under standard conditions.[6]

The minimum inhibitory concentration for over 90% of anaerobic bacteria (MIC90) is reported to be around 2 mg/L.[6][7]

Bacterial Group/SpeciesDrugMIC Range (µg/mL)MIC90 (µg/mL)Reference(s)
Bacteroides fragilisThis compound0.25 - 4-[16][22]
Clostridium difficileThis compoundGeometric Mean: 0.31-[18]
Prevotella spp. (periodontal)This compound-0.5 - 4[17]
Fusobacterium nucleatumThis compound-1[17]
Gardnerella vaginalisThis compound-8 - 32[23]
Peptostreptococcus spp.This compound-Generally ≤ 3.1[16][20][21]

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Methodologies for In Vitro Susceptibility Testing

The accurate determination of in vitro activity is paramount for surveillance, research, and guiding clinical decisions. Standardized methodologies ensure reproducibility and allow for meaningful comparison of data across laboratories.

Susceptibility Testing of Anaerobic Bacteria

The Clinical and Laboratory Standards Institute (CLSI) provides authoritative guidelines for the susceptibility testing of anaerobic bacteria, primarily in the M11 document.[24][25]

Reference Method: Agar Dilution

The agar dilution method is considered the "gold standard" for determining the MIC of antimicrobial agents against anaerobic bacteria.[24][26]

Protocol Outline: Agar Dilution MIC Determination

  • Media Preparation: Prepare a series of agar plates (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood) containing serial twofold dilutions of this compound. Include a drug-free control plate.

  • Inoculum Preparation: Grow the anaerobic isolates to be tested on a suitable medium. Suspend colonies in a broth medium to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a multipoint replicator, inoculate a standardized volume of each bacterial suspension onto the surface of the this compound-containing plates and the control plate.

  • Incubation: Incubate the plates under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.

  • Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth, disregarding a faint haze or single colonies. The growth control plate must show confluent growth.

  • Quality Control: Concurrently test reference strains with known MIC values (e.g., Bacteroides fragilis ATCC 25285) to ensure the validity of the results.[27][28]

G cluster_workflow Agar Dilution Workflow for Anaerobic Bacteria (CLSI M11) prep Prepare Agar Plates with Serial Dilutions of this compound spot Inoculate Plates with Test Organisms using a Replicator prep->spot inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->spot incubate Incubate Anaerobically (48 hours, 37°C) spot->incubate read Read Plates: Identify Lowest Concentration with No Growth incubate->read mic Determine MIC read->mic

Caption: Workflow for Agar Dilution Susceptibility Testing.

Alternative Method: Broth Microdilution

Broth microdilution is a practical alternative for clinical laboratories, particularly for testing Bacteroides species.[24][26][27] This method involves preparing serial dilutions of the antimicrobial agent in a broth medium within microtiter plates.

Susceptibility Testing of Protozoa

Methodologies for protozoal susceptibility testing are less standardized.[11] Assays typically involve the axenic cultivation of trophozoites in a specialized medium (e.g., Diamond's medium for T. vaginalis) and determining the concentration of the drug that inhibits growth (MIC) or is lethal (MLC) after a set incubation period.

Protocol Outline: Broth Dilution MLC for T. vaginalis

  • Drug Dilution: Prepare serial twofold dilutions of this compound in sterile tubes containing a suitable culture medium (e.g., Diamond's TYI-S-33 medium).

  • Inoculum Preparation: Culture T. vaginalis trophozoites to the late logarithmic phase of growth. Adjust the concentration to a standardized number of organisms per mL.

  • Inoculation: Add a standardized volume of the trophozoite suspension to each drug-containing tube and to a drug-free growth control tube.

  • Incubation: Incubate the tubes anaerobically at 37°C for 48 hours.

  • MIC Determination: Examine the tubes microscopically for motile trophozoites. The MIC is the lowest drug concentration with no motile organisms.

  • MLC Determination: Subculture a small aliquot from each tube showing no motile trophozoites into fresh, drug-free medium. Incubate for another 48 hours. The MLC is the lowest concentration from which the organisms fail to regrow.

Resistance and Cross-Resistance

While the emergence of resistance to this compound in anaerobic bacteria is rare, it is a significant concern in protozoa, particularly T. vaginalis.[6] Resistance in nitroimidazoles is often multifactorial, involving impaired drug activation pathways. A strong correlation exists between metronidazole resistance and decreased this compound susceptibility in T. vaginalis, although this compound often remains more potent.[10][29]

Conclusion

This compound possesses a potent and predictable in vitro antimicrobial spectrum focused on anaerobic bacteria and protozoa. Its efficacy is rooted in a selective mechanism of action that requires anaerobic metabolism for activation, leading to DNA destruction and cell death. It demonstrates excellent activity against key pathogens such as Bacteroides fragilis, Clostridium species, Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica. For researchers, adherence to standardized testing methodologies, such as those outlined by CLSI, is critical for generating reliable and comparable data. The continued surveillance of this compound's in vitro activity remains a vital component in understanding resistance trends and ensuring its sustained clinical utility.

References

The Advent of Tinidazole: A Technical Chronicle of a Second-Generation Nitroimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Nitroimidazole Revolution and the Quest for a Successor

The landscape of antimicrobial chemotherapy was irrevocably altered with the introduction of the 5-nitroimidazole class of drugs. Metronidazole, the vanguard of this chemical family, established a new paradigm in the treatment of anaerobic and protozoal infections. However, its therapeutic reign was not without its limitations, including a relatively short half-life necessitating multiple daily doses and a spectrum of adverse effects. This clinical reality spurred a quest for a successor—a second-generation nitroimidazole with an improved pharmacokinetic profile and enhanced tolerability. This technical guide chronicles the discovery, development, and enduring legacy of tinidazole, a compound born from this scientific pursuit.

Genesis of a Molecule: The Chemical Synthesis of this compound

The journey of this compound from a conceptual analogue of metronidazole to a clinical reality is a testament to the principles of medicinal chemistry. The core innovation lay in the modification of the side chain at the N-1 position of the 2-methyl-5-nitroimidazole scaffold, a strategic alteration aimed at enhancing the drug's lipophilicity and, consequently, its pharmacokinetic properties.

The Conventional Synthetic Pathway: A Two-Step Condensation and Oxidation

The traditional and most widely employed industrial synthesis of this compound is a two-step process commencing with the condensation of 2-methyl-5-nitroimidazole with 2-(ethylthio)ethanol. This reaction is typically catalyzed by strong acids, such as a mixture of sulfuric and acetic acids.[1] The resulting intermediate, 1-[2-(ethylthio)ethyl]-2-methyl-5-nitroimidazole, is then subjected to an oxidation step. This crucial transformation of the thioether to a sulfone is most commonly achieved using hydrogen peroxide in the presence of a catalyst like tungstic acid or ammonium molybdate.[1]

Experimental Protocol: Conventional Synthesis of this compound

The following protocol is a synthesis of methodologies described in the scientific and patent literature.[1]

Step 1: Condensation to form 1-[2-(ethylthio)ethyl]-2-methyl-5-nitroimidazole

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-methyl-5-nitroimidazole (1 molar equivalent).

  • Add acetic acid and concentrated sulfuric acid as catalysts.

  • While stirring, gradually add 2-(ethylthio)ethanol (1.1 molar equivalents).

  • Heat the reaction mixture to 80-85°C and maintain for approximately 9 hours.

  • Upon completion, cool the mixture and adjust the pH to ~3 with an ammonia solution to precipitate unreacted 2-methyl-5-nitroimidazole, which is then removed by filtration.

  • The filtrate, containing the desired intermediate, is carried forward to the next step.

Step 2: Oxidation to this compound

  • The intermediate from the previous step is extracted and subjected to oxidation.

  • Add hydrogen peroxide (a stoichiometric excess) and a catalytic amount of tungstic acid.

  • Maintain the reaction temperature at 50-55°C.

  • After the reaction is complete, adjust the pH with an ammonia solution to precipitate the crude this compound.

  • The crude product is isolated by filtration and purified by recrystallization.

Innovations in Synthesis: The Quest for Greener Chemistry

In a bid to create a more environmentally benign process, researchers have explored the use of solid acid catalysts. One such approach utilizes a MoO3/SiO2 bifunctional catalyst, which can facilitate both the condensation and oxidation steps, thereby eliminating the need for strong liquid acids and simplifying the workup procedure.

Unveiling the Antimicrobial Power: Preclinical Investigations

The preclinical evaluation of this compound was pivotal in establishing its antimicrobial spectrum, potency, and safety profile, providing the foundational data for its progression into human trials.

In Vitro Susceptibility: Gauging the Potency

The in vitro activity of this compound was extensively characterized against a broad range of anaerobic bacteria and protozoa. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

  • Prepare a series of twofold dilutions of this compound in a suitable liquid growth medium, such as Brain Heart Infusion (BHI) broth for anaerobic bacteria.

  • Inoculate each dilution with a standardized suspension of the test microorganism.

  • Incubate the cultures under appropriate anaerobic conditions.

  • The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

This compound demonstrated potent in vitro activity against a wide array of anaerobic bacteria, including clinically significant species like Bacteroides fragilis.[2] Notably, comparative studies revealed that the MICs of this compound were often comparable or even lower than those of metronidazole for many anaerobic Gram-negative bacilli.[3]

In Vivo Efficacy: Validation in Animal Models

The promising in vitro data was subsequently validated in various animal models of infection, which are indispensable for assessing the in vivo efficacy and pharmacokinetic-pharmacodynamic relationships of a new antimicrobial agent.

A common model for evaluating the efficacy of drugs against anaerobic bacteria involves the induction of a subcutaneous abscess in mice with a clinically relevant organism such as Bacteroides fragilis. The efficacy of this compound in this model was demonstrated by a significant reduction in the number of viable bacteria in the abscesses of treated animals compared to untreated controls.[4]

Animal models of giardiasis and amebiasis were instrumental in confirming the antiprotozoal activity of this compound. For instance, in a mouse model of Giardia lamblia infection, treatment with this compound resulted in a significant reduction in the parasite load in the small intestine.[5][6][7][8] Similarly, its efficacy against Entamoeba histolytica was established in rodent models of amebic colitis and liver abscess.

The Clinical Arena: Pivotal Human Trials

The successful preclinical development of this compound paved the way for a series of pivotal clinical trials that would ultimately define its role in the therapeutic armamentarium. These studies were designed to assess its efficacy and safety in treating a range of anaerobic and protozoal infections, often in direct comparison with the then-standard-of-care, metronidazole.

Trichomoniasis: A Head-to-Head Comparison

In randomized controlled trials for the treatment of trichomonal vaginitis, this compound consistently demonstrated high cure rates. In a notable comparative study, a single 2g dose of this compound resulted in a parasitological cure in all treated patients, with complete relief of symptoms in 62% of patients, significantly higher than the 13% observed in the metronidazole group.[9] Furthermore, the incidence and severity of side effects were significantly lower with this compound.[9]

Giardiasis: The Advantage of a Single Dose

For the treatment of giardiasis, the longer half-life of this compound offered a distinct advantage, allowing for effective single-dose regimens. In a randomized trial, a single dose of this compound was found to be as effective as a three-day course of metronidazole.[10][11] Another study showed a single dose of this compound to be significantly more effective than a single dose of metronidazole (94% vs. 56% cure rate).[11][12]

Amebiasis: Superior Efficacy and Tolerability

In the treatment of intestinal amebiasis, this compound again demonstrated superior efficacy compared to metronidazole in a randomized controlled trial. A 3-day course of this compound resulted in a 96.5% cure rate, compared to 55.5% for a similar regimen of metronidazole.[13] The need for extending the treatment duration was also significantly less frequent in the this compound group.[13]

Bacterial Vaginosis: A Matter of Debate

Understanding the Enemy: The Mechanism of Action and Resistance

The efficacy of this compound, like other 5-nitroimidazoles, is predicated on its selective toxicity towards anaerobic and microaerophilic microorganisms.

The Molecular Dance of Activation and Cytotoxicity

This compound is a prodrug that requires reductive activation of its nitro group to exert its antimicrobial effect.[18] This reduction is carried out by low-redox-potential electron transport proteins, such as ferredoxin, which are abundant in anaerobic organisms but absent in their aerobic counterparts.[19][20] This process generates highly reactive nitro radicals and other cytotoxic intermediates that induce damage to microbial DNA, leading to strand breakage and ultimately cell death.[20]

This compound Mechanism of Action This compound This compound (Prodrug) MicrobialCell Anaerobic Microbial Cell This compound->MicrobialCell Diffusion Activation Reductive Activation (by Ferredoxin) Radicals Toxic Nitro Radicals Activation->Radicals DNA Microbial DNA Radicals->DNA Interaction Damage DNA Strand Breakage & Helical Destabilization DNA->Damage CellDeath Cell Death Damage->CellDeath

Caption: Simplified signaling pathway for this compound's mechanism of action.

The Emergence of Resistance: A Multifaceted Challenge

The development of resistance to nitroimidazoles, although still relatively uncommon in anaerobic bacteria, is a growing concern, particularly in protozoa like Trichomonas vaginalis. The primary mechanism of resistance involves a decrease in the activity of the enzymes responsible for the reductive activation of the drug.[21] This can occur through mutations in the genes encoding these enzymes, leading to their inactivation.[21]

This compound vs. Metronidazole: A Comparative Analysis

The enduring clinical relevance of this compound is best understood through a direct comparison with its predecessor, metronidazole.

FeatureThis compoundMetronidazole
Half-life ~12-14 hours[22]~8 hours[22]
Dosing Frequency Typically once dailyOften multiple times daily
Bioavailability (Oral) ~100%~100%
Protein Binding Low (~12%)Low (~20%)
Metabolism HepaticHepatic
Efficacy in Giardiasis Often superior, especially in single-dose regimens[11][23]Effective, but may require longer treatment courses[11]
Efficacy in Amebiasis Demonstrated superiority in some studies[13]Standard of care, but may have lower cure rates[13]
Common Adverse Effects Metallic taste, nausea, anorexia[24]Metallic taste, nausea, headache[24]

Conclusion: An Enduring Legacy in Antimicrobial Therapy

The discovery and development of this compound represent a significant advancement in the field of antimicrobial chemotherapy. Its improved pharmacokinetic profile, allowing for simpler dosing regimens, and its demonstrated efficacy against a range of anaerobic and protozoal pathogens have solidified its place as a valuable therapeutic option. While the specter of antimicrobial resistance necessitates continued vigilance and the search for novel agents, the story of this compound serves as a powerful example of how rational drug design can lead to tangible improvements in patient care.

References

A Deep Dive into Tinidazole's Disruption of Microbial Life: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the molecular mechanisms underpinning the antimicrobial efficacy of tinidazole, a pivotal agent in the 5-nitroimidazole class. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level overview to dissect the intricate interactions between this compound and microbial DNA, and its cascading effects on essential cellular processes. We will delve into the causality behind its selective toxicity and provide insights into the experimental methodologies used to elucidate its mode of action.

I. The Core Mechanism: A Prodrug Activated in the Microbial Underworld

This compound's success as an antimicrobial agent lies in its nature as a prodrug, remaining largely inert until it enters the unique, low-oxygen environment of anaerobic bacteria and protozoa.[1] Its selective toxicity is a direct result of the metabolic capabilities of these microorganisms.[2][3]

Activation is Key: The process begins with the diffusion of this compound across the microbial cell membrane.[1] Within the cytoplasm of these anaerobic organisms, the drug's nitro group is reduced.[1][2][4] This critical reduction is mediated by low redox potential electron-transport proteins, such as ferredoxin, which are abundant in anaerobic metabolic pathways.[1][5][6] Human cells, in contrast, are less efficient at this reduction, which accounts for the drug's targeted effect and favorable safety profile.[2][3]

The Birth of a Radical: This enzymatic reduction converts the nitro group into a highly reactive nitro radical anion.[2][5][7][8][9][10] These short-lived but extremely cytotoxic intermediates are the primary effectors of this compound's antimicrobial action.[1][4][8] It is these radicals that directly engage with and damage the microbial cell's most vital components.

References

Tinidazole Reimagined: A Technical Guide to Unlocking its Therapeutic Potential Beyond Antimicrobial Action

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tinidazole, a 5-nitroimidazole antimicrobial agent, has long been a cornerstone in the treatment of protozoal and anaerobic bacterial infections. Its efficacy is rooted in a well-understood mechanism of action: selective activation within anaerobic environments to induce cytotoxic DNA damage. However, the very specificity of this mechanism presents a compelling rationale for its repurposing in other therapeutic areas, notably oncology and immunomodulation. The hypoxic microenvironment of solid tumors provides a similar anaerobic setting, suggesting that this compound could be selectively activated to exert anticancer effects. Furthermore, emerging evidence points towards its ability to modulate host immune responses, opening up possibilities for its use in inflammatory conditions. This in-depth technical guide provides a comprehensive exploration of the scientific foundation and experimental frameworks for investigating the repurposing potential of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a synthesis of the current evidence but also detailed, actionable protocols for preclinical evaluation. This guide aims to bridge the gap between this compound's established role and its promising future in novel therapeutic applications.

Part 1: Foundational Pharmacology of this compound

Core Mechanism of Action

This compound operates as a prodrug, a molecule that is inactive until it is metabolized within the body to its active form.[1][2] Its therapeutic efficacy is intrinsically linked to the anaerobic metabolism of susceptible organisms.[1][2] The process begins with the passive diffusion of this compound into the microbial cell.[3] Inside the anaerobic environment, the nitro group of the this compound molecule is reduced by redox proteins.[1] This reduction generates reactive nitroso radicals, which are highly cytotoxic.[1] These free radicals are believed to be the primary mediators of this compound's antimicrobial activity, as they can covalently bind to and disrupt the helical structure of DNA, leading to strand breaks and ultimately, cell death.[1] This mechanism of action explains this compound's selective toxicity towards anaerobic bacteria and protozoa, as the low-oxygen environments in which they thrive are conducive to the drug's activation.[1]

Pharmacokinetic and Pharmacodynamic Profile

A thorough understanding of a drug's pharmacokinetic and pharmacodynamic properties is crucial when considering it for repurposing. This compound is rapidly and almost completely absorbed after oral administration.[4] It is widely distributed throughout the body and has been shown to penetrate key tissues, including those of the gastrointestinal and genital tracts.[4] this compound is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[5] Its plasma half-life is approximately 12 to 14 hours, which is longer than that of the related nitroimidazole, metronidazole.[6] This longer half-life may offer the advantage of less frequent dosing.[7]

Pharmacokinetic Parameter Value Reference
Bioavailability > 90%[3]
Protein Binding ~12%[2]
Half-life 12-14 hours[6]
Metabolism Hepatic (primarily CYP3A4)[5]
Excretion Primarily renal[2]

Part 2: Repurposing this compound in Oncology

Scientific Rationale: The Hypoxic Tumor Microenvironment as a Target

A key characteristic of solid tumors is the presence of hypoxic regions, areas with low oxygen concentration.[8] This hypoxic microenvironment arises from the rapid proliferation of cancer cells, which outstrips the ability of the existing vasculature to supply adequate oxygen. This creates an anaerobic setting that is remarkably similar to the environment inhabited by the anaerobic microbes that this compound is designed to target. This parallel provides a strong scientific rationale for repurposing this compound as an anticancer agent. The hypothesis is that the hypoxic conditions within a tumor will facilitate the reductive activation of this compound's nitro group, leading to the generation of cytotoxic free radicals that can selectively kill cancer cells while sparing healthy, well-oxygenated tissues.[8]

Preclinical Evidence: Anticancer Activity of this compound

Preclinical studies have provided promising evidence for the anticancer potential of this compound. An in vitro study investigating the effects of this compound on the HeLa human cervical cancer cell line demonstrated that it inhibits cancer cell growth in a concentration- and time-dependent manner.[8][9] Notably, the study found that this compound exhibited greater growth inhibition than the standard chemotherapy drug, cisplatin.[8][9] Furthermore, this compound displayed a favorable selectivity index, indicating that it was more toxic to cancer cells than to normal human-derived adipose tissue (NHF) cell lines.[8][9]

The proposed anticancer mechanism of this compound mirrors its antimicrobial action. Within the hypoxic tumor microenvironment, nitroreductase enzymes, which are often overexpressed in cancer cells, are thought to reduce this compound's nitro group, generating reactive nitrogen species.[8] These cytotoxic agents can then induce DNA damage, ultimately triggering apoptosis, or programmed cell death, in the rapidly dividing cancer cells.[8] While further research is needed to fully elucidate the specific apoptotic pathways involved, it is hypothesized that this process may involve the activation of caspases and the modulation of Bcl-2 family proteins.

Tinidazole_Anticancer_Mechanism cluster_normoxia Normoxic Healthy Cell cluster_hypoxia Hypoxic Cancer Cell Tinidazole_inactive_N This compound (Inactive) No_activation No Activation Tinidazole_inactive_N->No_activation Tinidazole_inactive_H This compound (Inactive) Nitroreductases Nitroreductases Tinidazole_inactive_H->Nitroreductases Reduction Reactive_Radicals Reactive Nitro Radicals Nitroreductases->Reactive_Radicals DNA_Damage DNA Damage Reactive_Radicals->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Proposed mechanism of this compound's anticancer activity.
This compound as a Radiosensitizer

In addition to its potential as a standalone agent, this compound has also been investigated as a radiosensitizer, a drug that makes cancer cells more susceptible to the effects of radiation therapy.[1][8][10] The rationale is that by being active in hypoxic tumor regions, which are notoriously resistant to radiation, this compound can enhance the DNA damage caused by radiation, leading to a more effective therapeutic outcome.[10] Studies have shown that this compound can enhance the antitumor effectiveness of radiation treatment in animal models of carcinoma.[1]

Experimental Protocols for Oncological Research

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the appropriate wells. Include a vehicle control (medium without the drug) and a positive control (a known cytotoxic agent like cisplatin).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.

  • Solubilization: Add 100 µL of solubilization solution to each well.

  • Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[5][11]

Step-by-Step Protocol:

  • Sample Preparation: Culture cells on coverslips or in a 96-well plate and treat with this compound as described for the MTT assay.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow the TdT enzyme to access the nucleus.

  • Controls: Include a positive control (cells treated with DNase I to induce DNA breaks) and a negative control (cells incubated with the labeling solution without the TdT enzyme).

  • TdT Labeling Reaction: Incubate the samples with the TUNEL reaction mixture, containing TdT and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP), for 60 minutes at 37°C in a humidified chamber.

  • Detection: If using an indirect method, incubate with a fluorescently labeled antibody that recognizes the tagged dUTPs.

  • Counterstaining: Counterstain the nuclei with a DNA-binding dye such as DAPI.

  • Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

To evaluate the in vivo anticancer efficacy of this compound, a cervical cancer xenograft model in immunodeficient mice can be utilized.[12][13][14][15]

Experimental Workflow:

  • Cell Culture: Culture human cervical cancer cells (e.g., HeLa or SiHa) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth, measuring the tumor volume with calipers.

  • Treatment: Once the tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, this compound, positive control). Administer this compound orally or via intraperitoneal injection.

  • Efficacy Assessment: Continue to monitor tumor growth throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, TUNEL assay).

Xenograft_Workflow start Start: HeLa Cell Culture implant Subcutaneous Implantation in Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize into Treatment Groups monitor_growth->randomize treatment Administer This compound randomize->treatment monitor_treatment Monitor Tumor Volume treatment->monitor_treatment end_study End of Study: Tumor Excision & Analysis monitor_treatment->end_study

Workflow for in vivo evaluation of this compound.

Part 3: Exploring the Immunomodulatory and Anti-inflammatory Potential of this compound

Scientific Rationale: Beyond Antimicrobial Action

There is a growing body of evidence suggesting that some antimicrobial agents can exert secondary effects on the host's immune system, independent of their antimicrobial activity. This opens up the possibility of repurposing these drugs for the treatment of inflammatory and autoimmune diseases.

Evidence of Immunomodulation

Studies have shown that this compound can transiently suppress the blast transformation of lymphocytes in response to the mitogen Concanavalin A.[7][11] This effect was observed in healthy volunteers after a single oral dose of this compound and was reversible.[7][11] The proposed mechanism for this immunosuppressive effect is a reversible blockage of lectin-binding receptors on the surface of lymphocytes.[7][11]

Research on the closely related nitroimidazole, metronidazole, has demonstrated its ability to inhibit the production of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, IL-8, and tumor necrosis factor-alpha (TNF-α), in human periodontal ligament cells.[16] This suggests that this compound may possess similar anti-inflammatory properties and could be a candidate for repurposing in inflammatory conditions such as inflammatory bowel disease.[17]

Experimental Protocols for Immunomodulation Research

A lymphocyte proliferation assay can be used to quantify the immunosuppressive effects of this compound.

Step-by-Step Protocol:

  • Isolate Lymphocytes: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

  • Cell Culture: Culture the PBMCs in a 96-well plate in the presence of a mitogen (e.g., phytohemagglutinin or Concanavalin A) to stimulate proliferation.

  • Drug Treatment: Add serial dilutions of this compound to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours.

  • Proliferation Measurement: Add a marker of cell proliferation, such as tritiated thymidine or a fluorescent dye like CFSE, for the final 18-24 hours of incubation.

  • Analysis: Measure the incorporation of the proliferation marker to determine the extent of lymphocyte proliferation in the presence of this compound.

An in vivo mouse model can be used to assess the broader immunomodulatory effects of this compound.[2][18][19]

Experimental Workflow:

  • Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6).

  • Treatment: Administer this compound to the mice via oral gavage or in their drinking water for a specified period.

  • Immune Cell Analysis: At the end of the treatment period, euthanize the mice and harvest spleens and lymph nodes.

  • Flow Cytometry: Prepare single-cell suspensions from the lymphoid organs and stain with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, CD19, NK1.1) to analyze changes in immune cell populations.

  • Cytokine Profiling: Measure the levels of various cytokines in the serum or in the supernatant of cultured splenocytes using techniques like ELISA or multiplex bead arrays.

Immunomodulation_Workflow start Start: C57BL/6 Mice treatment Administer This compound start->treatment harvest Harvest Spleen & Lymph Nodes treatment->harvest analysis Immune Cell & Cytokine Analysis (Flow Cytometry, ELISA) harvest->analysis end End: Assess Immunomodulatory Effects analysis->end

Workflow for in vivo immunomodulation assessment.

Part 4: Addressing Antimicrobial Resistance

The Challenge of Metronidazole Resistance

Metronidazole has been the drug of choice for treating trichomoniasis, a common sexually transmitted infection, for decades. However, the emergence of metronidazole-resistant strains of Trichomonas vaginalis has become a significant clinical challenge.[12]

This compound as a Therapeutic Alternative

In vitro studies have shown that this compound is effective against metronidazole-resistant strains of T. vaginalis.[12][20] The minimal lethal concentrations (MLCs) of this compound against these resistant isolates are significantly lower than those of metronidazole.[12] This suggests that this compound can be a valuable therapeutic alternative for patients with metronidazole-refractory trichomoniasis.[20]

Part 5: Future Directions and Clinical Outlook

Investigating Molecular Pathways

While the foundational evidence for repurposing this compound is promising, further research is needed to delineate the precise molecular signaling pathways involved in its anticancer and immunomodulatory effects. For its anticancer activity, studies should focus on identifying the specific caspases activated and the role of Bcl-2 family proteins in this compound-induced apoptosis. In the context of immunomodulation, a more detailed understanding of its effects on different T-cell subsets (e.g., Th1, Th2, regulatory T cells) is required.

Combination Therapies

The potential of this compound as a radiosensitizer suggests that its use in combination with other cancer therapies should be explored. Investigating its synergistic effects with various chemotherapeutic agents and immunotherapies, such as immune checkpoint inhibitors, could lead to more effective treatment strategies. The ability of this compound to modulate the gut microbiome also presents an interesting avenue for research, as the gut microbiome is known to influence the efficacy of cancer therapies.[21][22][23][24]

Clinical Trial Landscape

Currently, the clinical trial landscape for the repurposed use of this compound is still in its early stages. While there are ongoing trials for its approved indications and for new antimicrobial applications, more clinical studies are needed to validate its efficacy and safety in oncology and for the treatment of inflammatory diseases.[25][26][27][28][29] The existing safety profile of this compound from its long-term use as an antimicrobial agent provides a solid foundation for advancing it into clinical trials for these new indications.

References

Methodological & Application

high-performance liquid chromatography (HPLC) method for tinidazole quantification

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Tinidazole, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive, scientifically-grounded protocol, explaining the rationale behind methodological choices and adhering to international validation standards.

Introduction: The Analytical Imperative for this compound Quantification

This compound, a synthetic nitroimidazole derivative, is a crucial antiprotozoal agent used against infections caused by anaerobic bacteria and protozoa.[1][2] Its efficacy is directly linked to its concentration in pharmaceutical formulations and biological systems. Therefore, a precise, accurate, and robust analytical method for its quantification is paramount for quality control in manufacturing, pharmacokinetic studies, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection stands as the gold standard for this purpose due to its high resolution, sensitivity, and specificity.

This application note details a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. We will delve into the scientific rationale for the selection of chromatographic parameters, provide a step-by-step protocol for analysis, and outline the validation process according to the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Method Development & Rationale: A Scientifically-Driven Approach

The development of a robust HPLC method is predicated on the physicochemical properties of the analyte. This compound (C₈H₁₃N₃O₄S, MW: 247.27 g/mol ) is a slightly yellow crystalline powder.[2][6][7] It is sparingly soluble in water but soluble in organic solvents like methanol and acetone.[7] These properties guide the strategic choices for the chromatographic system.

  • Chromatographic Mode: Reversed-Phase HPLC A reversed-phase modality was selected due to the moderately polar nature of this compound. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. This setup provides excellent retention and separation for a wide range of drug compounds, including this compound.

  • Stationary Phase Selection: C18 Column An octadecylsilane (ODS or C18) column is the most common choice for this compound analysis, offering a versatile and robust stationary phase with sufficient hydrophobicity to retain the analyte effectively.[1][8][9][10] The use of a column with a 5 µm particle size provides a good balance between efficiency and backpressure.

  • Mobile Phase Composition: The Key to Resolution The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.

    • Aqueous Buffer (Phosphate Buffer, pH 6.8): A phosphate buffer is chosen to maintain a constant pH, which ensures consistent ionization of the analyte and any excipients, leading to reproducible retention times. A pH of 6.8 was selected based on published methods that show good peak shape and resolution at this level.[11][12]

    • Organic Modifier (Methanol): Methanol is used as the organic component to modulate the elution strength of the mobile phase. By adjusting the ratio of methanol to the aqueous buffer, the retention time of this compound can be precisely controlled. A 50:50 (v/v) ratio of methanol to phosphate buffer has been shown to provide optimal elution within a reasonable timeframe.[13]

  • Detection Wavelength: Maximizing Sensitivity this compound has a chromophore that absorbs UV radiation. The wavelength of maximum absorbance (λmax) for this compound in a phosphate buffer (pH 6.8) is approximately 317 nm.[11][13][14] Setting the UV detector to this wavelength ensures maximum sensitivity and minimizes interference from other components that may not absorb at this specific wavelength.

Optimized Chromatographic Conditions

The following table summarizes the optimized parameters for the HPLC analysis of this compound.

ParameterCondition
Instrument HPLC System with UV/Vis or Photodiode Array (PDA) Detector
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Methanol : Phosphate Buffer (pH 6.8) in a 50:50 (v/v) ratio
Flow Rate 1.0 mL/min
Detection UV at 317 nm
Injection Volume 20 µL
Column Temperature Ambient (25 °C)
Run Time Approximately 10 minutes

Experimental Protocol: Quantification of this compound in Tablets

This protocol provides a step-by-step guide for the preparation of solutions and the analysis of this compound in a pharmaceutical tablet formulation.

Materials and Reagents
  • This compound Reference Standard (USP or equivalent)

  • HPLC-grade Methanol

  • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade

  • Dipotassium Hydrogen Phosphate (K₂HPO₄), analytical grade

  • HPLC-grade Water

  • This compound tablets (e.g., 500 mg strength)

  • 0.45 µm Nylon membrane filters

Preparation of Solutions
  • Phosphate Buffer (pH 6.8): Dissolve an appropriate amount of KH₂PO₄ and K₂HPO₄ in HPLC-grade water to achieve the desired concentration and a pH of 6.8.

  • Mobile Phase: Mix HPLC-grade Methanol and the prepared Phosphate Buffer in a 50:50 volume-to-volume ratio. Filter through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5, 10, 20, 30, 40 µg/mL).[11]

Sample Preparation (Tablet Formulation)
  • Weigh and finely powder no fewer than 20 this compound tablets to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to 50 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 20 minutes to ensure complete dissolution of the active ingredient.[1]

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. This yields a solution with a nominal concentration of 500 µg/mL.

  • Filter the solution through a 0.45 µm nylon syringe filter to remove any undissolved excipients.

  • Pipette 5.0 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase to obtain a final theoretical concentration of 25 µg/mL.

Chromatographic Analysis Workflow

The overall experimental process is visualized in the workflow diagram below.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_mobile Prepare Mobile Phase (Methanol:Buffer 50:50) sys_suit System Suitability Test (Inject Standard 5x) prep_mobile->sys_suit prep_std Prepare Standard Stock (100 µg/mL) prep_cal Prepare Calibration Standards (5-40 µg/mL) prep_std->prep_cal inject_cal Inject Calibration Standards prep_cal->inject_cal prep_sample Prepare Tablet Sample (Weigh, Dissolve, Filter, Dilute) inject_sample Inject Sample Solution prep_sample->inject_sample sys_suit->inject_cal gen_curve Generate Calibration Curve (Peak Area vs. Concentration) inject_cal->gen_curve calc_conc Calculate Sample Concentration inject_sample->calc_conc gen_curve->calc_conc validate Perform Method Validation (as per ICH Q2(R2)) calc_conc->validate

Caption: Workflow for this compound quantification by HPLC.

  • System Suitability: Before starting the analysis, inject the 20 µg/mL working standard solution five times. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak areas is less than 2.0%.

  • Calibration: Inject each working standard solution (e.g., 5-40 µg/mL) in duplicate. Plot a calibration curve of the mean peak area against the concentration.

  • Analysis: Inject the prepared sample solution in duplicate.

  • Quantification: Determine the concentration of this compound in the sample solution using the linear regression equation derived from the calibration curve. Calculate the amount of this compound per tablet.

Method Validation: Ensuring Trustworthiness and Reliability

The developed analytical method must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH guideline Q2(R2).[5][15] The following parameters should be assessed.

Validation ParameterDescriptionAcceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components (excipients).The peak for this compound should be pure and well-resolved from any other peaks originating from the placebo or forced degradation samples. Peak purity index should be > 0.999.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.999 over the concentration range (e.g., 3.2-40.0 µg/mL).[11]
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value. Assessed by spike-recovery studies at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.[10]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Repeatability (Intra-day)Precision under the same operating conditions over a short interval of time.%RSD should be ≤ 2.0%.[13]
Intermediate PrecisionExpresses within-laboratory variations (different days, different analysts, different equipment).%RSD should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically calculated based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically calculated based on a signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.The results should remain within the system suitability criteria when parameters like mobile phase composition (±2%), flow rate (±0.1 mL/min), or pH (±0.2 units) are varied.[10]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Peaks or Very Small Peaks Incorrect mobile phase composition; Detector lamp off; No sample injected.Verify mobile phase preparation and connections. Ensure detector lamp is on and stable. Check autosampler for proper injection.
Broad or Tailing Peaks Column contamination or degradation; Mobile phase pH incorrect; Sample overload.Flush or replace the column. Verify the mobile phase pH. Dilute the sample if necessary.
Shifting Retention Times Inconsistent mobile phase preparation; Fluctuation in column temperature; Pump malfunction (flow rate instability).Prepare fresh mobile phase and degas thoroughly. Use a column oven for temperature control. Check the pump for leaks and ensure consistent flow.
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing); Particulate matter in the sample.Reverse flush the column (if permissible by manufacturer). Filter all samples and mobile phases. Replace the in-line filter or guard column.

Conclusion

The RP-HPLC method detailed in this application note is simple, precise, accurate, and robust for the quantification of this compound in pharmaceutical tablet formulations. The methodological choices are grounded in the physicochemical properties of the analyte, and the protocol is designed for straightforward implementation in a quality control or research laboratory. Adherence to the comprehensive validation protocol ensures that the method is reliable and fit for its intended purpose, generating data of the highest integrity for regulatory submissions and scientific inquiry.

References

In Vitro Susceptibility Testing Protocols for Tinidazole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tinidazole is a second-generation nitroimidazole antimicrobial agent with a broad spectrum of activity against anaerobic bacteria and protozoan parasites.[1] Its mechanism of action involves the reduction of its nitro group within the anaerobic environment of susceptible organisms. This process generates cytotoxic free radicals that disrupt DNA synthesis and degrade existing DNA, ultimately leading to cell death.[2] Accurate in vitro susceptibility testing is paramount for clinical diagnostics, epidemiological surveillance of resistance, and the development of new therapeutic strategies. This guide provides detailed application notes and standardized protocols for determining the in vitro susceptibility of anaerobic bacteria and pathogenic protozoa to this compound.

Core Principles of this compound Susceptibility Testing

The in vitro efficacy of this compound is primarily determined by measuring the Minimum Inhibitory Concentration (MIC) for bacteria or the Minimum Lethal Concentration (MLC) for protozoa. These values represent the lowest concentration of the drug that inhibits visible growth or induces cell death, respectively. The protocols herein are grounded in established methodologies from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and supplemented with field-proven methods for organisms where standardized guidelines are less defined.

Part 1: Susceptibility Testing of Anaerobic Bacteria

The Clinical and Laboratory Standards Institute (CLSI) document M11 provides the foundational methods for antimicrobial susceptibility testing of anaerobic bacteria. The reference method is agar dilution, with broth microdilution serving as a reliable alternative.

Agar Dilution Method (Reference Method)

This method is considered the gold standard for its accuracy and reproducibility in determining the MIC of anaerobic bacteria.

Causality Behind Experimental Choices:

  • Medium: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is the recommended medium.[3][4][5][6] This enrichment provides essential growth factors for fastidious anaerobes, ensuring robust growth and reliable test results.

  • Anaerobiosis: Strict anaerobic conditions are critical as this compound's mechanism of action is dependent on the low redox potential within anaerobic cells.

  • Inoculum: A standardized inoculum density (0.5 McFarland) is crucial for the reproducibility of MIC results.

Experimental Workflow for Agar Dilution

Caption: Agar Dilution Workflow for this compound Susceptibility Testing.

Step-by-Step Protocol:

  • Preparation of this compound Stock Solution:

    • Weigh a precise amount of this compound powder. The solvent for this compound is typically dimethyl sulfoxide (DMSO).

    • Calculate the required volume of solvent to achieve a high-concentration stock solution (e.g., 1280 µg/mL).

    • Store the stock solution in small aliquots at -70°C until use.

  • Media Preparation:

    • Prepare Brucella agar according to the manufacturer's instructions.

    • Autoclave and cool to 48-50°C.

    • Aseptically add 5% laked sheep blood, hemin (5 µg/mL final concentration), and vitamin K1 (1 µg/mL final concentration).[3][4][5][6]

  • Preparation of this compound-Containing Agar Plates:

    • Prepare serial twofold dilutions of the this compound stock solution.

    • For each concentration, add 2 mL of the this compound dilution to 18 mL of the molten supplemented Brucella agar. This results in a 1:10 dilution of the drug in the agar.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Prepare a growth control plate containing no this compound.

  • Inoculum Preparation:

    • Subculture the anaerobic isolate onto a supplemented Brucella agar plate and incubate anaerobically for 24-48 hours.

    • Suspend several colonies in a suitable broth (e.g., Thioglycollate broth) to match the turbidity of a 0.5 McFarland standard.[7][8] This corresponds to approximately 1.5 x 10^8 CFU/mL.[9]

  • Inoculation:

    • Using a Steers replicator, inoculate the surface of the this compound-containing plates and the growth control plate. Each prong of the replicator delivers approximately 1-2 µL of the inoculum suspension.

  • Incubation:

    • Allow the inoculum spots to dry.

    • Incubate the plates in an anaerobic jar or chamber at 35-37°C for 48 hours.

  • Reading and Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony should be disregarded.[10]

    • The growth control plate must show robust growth for the test to be valid.

Broth Microdilution Method

This method is a more convenient alternative to agar dilution for routine testing.

Experimental Workflow for Broth Microdilution

References

Application Note & Protocols: A Guide to the In Vitro Development of Tinidazole-Resistant Microbial Strains

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of antimicrobial resistance is a critical challenge in modern medicine. Tinidazole, a 5-nitroimidazole class drug, is essential for treating infections caused by anaerobic bacteria and protozoa. Understanding the mechanisms by which microorganisms develop resistance to this agent is paramount for the development of new therapeutic strategies and for preserving the efficacy of existing drugs. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for inducing, confirming, and characterizing this compound resistance in a controlled laboratory setting. We present detailed, step-by-step protocols for the stepwise exposure of microorganisms to increasing concentrations of this compound and for the subsequent determination of resistance levels via Minimum Inhibitory Concentration (MIC) testing.

Introduction: The Scientific Imperative for Studying this compound Resistance

This compound is a prodrug that requires intracellular activation by microbial enzymes to exert its cytotoxic effects.[1] Once inside a susceptible anaerobic or microaerophilic organism, its nitro group is reduced by low-redox-potential proteins, such as ferredoxin.[2] This process generates reactive nitro radical anions and other intermediates that induce damage to DNA and other critical macromolecules, ultimately leading to cell death.[3][4][5][6] This mechanism of action is highly effective against a range of pathogens, including Trichomonas vaginalis, Giardia duodenalis, Entamoeba histolytica, and various anaerobic bacteria.[1][5]

While resistance to this compound has historically been rare, its increasing use and the cross-resistance potential with other nitroimidazoles like metronidazole make the study of resistance mechanisms a priority.[3][7][8] Laboratory-induced resistance serves as a powerful model to:

  • Identify the genetic and molecular drivers of resistance.

  • Study the fitness cost and stability of resistance phenotypes.

  • Screen for new compounds that can overcome or circumvent known resistance mechanisms.

  • Develop more robust diagnostic tools for detecting resistant strains in clinical settings.

The protocols outlined herein are designed to create a selective pressure environment that favors the emergence and isolation of this compound-resistant mutants from a susceptible parent population.

Foundational Principles: How Resistance is Induced In Vitro

The laboratory induction of drug resistance is an application of directed evolution. The core principle is to expose a microbial population to a sub-lethal concentration of an antimicrobial agent. This selective pressure eliminates the most susceptible members of the population while allowing the survival of individuals with innate or newly acquired mutations that confer a slight tolerance.

By repeatedly passaging the surviving population in gradually increasing concentrations of the drug, we select for a step-wise accumulation of resistance-conferring mutations or adaptations.[9][10][11]

Mechanisms of Nitroimidazole Resistance

Resistance to this compound and other nitroimidazoles is often multifactorial but typically involves alterations that prevent the drug's activation or effect.[3] Key mechanisms include:

  • Decreased Drug Activation: Downregulation or mutation of enzymes responsible for reducing the nitro group, such as pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductases.[8]

  • Altered Oxygen Scavenging: In microaerophilic organisms, increased intracellular oxygen levels can compete with the drug for reducing equivalents, leading to re-oxidation of the toxic radicals back to the inactive parent drug.[12]

  • Enhanced DNA Repair: Upregulation of DNA repair mechanisms that can counteract the damage caused by the activated drug.

The following workflow provides a high-level overview of the process from a susceptible strain to a confirmed resistant isolate.

G cluster_0 Phase 1: Induction cluster_1 Phase 2: Confirmation & Characterization Start Parent Strain (Susceptible) MIC1 Determine Baseline MIC Start->MIC1 Culture Culture in Broth with 0.5x Baseline MIC of this compound MIC1->Culture Passage Serially Passage Culture, Gradually Increasing this compound Concentration (2x, 4x, etc.) Culture->Passage Isolate Isolate Colonies from Highest Tolerated Concentration Passage->Isolate MIC2 Determine MIC of Putative Resistant Isolate Isolate->MIC2 Advance to Confirmation Compare Compare Isolate MIC to Parent Strain MIC MIC2->Compare Result Resistant Strain Confirmed (MIC ≥4x Baseline) Compare->Result

Caption: Experimental workflow for developing a this compound-resistant strain.

Protocol 1: Induction of this compound Resistance by Stepwise Exposure

This protocol describes the core method for generating a this compound-resistant strain through continuous exposure to escalating drug concentrations.

Materials and Reagents
  • Susceptible parent strain of the target microorganism (e.g., Bacteroides fragilis, Trichomonas vaginalis).

  • Appropriate sterile liquid culture medium (e.g., Brain Heart Infusion Broth for anaerobes, TYM medium for T. vaginalis).

  • This compound powder (analytical grade).

  • Dimethyl sulfoxide (DMSO) for stock solution preparation.

  • Sterile culture tubes or flasks.

  • Incubator with appropriate atmospheric conditions (e.g., anaerobic chamber, CO2 incubator).

  • Spectrophotometer or other means for measuring culture density.

Preliminary Steps: Stock Solution and Baseline MIC
  • Prepare this compound Stock: Prepare a 10 mg/mL stock solution of this compound in DMSO. Filter-sterilize through a 0.22 µm syringe filter and store in small aliquots at -20°C.

    • Causality: A concentrated stock in DMSO allows for easy dilution into aqueous culture media without significantly altering the media volume or introducing contamination. Freezing in aliquots prevents degradation from repeated freeze-thaw cycles.

  • Determine Baseline MIC: Before beginning the induction process, determine the Minimum Inhibitory Concentration (MIC) of this compound for the parent strain using a standardized method like broth microdilution (see Protocol 2). This value is critical for setting the initial exposure concentration.

Induction Procedure
  • Initial Exposure: Inoculate a fresh tube of culture medium with the parent strain to a standard starting density. Add this compound from the stock solution to a final concentration equal to 0.5x the baseline MIC .

    • Causality: Starting below the MIC creates a selective pressure that is strong enough to inhibit susceptible cells but weak enough to permit the survival and growth of slightly more tolerant variants.[9]

  • Incubation: Incubate the culture under optimal growth conditions until it reaches a desired density (e.g., late log or early stationary phase).

  • First Passage: Inoculate a fresh tube of medium containing the same concentration of this compound (0.5x MIC) with a small volume (e.g., 1-5%) of the culture from the previous step. Incubate again.

  • Escalation of Concentration: Once growth is consistently robust at 0.5x MIC, double the concentration of this compound in the next passage to 1x the baseline MIC.

  • Iterative Passaging and Escalation: Continue this process of serial passage. Each time the culture demonstrates consistent growth at a given concentration for 2-3 passages, double the concentration of this compound for the subsequent passage.

    • Expert Insight: The rate of concentration increase may need to be adjusted. If a culture fails to grow after doubling the drug concentration, revert to the previous concentration for several more passages to allow the population to adapt before attempting to increase it again.

  • Isolation of Resistant Strain: Continue this process until the culture can reliably grow at a concentration that is at least 4-8 times the original baseline MIC. At this point, streak the culture onto a solid agar medium (without this compound) to obtain isolated colonies. Each colony represents a potential resistant clone.

ParameterRecommended Value/RangeRationale
Starting Concentration 0.5x Baseline MICApplies selective pressure without causing complete culture collapse.
Passage Inoculum Volume 1-5% of total volumeEnsures a sufficient number of cells are transferred to initiate growth.
Concentration Increment 2-fold increaseProvides a significant but often surmountable challenge for an adapting population.
Passages per Concentration 2-3 passagesConfirms stability of growth at a given concentration before increasing pressure.
Target Resistance Level ≥4-fold increase in MICA common threshold for defining the acquisition of resistance.

Table 1: Key parameters for the stepwise resistance induction protocol.

Protocol 2: Confirmation of Resistance via MIC Determination

After inducing resistance, it is essential to quantify the new resistance level and confirm its stability. The broth microdilution method is a standardized and widely used technique for determining MIC.[13][14]

Materials
  • Putative resistant isolate(s) and the original parent strain (for comparison).

  • Sterile 96-well U-bottom microtiter plates.

  • Appropriate sterile liquid culture medium.

  • This compound stock solution.

  • Multichannel pipette.

  • Plate reader or visual assessment aid.

Broth Microdilution Procedure
  • Plate Preparation: Add 50 µL of sterile culture medium to all wells of a 96-well plate.

  • Drug Dilution: Add an additional 50 µL of medium containing a high concentration of this compound (e.g., 256 µg/mL) to the first column of wells. This results in a total volume of 100 µL.

  • Serial Dilution: Using a multichannel pipette, transfer 50 µL from the first column to the second, mixing thoroughly. Repeat this 2-fold serial dilution across the plate, typically to column 10. Discard the final 50 µL from column 10. This creates a gradient of drug concentrations.

    • Self-Validation: Column 11 should receive no drug (growth control), and column 12 should receive medium but no bacteria (sterility control).

  • Inoculum Preparation: Prepare an inoculum of the test strain (both parent and resistant isolate) and adjust its density to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add 50 µL of the prepared inoculum to wells in columns 1 through 11. The final volume in each well is now 100 µL, and the drug concentrations have been diluted by a further factor of two.

  • Incubation: Cover the plate and incubate under appropriate conditions for 18-24 hours (for bacteria) or as required for protozoa.

  • Reading the MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth. This can be assessed visually or by using a plate reader.

StrainBaseline MIC (µg/mL)Induced Strain MIC (µg/mL)Fold ChangeResistance Status
Parent Strain2--Susceptible
Induced Isolate 116168xResistant
Induced Isolate 2323216xResistant

Table 2: Example of MIC data confirming the development of this compound resistance.

Stability of Resistance

To confirm that the resistance is a stable genetic or epigenetic trait and not a transient adaptation, the confirmed resistant strain should be passaged multiple times (e.g., 10-15 passages) in drug-free medium.[15] After this "holiday," the MIC should be re-determined. A stable resistant strain will retain its elevated MIC, while an unstable one may revert to susceptibility.

G cluster_0 Mechanism of Action cluster_1 Mechanisms of Resistance This compound This compound (Prodrug) Activation Reduction by Nitroreductases (PFOR) This compound->Activation Radicals Reactive Nitro Radicals Activation->Radicals Damage DNA Damage Radicals->Damage Death Cell Death Damage->Death Res1 Mutation / Downregulation of Nitroreductases Res1->Activation Blocks Res2 Increased Oxygen Tension (Re-oxidizes Radicals) Res2->Radicals Inactivates Res3 Enhanced DNA Repair Pathways Res3->Damage Repairs

Caption: this compound's mechanism of action and common resistance pathways.

References

Tinidazole Formulation for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Tinidazole Delivery in Preclinical Research

This compound, a second-generation nitroimidazole antimicrobial, is a critical tool in the study of anaerobic bacterial and protozoal infections.[1] Its mechanism of action, involving the generation of cytotoxic free radicals within anaerobic microbes, leads to DNA damage and cell death.[2] However, its practical application in in vivo animal models is frequently hampered by its physicochemical properties. As a Biopharmaceutics Classification System (BCS) Class II drug, this compound exhibits high permeability but suffers from poor aqueous solubility, making the development of consistent and bioavailable formulations a significant hurdle for researchers.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for oral and parenteral administration in animal studies. Moving beyond a simple recitation of steps, this document delves into the rationale behind formulation choices, provides detailed, field-proven protocols, and emphasizes the importance of self-validating systems to ensure experimental reproducibility and scientific integrity.

Physicochemical Properties of this compound: The "Why" Behind Formulation Strategy

A thorough understanding of this compound's properties is paramount to designing effective delivery systems. Key characteristics are summarized in the table below.

PropertyValueImplication for Formulation
Molecular Formula C8H13N3O4S-
Molecular Weight 247.27 g/mol Influences diffusion and transport.
Melting Point 127-128 °CCrystalline solid nature.
Solubility Practically insoluble in water. Soluble in DMSO, DMF, and ethanol.Aqueous formulations require solubilization or suspension techniques.
LogP -0.35Indicates hydrophilicity, yet water solubility is low.
BCS Class Class IIPoor solubility is the primary rate-limiting step for absorption.

Data compiled from various sources.

The crystalline nature and low aqueous solubility of this compound necessitate formulation strategies that enhance its dissolution rate and ensure uniform dosing.

Mechanism of Action: A Targeted Approach

This compound's efficacy is rooted in its selective activation within anaerobic environments. This process is crucial to consider when designing experiments to evaluate its antimicrobial effects.

tinidazole_moa This compound This compound (Prodrug) Anaerobic_Cell Anaerobic Bacterium or Protozoan Cell This compound->Anaerobic_Cell Activation Reduction of Nitro Group Anaerobic_Cell->Activation Free_Radical Toxic Nitro Free Radical Activation->Free_Radical DNA_Damage DNA Strand Breakage & Helical Structure Loss Free_Radical->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of this compound in anaerobic organisms.

Oral Formulation Strategies: Ensuring Consistent Dosing

Oral gavage is a common and effective method for administering drugs in rodent studies.[3] Due to this compound's poor water solubility, a homogenous and stable suspension is critical for accurate dosing.

Recommended Vehicle: 0.5% Xanthan Gum Suspension

Xanthan gum is a high-molecular-weight polysaccharide that forms a stable, thixotropic suspension, preventing the settling of insoluble particles.[1][2] A 0.5% concentration has been shown to be effective for creating a suitable this compound suspension.[1][2]

Protocol 1: Preparation of a 0.5% Xanthan Gum Oral Suspension of this compound

This protocol details the preparation of a 10 mg/mL this compound suspension, a common concentration for rodent studies. Adjust the final concentration as required by the experimental design.

Materials:

  • This compound powder (pharmaceutical grade)

  • Xanthan gum

  • Purified water (sterile, for injection grade recommended)

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Graduated cylinders and beakers

  • Analytical balance

Step-by-Step Methodology:

  • Vehicle Preparation (0.5% Xanthan Gum):

    • Accurately weigh 0.5 g of xanthan gum.

    • Measure 90 mL of purified water into a beaker with a magnetic stir bar.

    • While stirring vigorously, slowly sprinkle the xanthan gum into the vortex to prevent clumping.

    • Continue stirring until the xanthan gum is fully hydrated and the solution is clear and viscous. This may take 30-60 minutes.

    • Bring the final volume to 100 mL with purified water.

  • This compound Suspension Preparation (10 mg/mL):

    • Calculate the required amount of this compound for the desired final volume (e.g., for 20 mL of suspension, weigh 200 mg of this compound).

    • Triturate the this compound powder in a mortar and pestle to a fine, uniform consistency.

    • Add a small volume of the 0.5% xanthan gum vehicle to the mortar to form a smooth paste. This process, known as levigation, is crucial for preventing particle aggregation.

    • Gradually add the remaining vehicle to the mortar while mixing continuously.

    • Transfer the suspension to a beaker and stir with a magnetic stirrer for at least 15 minutes to ensure homogeneity.

  • Quality Control and Storage:

    • Visually inspect the suspension for uniformity. It should be a homogenous, milky-white suspension.

    • Store the suspension in a tightly sealed, light-resistant container at 2-8°C.

    • Crucially, always stir the suspension vigorously before each dose administration to ensure uniformity.

Caption: Workflow for preparing a 0.5% xanthan gum oral suspension of this compound.

Parenteral Formulation: For Direct Systemic Administration

Intravenous administration allows for rapid and complete bioavailability, bypassing the complexities of oral absorption. However, the formulation of a poorly soluble drug like this compound for intravenous injection requires careful consideration to avoid precipitation and ensure safety.

Recommended Approach: Solubilization with a Co-solvent System

Given this compound's solubility in organic solvents, a co-solvent system can be employed for parenteral administration. Dimethyl sulfoxide (DMSO) is a common and effective solubilizing agent for preclinical studies. However, its use must be carefully controlled due to potential toxicities at high concentrations.

Protocol 2: Preparation of a this compound Solution for Intravenous Injection

This protocol provides a method for preparing a 5 mg/mL this compound solution for intravenous administration in rodents. This formulation must be prepared fresh daily and administered immediately.

Materials:

  • This compound powder (pharmaceutical grade)

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile saline (0.9% NaCl) for injection

  • Sterile, pyrogen-free vials and syringes

  • 0.22 µm sterile syringe filter

Step-by-Step Methodology:

  • Solubilization of this compound:

    • Aseptically weigh the required amount of this compound powder into a sterile vial.

    • Add a minimal amount of sterile DMSO to dissolve the this compound completely. For a 5 mg/mL final concentration, start with a 10-20% v/v DMSO in the final solution. For example, to prepare 10 mL of a 5 mg/mL solution, dissolve 50 mg of this compound in 1-2 mL of DMSO.

    • Gently swirl the vial to ensure complete dissolution. Sonication in a water bath can aid dissolution if necessary.

  • Dilution and Final Preparation:

    • Slowly add sterile saline to the DMSO-tinidazole solution while gently mixing to reach the final desired volume. Rapid addition of saline may cause precipitation.

    • Visually inspect the final solution for any signs of precipitation or cloudiness. The solution must be clear.

    • Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This step is critical for removing any potential particulates and ensuring sterility.

  • Administration and Safety:

    • Administer the solution immediately after preparation.

    • The final concentration of DMSO should be kept as low as possible, ideally below 10% v/v, to minimize potential toxicity.

    • Always include a vehicle control group in your study (DMSO in saline at the same concentration as the drug-treated group).

G start Start weigh Aseptically Weigh This compound start->weigh dissolve Dissolve in Minimal Sterile DMSO weigh->dissolve dilute Slowly Add Sterile Saline dissolve->dilute check_precipitate Visually Inspect for Precipitation dilute->check_precipitate filter Sterile Filter (0.22 µm) administer Administer Immediately filter->administer check_precipitate->filter Clear Solution discard Discard if Precipitate Forms check_precipitate->discard Precipitate Present

Caption: Decision workflow for the preparation of an intravenous this compound solution.

Stability and Storage: Ensuring Formulation Integrity

The stability of the prepared formulations is crucial for the reliability of experimental results.

  • Oral Suspension (0.5% Xanthan Gum): When stored at 2-8°C in a light-resistant container, the suspension is physically stable for up to 7 days. However, it is best practice to prepare fresh suspensions for each set of experiments. Always visually inspect for any changes in appearance before use.

  • Intravenous Solution (DMSO/Saline): This formulation is not stable and is prone to precipitation over time. It must be prepared fresh immediately before each use. Do not store this solution.

Safety and Toxicology Considerations

While this compound is generally well-tolerated at therapeutic doses, it is essential to be aware of potential toxicities, especially at higher doses used in some preclinical models.

  • This compound: In rodents, high doses of this compound have been associated with elevated liver weights and testicular atrophy.[4] The No-Observed-Adverse-Effect Level (NOAEL) in a one-month rat study was 500 mg/kg/day.[4]

  • Excipients: The excipients used in these formulations are generally considered safe at the recommended concentrations. However, it is crucial to include a vehicle-only control group in all experiments to account for any potential effects of the vehicle itself.[4]

Conclusion: Best Practices for Reliable In Vivo Data

The successful use of this compound in animal models hinges on the careful preparation of appropriate formulations. By understanding the physicochemical properties of this compound and employing the detailed protocols provided in this application note, researchers can ensure consistent and reliable drug delivery, leading to more robust and reproducible experimental outcomes. The principles of scientific integrity, including the use of appropriate controls and adherence to aseptic techniques, are paramount in all in vivo research.

References

Application Notes and Protocols for the Analytical Determination of Tinidazole in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical and Analytical Imperative for Tinidazole Quantification

This compound is a potent nitroimidazole antimicrobial agent with a well-established efficacy against protozoal infections and anaerobic bacteria.[1][2] Its therapeutic applications, ranging from the treatment of trichomoniasis and giardiasis to amoebiasis, necessitate a thorough understanding of its pharmacokinetic and pharmacodynamic profiles.[1][2] Accurate and precise quantification of this compound in biological matrices such as plasma, serum, and urine is paramount for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments.[3][4][5] This document provides a comprehensive guide to the validated analytical methodologies for the determination of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established scientific principles and adhere to the rigorous standards of international guidelines to ensure data integrity and reliability.[6][7][8][9]

Methodological Approaches: A Comparative Overview

The selection of an appropriate analytical technique for this compound quantification is contingent upon the specific requirements of the study, including sensitivity, selectivity, sample throughput, and available instrumentation. The most predominantly employed methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and electrochemical methods.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC remains a widely accessible and robust technique for the quantification of this compound in biological samples.[10] Its separation capabilities, coupled with UV detection, offer sufficient sensitivity and selectivity for many applications. The primary advantage of HPLC lies in its cost-effectiveness and relatively straightforward operation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications demanding the highest sensitivity and specificity, LC-MS/MS is the gold standard.[11] This technique combines the superior separation power of liquid chromatography with the precise mass identification of tandem mass spectrometry, enabling the detection of this compound at very low concentrations and minimizing interferences from the complex biological matrix.[12][13][14]

  • Electrochemical Methods: Electrochemical sensors represent a promising and rapidly evolving alternative for this compound detection.[15][16][17] These methods are often characterized by their high sensitivity, rapid analysis times, and potential for miniaturization.[16][17][18][19]

Sample Preparation: The Foundation of Accurate Analysis

The complexity of biological matrices necessitates a meticulous sample preparation strategy to remove interfering substances and concentrate the analyte of interest.[20][21][22][23] The choice of sample preparation technique significantly impacts the accuracy and precision of the final analytical result.

Common Sample Preparation Techniques
  • Protein Precipitation: This is a simple and widely used method for removing proteins from plasma or serum samples.[20][22] It involves the addition of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., perchloric acid) to denature and precipitate the proteins.[3][4][20] While straightforward, it may not remove all potential interferences.

  • Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases.[11] This technique can provide a cleaner extract than protein precipitation but is more labor-intensive and uses larger volumes of organic solvents.[11]

  • Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration.[12][20][24] It utilizes a solid sorbent to selectively retain the analyte of interest while allowing interfering components to pass through. The analyte is then eluted with a small volume of a suitable solvent.[12][20][24]

Sample Preparation Workflow

Caption: General workflow for biological sample preparation.

Detailed Protocols

Protocol 1: HPLC-UV Method for this compound in Human Plasma

This protocol is based on established reversed-phase HPLC methods and is suitable for pharmacokinetic studies.[3][4][11][25][26]

1. Sample Preparation (Protein Precipitation) [4][25]

  • To 0.5 mL of human plasma in a microcentrifuge tube, add a known amount of internal standard (e.g., metronidazole or mebendazole).[3][4]
  • Add 1.0 mL of acetonitrile to precipitate the plasma proteins.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the clear supernatant to a clean tube.
  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 200 µL of the mobile phase.
  • Inject 20 µL of the reconstituted sample into the HPLC system.

2. HPLC Instrumentation and Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
  • Mobile Phase: A mixture of acetonitrile and water (containing 0.4% triethylamine, with pH adjusted to 3.6 with orthophosphoric acid) in a ratio of 44:56 (v/v).[3]
  • Flow Rate: 1.0 mL/min.[25]
  • Detection: UV detection at 318 nm.[27]
  • Temperature: Ambient.

3. Method Validation The method should be validated according to the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation Guidelines.[6][7][8][9] Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]
  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements.[6]
  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
  • Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions.[6]

Protocol 2: LC-MS/MS Method for this compound in Rat Plasma

This protocol offers high sensitivity and selectivity, making it ideal for studies requiring low detection limits.[12][28]

1. Sample Preparation (Solid-Phase Extraction) [12]

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  • To 200 µL of rat plasma, add the internal standard (e.g., phentolamine).[12]
  • Load the plasma sample onto the conditioned SPE cartridge.
  • Wash the cartridge with 1 mL of water to remove interferences.
  • Elute the this compound and internal standard with 1 mL of methanol.
  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 200 µL of the mobile phase.
  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography system.
  • Column: C18 column (e.g., 50 mm x 2.0 mm, 5 µm).[12]
  • Mobile Phase: Isocratic elution with methanol-ammonium formate (10 mM)-formic acid (56:44:0.2, v/v/v) at a pH of 3.5.[12]
  • Flow Rate: 0.2 mL/min.[12]
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray ionization (ESI) in positive mode.[12]
  • Multiple Reaction Monitoring (MRM) Transitions:
  • This compound: m/z 247.4 → 81.9[12]
  • Phentolamine (IS): m/z 282.1 → 212.0[12]

Analytical Method Performance Comparison
ParameterHPLC-UVLC-MS/MSElectrochemical Sensor
Linearity Range 10 - 800 ng/mL (Plasma)[3]2 - 1000 ng/mL (Plasma)[12]0.010 - 170 µM[16]
LOD ~30 ng/mL (Plasma)[11]0.90 nM[16]3.78 nM[17]
LOQ 0.05 µg/mL (Serum)[4]3.0 nM[16]Not specified
Recovery >95% (Serum)[4]Not specified93.0 - 104% (Food samples)[16]
Precision (RSD%) Intra-day: 0.36-6.14%[4]Well within accepted criteria[12]< 5%[16]
Inter-day: 1.14-4.21%[4]

Spectrophotometric Methods: A Viable Alternative

For routine analysis where high sensitivity is not a primary concern, spectrophotometric methods offer a simple and cost-effective approach.[27][29][30][31][32] These methods often involve the reduction of the nitro group of this compound followed by a color-forming reaction.[29]

Protocol 3: Spectrophotometric Determination of this compound

This protocol involves the reduction of this compound and subsequent reaction to form a colored product.[29]

1. Preparation of Reduced this compound Standard Solution [29]

  • Accurately weigh 100 mg of this compound and dissolve it in 40 mL of water.
  • Add 500 mg of zinc dust and 5 mL of concentrated HCl.
  • Heat the mixture in a water bath at 90 ± 5°C for 15 minutes.
  • Filter the solution to remove any insoluble matter.
  • Dilute the filtrate to 100 mL with distilled water to obtain a stock solution of 1000 µg/mL.
  • Prepare a working standard solution of 100 µg/mL by diluting the stock solution.

2. Color Development [29]

  • Transfer aliquots of the reduced this compound working standard solution (ranging from 0.5 to 6.5 mL) to a series of 10 mL volumetric flasks.
  • Add 2.0 mL of 4% (w/v) ethyl vanillin solution and 1 mL of concentrated HCl to each flask.
  • Heat the solutions in a water bath at 60-70°C for 15 minutes.
  • Cool the flasks to room temperature and bring the volume up to the mark with distilled water.
  • Measure the absorbance of the yellow-colored species at 470 nm against a reagent blank.

Spectrophotometric Method Workflow

Caption: Workflow for spectrophotometric analysis of this compound.

Conclusion: Ensuring Methodological Rigor in this compound Analysis

The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of this compound in biological samples. The choice of methodology should be guided by the specific analytical requirements, with LC-MS/MS offering the highest sensitivity and selectivity, HPLC-UV providing a reliable and cost-effective alternative, and spectrophotometric and electrochemical methods serving as valuable tools for specific applications. Adherence to rigorous validation protocols, as outlined by the ICH guidelines, is essential to ensure the integrity and trustworthiness of the generated data, which is fundamental to advancing pharmaceutical research and development.[6][7][8][9][33]

References

Comprehensive Framework for Evaluating Tinidazole Efficacy Against Giardia lamblia

Author: BenchChem Technical Support Team. Date: January 2026

<_ _> APPLICATION NOTE & PROTOCOL

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental framework for the comprehensive evaluation of tinidazole's efficacy against the protozoan parasite Giardia lamblia, a primary causative agent of diarrheal disease worldwide.[1][2] The protocols outlined herein encompass both in vitro and in vivo methodologies, designed to deliver robust and reproducible data for preclinical drug assessment. The guide emphasizes the scientific rationale behind each procedural step, from axenic cultivation of G. lamblia trophozoites and induction of its lifecycle stages to the application of murine and gerbil infection models. By integrating established techniques with expert insights, this document serves as an authoritative resource for researchers aiming to rigorously assess the anti-giardial activity of this compound and other novel compounds.

Introduction: The Clinical Challenge of Giardiasis and the Role of this compound

Giardia lamblia (syn. G. duodenalis, G. intestinalis) is a flagellated protozoan parasite that infects the small intestine of humans and other mammals, causing giardiasis.[1][3] Transmission occurs through the ingestion of dormant, environmentally-resistant cysts, typically via contaminated water or food.[1] Upon reaching the small intestine, these cysts undergo excystation, releasing trophozoites that colonize the intestinal tract, leading to symptoms ranging from asymptomatic carriage to acute or chronic diarrhea, malabsorption, and weight loss.[1][4]

This compound, a second-generation nitroimidazole, is a cornerstone of giardiasis treatment.[4][5][6] Its mechanism of action involves the reduction of its nitro group within the anaerobic environment of the parasite, generating reactive nitro radicals.[6][7][8] These radicals induce damage to the parasite's DNA and other crucial macromolecules, ultimately leading to cell death.[7][8] this compound is often favored over the first-generation metronidazole due to its improved pharmacokinetic profile, allowing for shorter treatment courses, often a single dose, which can enhance patient compliance.[2][4][9][10][11]

Despite its effectiveness, the emergence of drug-resistant Giardia strains necessitates a standardized and rigorous framework for continuously evaluating the efficacy of existing and novel therapeutic agents.[4][12][13] This guide provides a detailed, multi-faceted protocol for assessing the anti-giardial activity of this compound, serving as a blueprint for preclinical drug evaluation.

Foundational In Vitro Methodologies

The ability to culture Giardia lamblia axenically (in the absence of other organisms) is fundamental to performing reproducible in vitro drug susceptibility testing.

Axenic Cultivation of G. lamblia Trophozoites

The TYI-S-33 medium is the most widely accepted formulation for the axenic cultivation of G. lamblia.[14][15][16] The inclusion of bile is crucial as it supports the growth and replication of trophozoites in a manner that mimics the environment of the upper small intestine.[1][3][15]

Protocol 1: Culturing G. lamblia Trophozoites

  • Medium Preparation: Prepare modified TYI-S-33 medium. The addition of bovine bile is critical for optimal growth.[3][15]

  • Inoculation: Inoculate the medium with cryopreserved or passaged G. lamblia trophozoites (e.g., WB or GS strains) in sterile culture tubes or flasks.

  • Incubation: Incubate the cultures at 37°C. Giardia is a microaerophile and can tolerate small amounts of oxygen; however, minimizing oxygen exposure by filling culture vessels adequately is recommended.[1]

  • Monitoring and Passaging: Monitor trophozoite growth and viability daily using an inverted microscope. Trophozoites will adhere to the surface of the culture vessel. Cultures should be passaged every 48-72 hours, or when they reach confluence, to maintain logarithmic growth.[17]

In Vitro Drug Susceptibility Testing: IC50 Determination

Determining the half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. This assay assesses the concentration of this compound required to inhibit the growth of G. lamblia trophozoites by 50%.

Protocol 2: this compound IC50 Determination Assay

  • Trophozoite Seeding: Harvest logarithmically growing trophozoites and seed them into 96-well microtiter plates at a defined density (e.g., 5 x 10^4 parasites/well).[18]

  • Drug Dilution Series: Prepare a serial dilution of this compound in TYI-S-33 medium. A vehicle control (medium with the drug solvent, e.g., DMSO) must be included.[18]

  • Incubation: Add the this compound dilutions to the appropriate wells and incubate the plates at 37°C for 48-72 hours.

  • Viability Assessment: Assess parasite viability. This can be achieved through various methods:

    • Direct Counting: Using a hemocytometer to count motile trophozoites.[17]

    • Metabolic Assays: Using viability dyes like resazurin, which is reduced by metabolically active cells.[18]

    • Luciferase-based Assays: For engineered strains expressing luciferase, viability can be quantified via bioluminescence.[19]

  • Data Analysis: Plot the percentage of growth inhibition against the log of the this compound concentration and use non-linear regression analysis to calculate the IC50 value.

Table 1: Representative In Vitro Susceptibility Data for this compound

Giardia lamblia Strain This compound IC50 (µg/mL) Reference Compound (Metronidazole) IC50 (µg/mL)
Strain A (Wild-Type) 0.2 - 12.5 1.6 - 50
Strain B (Metronidazole-Resistant) > 12.5 > 50

Note: The IC50 values for this compound are generally lower than those for metronidazole, indicating higher potency.[17]

Evaluating Efficacy Against Cysts: Encystation and Excystation Assays

To fully evaluate this compound's efficacy, its effect on the entire Giardia lifecycle must be assessed. This involves inducing the transformation of trophozoites into cysts (encystation) and the subsequent transformation of cysts back into trophozoites (excystation).

Protocol 3: In Vitro Encystation Encystation can be induced by mimicking the conditions of the lower small intestine, which involves a shift to a higher pH and increased bile concentration.[1][20]

  • Pre-encystation: Grow trophozoites to late logarithmic phase in standard TYI-S-33 medium.

  • Induction: Replace the growth medium with an encystation medium, which is typically a modified TYI-S-33 medium with a higher pH (e.g., 7.8) and a significantly higher concentration of bile.[20][21] The addition of lactic acid can also stimulate encystation.[22]

  • Incubation: Incubate for 40-48 hours at 37°C.[1]

  • Harvesting: Harvest the newly formed cysts, which are typically detached from the culture vessel surface.

Protocol 4: In Vitro Excystation and Cyst Viability Excystation is triggered by simulating passage through the stomach (low pH) followed by exposure to the conditions of the upper small intestine (neutral pH and digestive enzymes).[20][22]

  • Acid Treatment: Expose the harvested cysts to an acidic solution (e.g., pH 2.0-4.0) at 37°C to mimic the stomach environment.[20][22][23]

  • Neutralization and Enzyme Treatment: Neutralize the acidic solution and incubate the cysts in a nutrient-rich medium containing pancreatic enzymes like trypsin or chymotrypsin at 37°C.[22]

  • Quantification: Observe and quantify the emergence of trophozoites from the cysts over several hours. This provides a direct measure of cyst viability.[23]

To test this compound's effect on this process, the drug can be introduced during encystation or applied to mature cysts before inducing excystation.

Alternative Cyst Viability Assessment: Besides excystation, cyst viability can be assessed using fluorogenic dyes. For example, a combination of fluorescein diacetate (FDA) and propidium iodide (PI) can differentiate between viable and non-viable cysts based on membrane integrity and enzymatic activity.[24]

Robust In Vivo Efficacy Models

Animal models are indispensable for evaluating the therapeutic efficacy of a drug in a complex physiological system. The Mongolian gerbil and various mouse strains are the most commonly used and well-validated models for giardiasis.[25][26][27]

Animal Model Selection
  • Mongolian Gerbil (Meriones unguiculatus): This is often considered the gold standard model as gerbils are highly susceptible to infection with human isolates of G. lamblia and the course of infection closely mimics human giardiasis.[26][28] They can be infected with both cysts and cultured trophozoites.[25][26]

  • Mouse (Mus musculus): Various mouse strains, including Swiss albino, C57BL/6, and neonatal mice, are also used.[29][30][31][32][33] While some strains can be infected with human G. lamblia isolates, others are more susceptible to Giardia muris, a related species that provides a useful model for studying the general pathophysiology of giardiasis.[29]

Experimental Workflow for In Vivo Efficacy

Protocol 5: this compound Efficacy in a Murine/Gerbil Model

  • Animal Acclimatization: House animals in a controlled environment with ad libitum access to food and water for at least one week before the experiment.

  • Infection:

    • Cyst Inoculation: Administer a defined number of viable G. lamblia cysts (e.g., 1 x 10^4) orally via gavage.[32][33]

    • Trophozoite Inoculation: Administer a defined number of cultured trophozoites (e.g., 10^5 - 10^6) orally via gavage.[28][30][31]

  • Treatment Regimen:

    • Begin treatment a few days post-infection (e.g., day 3-7) to allow the infection to establish.

    • Administer this compound orally (e.g., suspended in corn oil) once daily for a specified duration (e.g., 3-5 days).[12] Include a vehicle-treated control group and a positive control group (e.g., metronidazole).

  • Monitoring and Endpoint Analysis:

    • Cyst Shedding: Monitor the number of cysts shed in the feces of infected animals throughout the experiment. This can be done by collecting fecal samples at regular intervals and counting the cysts using a hemocytometer after a concentration technique (e.g., sucrose gradient).[28]

    • Trophozoite Load: At the end of the experiment (e.g., day 7 post-infection), euthanize the animals and enumerate the number of trophozoites in the small intestine. This involves excising, mincing, and washing a defined section of the intestine to release the trophozoites for counting.[25][26][31]

    • Clinical Parameters: Monitor animal weight and other clinical signs of disease (e.g., diarrhea) throughout the study.[28][29]

Table 2: Key Parameters for In Vivo Efficacy Evaluation

Parameter Method of Assessment Expected Outcome with Effective Treatment
Fecal Cyst Count Microscopy (Hemocytometer) after fecal concentration Significant reduction or complete eradication of cysts.[34]
Intestinal Trophozoite Load Direct counting from intestinal homogenates Significant reduction or complete eradication of trophozoites.[35]
Animal Body Weight Daily weighing Prevention of weight loss or improved weight gain compared to untreated controls.[29]

| Histopathology | H&E staining of intestinal sections | Reduction in inflammation, edema, and mucosal damage.[33] |

Investigating the Mechanism of Action

While the general mechanism of nitroimidazoles is known, specific effects of this compound on G. lamblia's cellular processes can be further investigated.

dot

Tinidazole_MOA cluster_cell Inside Parasite This compound This compound (Inactive Prodrug) ParasiteCell Giardia Cell Activation Reductive Activation (e.g., by PFOR, Ferredoxin) Radicals Reactive Nitro Radicals Activation->Radicals Generates DNA Parasite DNA Radicals->DNA Attacks Damage DNA Strand Breaks & Loss of Helical Structure DNA->Damage Causes Death Cell Death Damage->Death Leads to

Caption: Mechanism of action of this compound against Giardia lamblia.

Techniques for Mechanistic Studies:

  • Electron Microscopy (SEM/TEM): To visualize ultrastructural changes in trophozoites after exposure to this compound, such as damage to the cell membrane, flagella, or internal organelles.

  • DNA Damage Assays: Techniques like the comet assay can be used to directly visualize and quantify DNA strand breaks in this compound-treated trophozoites.

  • Proteomics and Metabolomics: To identify changes in protein expression and metabolic pathways in response to drug treatment, potentially revealing novel targets or resistance mechanisms.

Conclusion and Future Directions

The experimental protocols detailed in this guide provide a comprehensive and robust framework for evaluating the efficacy of this compound against Giardia lamblia. By combining standardized in vitro susceptibility testing with well-validated in vivo infection models, researchers can generate high-quality, reproducible data essential for preclinical drug development.

Future research should focus on applying these protocols to test this compound against a broader range of clinical isolates, including those with suspected drug resistance. Furthermore, the integration of advanced molecular techniques will be crucial for elucidating the precise mechanisms of drug action and resistance, paving the way for the development of next-generation anti-giardial therapies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Tinidazole Solubility Issues for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for overcoming the common yet significant challenge of tinidazole solubility in in vitro experimental setups. By understanding the physicochemical properties of this compound and employing appropriate solubilization strategies, you can ensure the accuracy and reproducibility of your assay results.

Understanding the Core Problem: The Physicochemical Profile of this compound

This compound is a synthetic antiprotozoal and antibacterial agent belonging to the nitroimidazole class.[1][2][3] Its efficacy is well-established, but its utility in in vitro settings is often hampered by its low aqueous solubility.[4]

Why is this compound Poorly Soluble?

The challenge stems from its molecular structure. This compound is a crystalline solid described as a light yellow powder.[1][5] It is practically insoluble or very slightly soluble in water.[1][2][5] Key properties influencing its solubility include:

  • LogP (Octanol-Water Partition Coefficient): With a LogP value of approximately -0.4 to 0.7, this compound has a degree of lipophilicity that contributes to its poor partitioning into aqueous media.[6]

  • pKa: The estimated pKa of this compound is around 4.7, indicating it is a weak base.[4][6] This means its ionization state, and thus solubility, can be influenced by the pH of the medium.

  • Crystalline Structure: As a crystalline solid, energy is required to break the crystal lattice before the molecules can dissolve in a solvent.[6]

Table 1: this compound Solubility in Common Laboratory Solvents
SolventSolubilityReferenceNotes
WaterVery slightly soluble / Practically insoluble[1][2][5]Reported values vary, e.g., >37.1 µg/mL[6][7], 3.7 mg/mL[4], 5.38 mg/mL[8]
Dimethylformamide (DMF)~20 mg/mL[9]Recommended for creating initial stock solutions.
Dimethyl Sulfoxide (DMSO)~10 mg/mL[9]A common first choice, but be mindful of cellular toxicity.
AcetoneSoluble[2][5]Generally not suitable for direct use in biological assays.
Ethanol (95%)Sparingly soluble (~0.2 mg/mL)[5][9]Lower capacity than DMF or DMSO.
MethanolSparingly soluble[1][2][5]
0.1 N HClSoluble[10][11]Useful for dissolution, but pH must be considered for the final assay.

Troubleshooting Guide & Step-by-Step Protocols

This section addresses the most common issues encountered by researchers and provides validated protocols to mitigate them.

Q1: My this compound crashed out of solution when I added my stock to the aqueous cell culture medium. What went wrong and how can I fix it?

This is the most frequent problem and occurs when a drug dissolved in a high-concentration organic "stock" solvent is rapidly diluted into an aqueous buffer where it is poorly soluble. The organic solvent disperses, leaving the drug to precipitate.

Causality: The final concentration of the organic solvent in your assay medium is too low to keep the this compound dissolved.

Solution Workflow:

start Precipitation Observed in Aqueous Medium check_dmso Is final organic solvent concentration <1%? start->check_dmso increase_dmso Increase final solvent conc. (e.g., to 0.5% or 1%) if assay tolerates it. check_dmso->increase_dmso Yes serial_dilution Refine Dilution Technique: Use a multi-step (serial) dilution. check_dmso->serial_dilution No, it's >1% dmso_toxic Is the required solvent concentration toxic to your cells? increase_dmso->dmso_toxic use_alternative Switch to an alternative solubilization strategy. dmso_toxic->use_alternative Yes success Problem Solved: Homogeneous Solution dmso_toxic->success No use_alternative->success serial_dilution->success

Caption: Decision workflow for troubleshooting this compound precipitation.

Protocol 1: Preparing a High-Concentration Stock and Diluting into Aqueous Media

This is the standard starting point for most in vitro assays.

Materials:

  • This compound powder (crystalline solid)[9]

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Sterile, high-quality pipette tips and microcentrifuge tubes

  • Vortex mixer

  • Target aqueous medium (e.g., PBS, cell culture media)

Step-by-Step Procedure:

  • Prepare the Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve it in the minimum necessary volume of DMF (preferred, ~20 mg/mL) or DMSO (~10 mg/mL).[9] Purging the solvent with an inert gas is good practice.[9]

    • Vortex thoroughly until the solid is completely dissolved. A brief, gentle warming (e.g., 37°C) can aid dissolution, but avoid high temperatures which could degrade the compound.

  • Perform a Serial Dilution:

    • Critical Step: Do not add the concentrated stock directly to your final large volume of aqueous medium.

    • Create an intermediate dilution. For example, pipette 10 µL of your 10 mg/mL DMSO stock into 990 µL of your target aqueous medium. This creates a 100 µg/mL solution in 1% DMSO.

    • Vortex immediately and vigorously after adding the stock to prevent localized high concentrations and precipitation.

    • From this intermediate dilution, make your final working concentrations.

  • Validation & Quality Control:

    • Visually inspect the final solution for any signs of cloudiness or precipitate against a dark background.

    • Authoritative Insight: Always run a "vehicle control" in your experiment, which contains the highest concentration of the solvent (e.g., 0.5% DMSO) used in your drug dilutions but no this compound. This is essential to ensure that the solvent itself is not causing an effect.

Trustworthiness Check: Aqueous solutions of this compound are not recommended for long-term storage; prepare them fresh for each experiment.[9] Stock solutions in pure, anhydrous DMSO or DMF can be stored at -20°C for extended periods.[9]

Q2: My assay is highly sensitive to organic solvents like DMSO. What are my alternatives?

High concentrations of organic solvents can be toxic to cells or interfere with enzymatic reactions. If your vehicle control shows an adverse effect, you must use an alternative solubilization method.

Solution: Complexation with cyclodextrins is a widely used and effective technique to increase the aqueous solubility of hydrophobic drugs without using organic solvents.[12]

Causality (Mechanism of Action): Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. The hydrophobic this compound molecule can be encapsulated within this cavity, forming an "inclusion complex" that is water-soluble.

cluster_0 Before Complexation cluster_1 Inclusion Complex cluster_2 After Complexation (Soluble) T This compound (Hydrophobic) W1 Water Molecule W2 Water Molecule W3 Water Molecule CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) T->CD Encapsulation T_in_CD This compound Complex Soluble Complex CD->Complex Solubilization W4 Water Molecule W5 Water Molecule W6 Water Molecule

Caption: Encapsulation of this compound by a cyclodextrin to enhance water solubility.

Protocol 2: Preparing a this compound-Cyclodextrin Inclusion Complex

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), a common and effective choice.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Target aqueous medium (e.g., water, PBS)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Step-by-Step Procedure:

  • Prepare the Cyclodextrin Solution:

    • Dissolve a molar excess of HP-β-CD (e.g., a 5-10 fold molar excess relative to this compound) in your target aqueous medium. A 40% (w/v) solution of HP-β-CD in water is a common starting point.

  • Form the Complex:

    • Slowly add the this compound powder to the stirring cyclodextrin solution.

    • Allow the mixture to stir at room temperature for 24-48 hours to ensure maximum complexation.

  • Isolate the Soluble Fraction:

    • After stirring, there may be some un-complexed, insoluble this compound remaining.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. The clear filtrate contains the soluble this compound-cyclodextrin complex.

  • Validation & Quality Control:

    • The concentration of solubilized this compound in the filtrate should be determined empirically using a validated analytical method, such as UV-Vis spectrophotometry (λmax ≈ 317 nm in water) or HPLC.[2]

    • Authoritative Insight: The efficiency of complexation can vary. It is crucial to quantify the final concentration rather than assuming 100% of the added drug has dissolved. Studies have shown that forming complexes with hydrophilic polymers can significantly enhance dissolution.[11][13]

Frequently Asked Questions (FAQs)

Q: Can I use heat to dissolve this compound? A: Gentle warming (e.g., to 37°C) can be used cautiously to aid initial dissolution in an organic stock solvent. However, prolonged or high heat should be avoided as it can lead to degradation. Never heat aqueous solutions for extended periods.

Q: What is the maximum concentration of DMSO my cell line can tolerate? A: This is highly cell-line dependent. Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity, but some are sensitive even to 0.1%. It is imperative to determine the maximum tolerable concentration for your specific cell line by running a dose-response curve with your vehicle (DMSO) alone.

Q: I see different solubility values for this compound in water across various sources. Why? A: Reported solubility can be influenced by experimental conditions such as pH, temperature, and the specific analytical method used for quantification.[8] For practical purposes in assay development, consider it "very slightly soluble" and always start with a robust solubilization strategy.

Q: Can I adjust the pH to increase solubility? A: Since this compound is a weak base, its solubility is pH-dependent. Dissolving it in an acidic solution like 0.1 N HCl will increase solubility by protonating the molecule.[10][11] However, you must consider if this low pH is compatible with your assay system. Neutralizing the solution will likely cause the drug to precipitate. This strategy is more common in formulation development than in direct in vitro assay preparation.

References

Tinidazole Stability and Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tinidazole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this compound's stability in experimental settings. As a nitroimidazole derivative, this compound's efficacy is intrinsically linked to its chemical integrity. Understanding and controlling its degradation is paramount for generating reliable data, whether in formulation development, analytical method validation, or preclinical research.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Technical Overview: The Chemistry of this compound Instability

This compound, chemically known as 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole, possesses a nitroimidazole core that is crucial for its antimicrobial activity but also serves as a hotspot for chemical degradation.[1] The primary pathways of degradation are hydrolysis, oxidation, and photolysis, each influenced by specific environmental factors.[2][3] The molecule is particularly susceptible to alkaline hydrolysis and photodegradation, while showing relative stability under thermal stress.[3][4] Understanding these vulnerabilities is the first step in designing robust experimental conditions.

Physicochemical Property Value Significance in Experiments
Molecular Formula C₈H₁₃N₃O₄S[2]Essential for calculating molarity and concentrations.
Molecular Weight 247.27 g/mol [2]Used for accurate weighing and solution preparation.
pKa ~4.7[1]Indicates partial ionization in acidic conditions, which can affect solubility and interaction with analytical columns.
UV λmax ~310-317 nm[3][5]Optimal wavelength for detection in HPLC-UV analysis.
Solubility Poorly soluble in water[6]Often requires organic solvents or pH adjustment for dissolution, which can impact stability.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution is turning slightly yellow. What does this mean? A slight yellow discoloration often indicates the formation of degradation products, particularly due to light exposure (photodegradation) or alkaline pH conditions. It is crucial to prepare fresh solutions and protect them from light by using amber vials or covering them with aluminum foil.

Q2: I'm seeing unexpected peaks in my HPLC chromatogram. How can I identify the cause? Unexpected peaks are typically degradation products or impurities. To troubleshoot:

  • Confirm Peak Purity: Use a PDA/DAD detector to check the peak purity of your main this compound peak.

  • Run a Blank: Inject your solvent/mobile phase to rule out contamination from your system.

  • Perform a Forced Degradation Study: Intentionally degrade a sample under acidic, basic, oxidative, and photolytic conditions. This helps create a "fingerprint" of potential degradants and confirms your analytical method can separate them from the parent drug.[2][7]

Q3: What is the ideal pH for working with this compound solutions? this compound is most stable in slightly acidic conditions, around pH 4-5.[8] It shows significant degradation in alkaline media (pH ≥ 7) and mild degradation in acidic conditions.[3][4] For analytical work, buffering your mobile phase in the acidic range is recommended.

Q4: Can I autoclave a solution containing this compound? While this compound is relatively stable to dry heat, the combination of high temperature and aqueous conditions in an autoclave can accelerate hydrolysis.[3] It is generally recommended to sterilize this compound solutions by filtration through a 0.22 µm filter rather than by autoclaving.

In-Depth Troubleshooting Guide

Issue 1: Rapid Loss of Potency in Aqueous Solutions

Symptoms:

  • Assay values are consistently lower than expected.

  • Rapid decline in the main this compound peak area in a time-course experiment.

Root Cause Analysis: This is most commonly due to hydrolytic degradation. The rate of hydrolysis is highly dependent on pH and temperature.[4]

  • Alkaline Hydrolysis (pH > 7): This is a primary degradation pathway. At higher pH, the uncharged this compound molecule is attacked by hydroxide ions, leading to the breakdown of the imidazole ring.[4][9]

  • Acidic Hydrolysis (pH < 4): While more stable than in alkaline conditions, some degradation can still occur.[3]

  • Solvent-Assisted Degradation: Around pH 4.5, degradation can be attributed to interaction with the solvent (water) itself.[4][10]

Solutions:

  • pH Control: Buffer your solutions to a pH between 4 and 5 for maximum stability.[8] Avoid unbuffered water or alkaline buffers.

  • Temperature Management: Prepare and store solutions at refrigerated temperatures (2-8°C) unless the experiment requires otherwise. Avoid heating solutions for extended periods.

  • Solvent Choice: If possible, prepare stock solutions in a non-aqueous solvent like methanol or acetonitrile and dilute into the aqueous experimental medium just before use.[11]

Issue 2: Inconsistent Results and Appearance of Unknown Peaks

Symptoms:

  • Poor reproducibility between replicate experiments.

  • Appearance of new peaks, especially in samples left on the benchtop.

Root Cause Analysis: This often points to photodegradation or oxidation.

  • Photodegradation: Exposure to UV and even ambient laboratory light can cause significant degradation.[2][3] This process can lead to a complex mixture of degradants, including intermediates like 1-[2-(ethylsulphonyl)ethyl]-2-methyl-4-hydroxyimino-5-oxo-imidazole.[12] Studies show that degradation is more efficient in acidic media (pH 5).[13][14]

  • Oxidative Degradation: this compound can be degraded by oxidizing agents. This can be initiated by dissolved oxygen, peroxide contaminants in solvents (e.g., aged THF or ethers), or metal ion catalysis.[2][15]

Solutions:

  • Light Protection: Always work with this compound in amber glassware or vials wrapped in aluminum foil.[2] Minimize exposure to direct light during all experimental steps.

  • Use High-Purity Solvents: Use fresh, HPLC-grade solvents to minimize the risk of peroxide contamination.

  • De-gas Solvents: For sensitive experiments, de-gassing solvents can reduce dissolved oxygen.

  • Consider Antioxidants: In formulation studies, the inclusion of antioxidants may be necessary, but their compatibility and potential interference with assays must be validated.

Workflow for Investigating this compound Degradation

Caption: Workflow for troubleshooting this compound degradation.

Best Practices for Sample Handling and Storage

  • Solid this compound: Store in a well-closed container, protected from light, at controlled room temperature.

  • Stock Solutions: Prepare concentrated stocks in a non-aqueous solvent like methanol. Store in amber glass vials at -20°C for long-term use. Before use, allow the solution to come to room temperature completely to prevent condensation.

  • Working Solutions: Prepare fresh aqueous working solutions daily. If they must be stored for a short period (a few hours), keep them refrigerated (2-8°C) and protected from light.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions as recommended by ICH guidelines to identify potential degradants and validate the stability-indicating nature of an analytical method.[7][16]

Objective: To generate degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade methanol and water

  • Volumetric flasks, pipettes, pH meter

  • Heating block or water bath, photostability chamber

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • To a flask, add an aliquot of the stock solution and 0.5 N HCl.

    • Heat at 50°C for 5 hours.[2]

    • Cool, neutralize with an appropriate volume of 0.5 N NaOH, and dilute to the final concentration with mobile phase.

  • Base Hydrolysis:

    • To a flask, add an aliquot of the stock solution and 0.5 N NaOH.

    • Keep at 50°C for 5 hours.[2]

    • Cool, neutralize with 0.5 N HCl, and dilute to the final concentration.

  • Oxidative Degradation:

    • To a flask, add an aliquot of the stock solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours.[2]

    • Dilute to the final concentration.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a quartz cuvette or appropriate transparent container) to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber.[2][16]

    • Keep a control sample wrapped in foil to protect it from light.

    • Dilute both samples to the final concentration.

  • Thermal Degradation:

    • Keep a solid sample of this compound in an oven at 80°C for 5 hours.[2]

    • Dissolve the heat-treated sample and dilute to the final concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below. Aim for 5-20% degradation of the active ingredient.[7]

This compound Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound (C₈H₁₃N₃O₄S) Hydrolysis_Products Ring Cleavage Products (e.g., 2-methyl-5(4)-nitroimidazole) [6] This compound->Hydrolysis_Products OH⁻ or H⁺/H₂O Oxidation_Products Oxidized Imidazole Derivatives This compound->Oxidation_Products H₂O₂ / Radicals Photo_Products Rearrangement & Cleavage Products (e.g., Oxadiazole Derivatives) [6] This compound->Photo_Products UV/Vis Light (hν)

Caption: Major degradation pathways for this compound.

Protocol 2: Stability-Indicating HPLC-UV Analysis

Objective: To quantify this compound and separate it from its potential degradation products.

Parameter Recommended Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm[2]Standard reversed-phase column providing good retention and separation for moderately polar compounds like this compound.
Mobile Phase Isocratic: Water:Acetonitrile (88:12 v/v)[3] or Phosphate Buffer (pH 3.0):Acetonitrile[2]A simple mobile phase is often sufficient. Using an acidic buffer (pH 3.0) can improve peak shape and stability.
Flow Rate 0.8 - 1.5 mL/min[2][3]Adjust to achieve optimal separation and run time.
Detection (UV) 310 nm or 317 nm[2][3]Wavelength of maximum absorbance for this compound, providing high sensitivity.
Column Temp. 30°C[2]Maintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µL[2]Typical volume; can be adjusted based on concentration.

System Suitability: Before running samples, perform at least five replicate injections of a standard solution. The results should meet the following criteria:

  • Relative Standard Deviation (RSD) of Peak Area: < 2.0%

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: > 2000

This ensures the system is performing consistently and is suitable for the analysis.[11]

References

Technical Support Center: Optimizing Tinidazole Dosage for Efficacy in Animal Infection Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing tinidazole dosage in preclinical animal infection models. It addresses common challenges and offers evidence-based strategies to ensure robust and reproducible results.

Introduction to this compound in Preclinical Research

This compound is a second-generation nitroimidazole antimicrobial with potent activity against a wide range of anaerobic bacteria and protozoa.[1][2] Its mechanism of action involves the reduction of its nitro group within the microbial cell, generating reactive nitro radicals that induce lethal DNA damage, thereby inhibiting nucleic acid synthesis.[3][4][5] This selective toxicity makes it a valuable tool in treating infections caused by organisms that thrive in low-oxygen environments.[3][4]

While clinically effective, translating this compound's efficacy to animal models requires careful consideration of its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which can vary significantly across species. This guide provides a structured approach to dosage optimization, from foundational principles to troubleshooting specific experimental hurdles.

Foundational Knowledge: Pharmacokinetics and Mechanism of Action

A thorough understanding of this compound's behavior in the host is critical for designing effective dosing regimens.

Frequently Asked Questions: Core Concepts

Q1: What is the fundamental mechanism of action for this compound?

A1: this compound is a prodrug that requires activation within the target microorganism. Its nitro group is reduced by microbial proteins, such as ferredoxin, in the low-redox-potential environment of anaerobic organisms.[3] This reduction process creates highly reactive nitroso radicals that bind to and disrupt the helical structure of DNA, causing strand breakage and ultimately leading to cell death.[3][6] The selective activation in anaerobic microbes minimizes damage to host cells.[3]

Q2: How do the pharmacokinetic properties of this compound differ from metronidazole, and why is this important for animal studies?

A2: this compound generally exhibits a longer plasma elimination half-life compared to metronidazole.[4][7] For instance, in cats, the elimination half-life of this compound is approximately 8.4 hours, compared to a shorter half-life for metronidazole.[8] In dogs, the half-life is around 4.4 hours.[8] This longer half-life means that therapeutic concentrations can be maintained for a more extended period, potentially allowing for less frequent dosing.[7][9] This is a crucial consideration in animal models to minimize handling stress and maintain consistent drug exposure. This compound also tends to have higher serum levels than metronidazole after oral administration.[7]

Q3: What are the key pharmacokinetic parameters to consider when designing a dosing regimen for a new animal model?

A3: The most critical parameters are:

  • Bioavailability (F%): this compound generally has excellent oral bioavailability, often approaching 100%.[4] However, this should be confirmed in the specific animal model, as formulation and species differences can have an impact.

  • Elimination Half-Life (t½): This determines the dosing interval required to maintain steady-state concentrations above the minimum inhibitory concentration (MIC).[7][8]

  • Volume of Distribution (Vd): This indicates how widely the drug distributes into tissues. This compound is known to be well-distributed in various tissues.[7][9]

  • Peak Plasma Concentration (Cmax) and Time to Peak (Tmax): These parameters are essential for ensuring that the dosage achieves concentrations sufficient to exert a therapeutic effect.

Pharmacokinetic Parameters of this compound in Common Animal Models
SpeciesRouteDose (mg/kg)Cmax (µg/mL)t½ (hours)BioavailabilityReference
DogOral1517.84.4~100%[8]
DogOral3037.94.4~100%[8]
CatOral1522.58.4~100%[8]
CatOral3033.68.4~100%[8]
RatOral130Not ReportedNot ReportedNot Reported[10]
MouseOral100Not ReportedNot ReportedNot Reported[11]

Note: Data for rats and mice are less consistently reported in terms of standard PK parameters in the provided search results. These values should be determined empirically for the specific strain and infection model.

Experimental Design and Dosage Optimization Workflow

A systematic approach is essential for determining the optimal this compound dosage for a given animal infection model.

Workflow for Dosage Optimization

DosageOptimizationWorkflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Pilot Pharmacokinetic Study cluster_2 Phase 3: Efficacy Study in Infection Model cluster_3 Phase 4: Refinement and Validation MIC_determination Determine MIC/MLC for the specific pathogen strain Dose_ranging Single-dose PK study in uninfected animals MIC_determination->Dose_ranging Provides target concentration PK_parameters Calculate t½, Cmax, AUC Dose_ranging->PK_parameters Dose_efficacy Test multiple dosing regimens in infected animals PK_parameters->Dose_efficacy Informs dose selection PKPD_modeling PK/PD Modeling to correlate drug exposure with efficacy PK_parameters->PKPD_modeling Provides exposure data Endpoint_assessment Assess primary endpoints (e.g., pathogen load, survival) Dose_efficacy->Endpoint_assessment Endpoint_assessment->PKPD_modeling Provides efficacy data Final_regimen Select and validate optimal dosing regimen PKPD_modeling->Final_regimen

Caption: Workflow for optimizing this compound dosage in animal models.

Step-by-Step Protocol: Determining Minimum Inhibitory Concentration (MIC)
  • Pathogen Culture: Prepare a standardized inoculum of the target anaerobic bacterium or protozoan as per CLSI (Clinical and Laboratory Standards Institute) or equivalent guidelines.

  • Drug Dilution: Prepare a serial two-fold dilution of this compound in appropriate broth media (e.g., Brucella broth for bacteria, Diamond's medium for protozoa).[12] The concentration range should bracket the expected MIC.

  • Inoculation: Inoculate each dilution tube or microplate well with the standardized pathogen suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate under appropriate anaerobic conditions (e.g., anaerobic jar or chamber) at 37°C for 24-48 hours.[12]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[13] For protozoa, this may be recorded as the minimal lethal concentration (MLC), where no motile organisms are observed.[12]

Troubleshooting Guide

Addressing common issues is key to successful experimentation.

Q4: My in vivo efficacy results are poor, despite the pathogen having a low MIC in vitro. What are the likely causes?

A4: This is a common challenge. Consider the following:

  • Suboptimal Pharmacokinetics: The administered dose may not be achieving plasma or tissue concentrations that remain above the MIC for a sufficient duration. This is where a pilot PK study is invaluable.[14] The drug's half-life in the chosen animal species might be shorter than anticipated.[8]

  • Drug Formulation and Administration: Is the this compound fully solubilized or evenly suspended? Poor formulation can lead to incomplete absorption.[1][15] For oral gavage, ensure the vehicle is appropriate and does not interfere with absorption. Consider alternative routes if oral bioavailability is a concern.

  • Host Factors: The infection model itself can influence outcomes. The presence of biofilms, abscesses, or sanctuary sites (like the central nervous system) can limit drug penetration.[14]

  • Resistance Development: While relatively rare, resistance to this compound can occur, often through alterations in the microbial redox pathways that activate the drug.[3][16]

Q5: I am observing adverse effects in my animals, such as reduced food intake or lethargy. How can I mitigate this without compromising efficacy?

A5: this compound, like other nitroimidazoles, can cause side effects, including a metallic taste and gastrointestinal upset.[4][17]

  • Dose Fractionation: Instead of a single high dose, consider administering the total daily dose in two or more smaller administrations, if the PK profile allows. Studies in chinchillas have shown that repeated lower doses (e.g., 20 mg/kg PO q12h) did not significantly affect food intake, whereas single high doses did.[1][2]

  • Route of Administration: If oral administration is causing local GI irritation, parenteral administration (if a suitable formulation is available) could be an alternative.

  • Vehicle and Formulation: Ensure the vehicle is palatable. Compounded flavored oral suspensions are often used in veterinary medicine to improve compliance.[1][18] Taking the drug with food can sometimes minimize stomach upset.[4]

Q6: How do I prepare a stable this compound suspension for oral administration in rodents?

A6: A common method is to use a suspending vehicle. For example, a 50 mg/mL suspension can be prepared by levigating this compound bulk powder with a commercially available suspending vehicle (e.g., Ora-Plus®) and bringing it to the final volume.[1] Flavoring agents can also be added.[1] It is crucial to ensure the suspension is homogenous before each administration by shaking it well. The stability of the compounded suspension should be considered, with guidelines like USP <795> providing default dating.[1]

Advanced Concepts: PK/PD Modeling

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling integrates drug concentration data with its antimicrobial effect to predict the exposure required for efficacy.

Key PK/PD Indices

For antimicrobials like this compound, efficacy is often linked to the time the drug concentration remains above the MIC.

PKPD_Indices AUC_MIC AUC/MIC AntimicrobialEffect Antimicrobial Effect (Pharmacodynamics) AUC_MIC->AntimicrobialEffect T_MIC T > MIC T_MIC->AntimicrobialEffect Cmax_MIC Cmax/MIC Cmax_MIC->AntimicrobialEffect DrugExposure Drug Exposure (Pharmacokinetics) DrugExposure->AUC_MIC Correlates with DrugExposure->T_MIC Correlates with DrugExposure->Cmax_MIC Correlates with

Caption: Key PK/PD indices for antimicrobial efficacy.

For this compound, the Time above MIC (T > MIC) and the Area Under the Curve to MIC ratio (AUC/MIC) are generally considered the most predictive indices of efficacy. The goal in dosage optimization is to select a regimen that achieves the target value for the relevant PK/PD index associated with maximal bacterial killing or stasis. Human-simulated regimens in animal models are an advanced technique to ensure that the drug's efficacy is evaluated at clinically relevant exposures.[19]

Conclusion

Optimizing this compound dosage in animal infection models is a multifactorial process that requires a systematic, evidence-based approach. By integrating in vitro susceptibility data with in vivo pharmacokinetic and efficacy studies, researchers can design robust experiments that yield clinically translatable results. This guide provides the foundational knowledge and troubleshooting framework to navigate the complexities of preclinical antimicrobial research. Always consult institutional animal care and use committee (IACUC) guidelines and adhere to the principles of responsible antimicrobial stewardship.[13][20]

References

Technical Support Center: Investigating Tinidazole Resistance in Trichomonas vaginalis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the mechanisms of tinidazole resistance in Trichomonas vaginalis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to support your experimental workflows. Our approach is grounded in scientific expertise, aiming to provide trustworthy and authoritative guidance for this critical area of research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the investigation of this compound resistance in T. vaginalis.

Q1: What are the primary known mechanisms of this compound resistance in T. vaginalis?

A1: this compound, like metronidazole, is a 5-nitroimidazole prodrug that requires activation within the anaerobic environment of the T. vaginalis hydrogenosome.[1][2] Resistance is multifactorial and can be broadly categorized into aerobic and anaerobic mechanisms.[3][4]

  • Aerobic Resistance: This is the most common form of clinical resistance. It is often linked to impaired oxygen scavenging within the parasite.[3][5] Elevated intracellular oxygen levels lead to the futile cycling of the activated drug, reducing its cytotoxic effect.[6] Key enzymes implicated in this process include flavin reductase and NADH oxidase.[6] Reduced expression or activity of these enzymes is a hallmark of many resistant strains.[4][7]

  • Anaerobic Resistance: This type of resistance is often induced in the laboratory and involves alterations in the core metabolic pathways responsible for drug activation.[3] This includes decreased expression or mutations in genes encoding key enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin.[2][4][8] These enzymes are crucial for transferring electrons to this compound, a necessary step for its activation.[1]

  • Other Factors: Research also points to the differential expression of genes involved in detoxification and antioxidant defenses.[4][7] Additionally, single nucleotide polymorphisms (SNPs) in nitroreductase genes, such as ntr4Tv and ntr6Tv, have been associated with resistance.[9][10][11] The presence of T. vaginalis virus (TVV) or co-infection with Mycoplasma hominis has also been linked to altered drug susceptibility.[3][4][12]

Q2: My T. vaginalis culture is showing decreased susceptibility to this compound. What are the initial troubleshooting steps?

A2: First, confirm the purity of your T. vaginalis culture. Bacterial or fungal contamination can interfere with growth and drug susceptibility assays.[13] Ensure you are using a standardized and optimized culture medium, such as a modified Diamond's medium, to support robust parasite growth.[14][15][16] It's also critical to verify the concentration and stability of your this compound stock solution. Improper storage can lead to degradation of the drug. Once these factors are ruled out, proceed with a standardized susceptibility testing method to determine the minimal lethal concentration (MLC).[17]

Q3: How can I differentiate between aerobic and anaerobic resistance mechanisms in my isolates?

A3: A key diagnostic step is to perform susceptibility testing under both aerobic and anaerobic conditions.[18] Isolates exhibiting aerobic resistance will show significantly higher resistance levels in the presence of oxygen compared to anaerobic conditions. Conversely, isolates with anaerobic resistance mechanisms will display resistance under both conditions.[3] Further investigation can involve biochemical assays to measure the activity of enzymes involved in oxygen scavenging (e.g., flavin reductase) and drug activation (e.g., PFOR).[19]

Q4: What are the best practices for preparing and storing this compound for susceptibility testing?

A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution should be stored in small aliquots at -20°C or lower to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate culture medium immediately before use. Always include a solvent control in your experiments to ensure that the solvent itself does not affect parasite viability.

Q5: Are there known genetic markers I can screen for to detect potential this compound resistance?

A5: Yes, several genetic markers have been associated with 5-nitroimidazole resistance. Sequencing of genes encoding nitroreductases, specifically ntr4Tv and ntr6Tv, can reveal single nucleotide polymorphisms (SNPs) linked to resistance.[9][10][11] One particular SNP in ntr6Tv that results in a premature stop codon has been identified as a potential diagnostic marker.[9][10] Additionally, examining the expression levels of genes encoding ferredoxin and flavin reductase can provide insights into potential resistance mechanisms.[20][21]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental challenges.

Guide 1: Troubleshooting Inconsistent Minimal Lethal Concentration (MLC) Results

Inconsistent MLC values can undermine the reliability of your resistance profiling. Here’s how to troubleshoot this common issue.

Potential Cause Explanation Troubleshooting Steps
Inoculum Variability The initial number of parasites can significantly impact the outcome of the assay.Standardize your inoculum preparation. Perform accurate cell counts using a hemocytometer and ensure a consistent starting density for each experiment. A common starting density is 3 x 10⁴ parasites/ml for a 48-hour incubation.[14]
Culture Medium Inconsistency Variations in media components can affect parasite growth and drug efficacy.Prepare culture media in large batches to minimize variability. Ensure all components, especially serum, are from the same lot. Consider using optimized media formulations that have been shown to support consistent growth.[15][22]
Oxygen Exposure The level of oxygen exposure can drastically alter the susceptibility of aerobically resistant strains.For anaerobic testing, use anaerobic chambers or gas packs to maintain a strict anaerobic environment. For aerobic testing, ensure consistent atmospheric conditions. Be aware that even slight variations in oxygen levels can impact results for some strains.[18]
Incubation Time The duration of the assay can influence the final MLC reading.Adhere to a standardized incubation period. A 48-hour incubation is commonly used.[14] Shorter or longer times can lead to underestimation or overestimation of resistance, respectively.
Subjective Reading of Results Visual determination of parasite motility can be subjective.Have two independent researchers read the results. Consider using a validated fluorescence-based assay with a nucleic acid dye like SYBR Green I for a more quantitative and less subjective assessment of parasite viability.[14][22]
Guide 2: Investigating the Role of Oxygen Scavenging Pathways

Defective oxygen scavenging is a primary mechanism of aerobic resistance.[5] Here's a workflow to investigate this phenomenon.

cluster_0 Experimental Workflow: Oxygen Scavenging start Suspected Aerobic Resistance susceptibility Perform Aerobic and Anaerobic Susceptibility Testing start->susceptibility compare Compare MLCs susceptibility->compare biochemical Biochemical Assays compare->biochemical Aerobic MLC >> Anaerobic MLC expression Gene Expression Analysis (qRT-PCR) biochemical->expression proteomics Proteomic Analysis expression->proteomics conclusion Correlate Findings to Resistance Phenotype proteomics->conclusion

Caption: Workflow for investigating oxygen scavenging pathways.

Step-by-Step Protocol: Flavin Reductase Activity Assay
  • Prepare Cell Lysates:

    • Harvest mid-log phase T. vaginalis cultures (both susceptible and resistant strains).

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a lysis buffer (e.g., Tris-HCl with protease inhibitors) and lyse the cells by sonication on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Perform the Assay:

    • In a 96-well plate, add a reaction mixture containing a known concentration of flavin mononucleotide (FMN), NADPH, and the cell lysate.

    • Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a spectrophotometer.

    • Calculate the specific activity of flavin reductase and compare the values between susceptible and resistant strains. A significantly lower activity in the resistant strain suggests a role for this enzyme in the resistance mechanism.[6]

III. Advanced Experimental Protocols

Protocol 1: Assessing Nitroreductase Activity

Nitroreductases are implicated in both drug activation and potentially resistance through mutations.[9][10][20]

cluster_1 Signaling Pathway: this compound Activation This compound This compound (Prodrug) Activation Reductive Activation (Electron Transfer) This compound->Activation Radical Toxic Nitro Radical Anion Activation->Radical DNA_Damage DNA Damage & Cell Death Radical->DNA_Damage PFOR PFOR Ferredoxin Ferredoxin PFOR->Ferredoxin Reduces Ferredoxin->Activation Donates Electron

Caption: Simplified pathway of this compound activation in T. vaginalis.

Biochemical Assay for Nitroreductase Activity
  • Recombinant Protein Expression:

    • Clone the nitroreductase genes of interest (e.g., ntr4Tv, ntr6Tv) from both susceptible and resistant strains into an expression vector.

    • Express and purify the recombinant proteins.

  • Activity Assay:

    • Prepare a reaction mixture containing the purified nitroreductase, NADPH, and a chromogenic substrate (e.g., menadione).

    • Monitor the reduction of a secondary substrate, such as cytochrome c, by measuring the increase in absorbance at 550 nm.

    • Compare the specific activities of the enzymes from susceptible and resistant strains to identify any functional differences. Recent studies have also explored the ferric iron reduction capabilities of some nitroreductases.[23][24][25]

Protocol 2: Investigating Drug Efflux Pumps

While not as extensively studied as other mechanisms, drug efflux pumps may contribute to this compound resistance.[20][21]

Checkerboard Assay for Efflux Pump Inhibitors
  • Select Inhibitors: Choose known efflux pump inhibitors (EPIs) that are active against protozoan pumps.

  • Prepare Plates: In a 96-well plate, create a matrix of this compound and EPI concentrations.

  • Inoculate and Incubate: Add a standardized inoculum of T. vaginalis to each well and incubate under appropriate conditions.

  • Determine MLCs: Determine the MLC of this compound in the presence and absence of the EPI. A significant reduction in the MLC in the presence of an EPI suggests the involvement of efflux pumps. However, recent studies have shown that some common EPIs do not significantly enhance the efficacy of 5-nitroimidazoles in T. vaginalis.[23][24]

IV. Data Presentation

Table 1: Example Proteomic Data Summary

This table illustrates how to present quantitative proteomics data comparing a this compound-susceptible (T-S) and a this compound-resistant (T-R) strain.

ProteinFunctionFold Change (T-R vs. T-S)p-value
Flavin Reductase 1Oxygen Scavenging-3.5< 0.01
Pyruvate:Ferredoxin OxidoreductaseDrug Activation-2.8< 0.01
FerredoxinElectron Transport-2.5< 0.05
Nitroreductase 6Drug Metabolism-1.8 (with mutation)< 0.05
ABC TransporterDrug Efflux+2.1< 0.05

Note: This is example data and does not represent a specific study. Proteomic studies have identified a range of differentially expressed proteins in resistant strains, with downregulation of flavin reductase being a consistent finding.[26][27][28][29][30]

V. Conclusion

Investigating this compound resistance in T. vaginalis requires a multi-faceted approach that combines standardized susceptibility testing with detailed molecular and biochemical analyses. By systematically troubleshooting experimental variables and applying the protocols outlined in this guide, researchers can generate reliable data to better understand the complex mechanisms of resistance and contribute to the development of new therapeutic strategies. For further guidance, consulting resources from the Centers for Disease Control and Prevention (CDC) and the Clinical and Laboratory Standards Institute (CLSI) is recommended.[17][31][32]

VI. References

  • A reassessment of the role of oxygen scavenging enzymes in the emergence of metronidazole resistance in trichomonads - MedUni Wien ePub. (2021). Retrieved from --INVALID-LINK--

  • Mechanisms of drug resistance to T. vaginalis - Contemporary OB/GYN. (2020). Retrieved from --INVALID-LINK--

  • Graves, K. J., Novak, J., Secor, W. E., Kissinger, P. J., Schwebke, J. R., & Muzny, C. A. (2020). A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. Parasitology, 147(13), 1383–1391. Retrieved from --INVALID-LINK--

  • Li, J., et al. (2023). A fluorescence-based assay for Trichomonas vaginalis drug screening. Parasites & Vectors, 16(1), 341. Retrieved from --INVALID-LINK--

  • Graves, K. J., Novak, J., Secor, W. E., Kissinger, P. J., Schwebke, J. R., & Muzny, C. A. (2020). A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. Parasitology, 147(13), 1383–1391. Retrieved from --INVALID-LINK--

  • Leitsch, D., Kolarich, D., Binder, M., Stadlmann, J., & Altmann, F. (2014). Trichomonas vaginalis Flavin Reductase 1 and its Role in Metronidazole Resistance. Molecular & Biochemical Parasitology, 197(1-2), 10.1016/j.molbiopara.2014.10.003. Retrieved from --INVALID-LINK--

  • MTZ-resistance-related metabolic pathways in T. vaginalis. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Drug susceptibility testing for oxygen-dependent and oxygen-independent resistance phenotypes in trichomonads. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • MTZ activation through the energy production pathway in T. vaginalis. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Sobel, J. D. (2001). Clinical and Microbiological Aspects of Trichomonas vaginalis. Clinical Microbiology Reviews, 14(3), 591-605. Retrieved from --INVALID-LINK--

  • Müller, M., & Gorrell, T. E. (1983). Metabolism and metronidazole uptake in Trichomonas vaginalis isolates with different metronidazole susceptibilities. Antimicrobial Agents and Chemotherapy, 24(5), 667–673. Retrieved from --INVALID-LINK--

  • Graves, K. J., Novak, J., Secor, W. E., Kissinger, P. J., Schwebke, J. R., & Muzny, C. A. (2020). A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. Parasitology, 147(13), 1383–1391. Retrieved from --INVALID-LINK--

  • Meri, T., Jokiranta, T. S., Pasanen, M., Hulten, K., & Meri, S. (2000). Resistance of Trichomonas vaginalis to Metronidazole: Report of the First Three Cases from Finland and Optimization of In Vitro Susceptibility Testing under Various Oxygen Concentrations. Journal of Clinical Microbiology, 38(2), 763–767. Retrieved from --INVALID-LINK--

  • Garber, G. E. (2005). The laboratory diagnosis of Trichomonas vaginalis. The Canadian Journal of Infectious Diseases & Medical Microbiology, 16(1), 35–38. Retrieved from --INVALID-LINK--

  • Li, J., et al. (2023). A fluorescence-based assay for Trichomonas vaginalis drug screening. Parasites & Vectors, 16(1), 341. Retrieved from --INVALID-LINK--

  • Growth Analysis of Trichomonas vaginalis in Different Culture Media. (2024). bioRxiv. Retrieved from --INVALID-LINK--

  • Bradic, M., et al. (2017). Genetic Indicators of Drug Resistance in the Highly Repetitive Genome of Trichomonas vaginalis. Genome Biology and Evolution, 9(6), 1637–1650. Retrieved from --INVALID-LINK--

  • Metabolic end products of the metronidazole-susceptible Trichomonas vaginalis strain TV 10-02 and its drug-resistant derivatives. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Bradic, M., et al. (2017). Genetic Indicators of Drug Resistance in the Highly Repetitive Genome of Trichomonas vaginalis. Genome Biology and Evolution, 9(6), 1637–1650. Retrieved from --INVALID-LINK--

  • A Systematic Review of the Literature on Mechanisms of 5-Nitroimidazole Resistance in Trichomonas vaginalis. (2020). ResearchGate. Retrieved from --INVALID-LINK--

  • Leitsch, D., et al. (2024). Comparative proteomic analysis of metronidazole-sensitive and resistant Trichomonas vaginalis suggests a novel mode of metronidazole action and resistance. International Journal for Parasitology: Drugs and Drug Resistance, 26, 100566. Retrieved from --INVALID-LINK--

  • Proteomic signatures of metronidazole-resistant Trichomonas vaginalis reveal novel proteins associated with drug resistance. (n.d.). Chang Gung University Academic Output Collection. Retrieved from --INVALID-LINK--

  • Leitsch, D., et al. (2024). Comparative proteomic analysis of metronidazole-sensitive and resistant Trichomonas vaginalis suggests a novel mode of metronidazole action and resistance. International Journal for Parasitology: Drugs and Drug Resistance, 26, 100566. Retrieved from --INVALID-LINK--

  • Parasites - Trichomonas vaginalis Susceptibility Testing. (n.d.). Centers for Disease Control and Prevention. Retrieved from --INVALID-LINK--

  • CLSI: Clinical & Laboratory Standards Institute. (n.d.). Retrieved from --INVALID-LINK--

  • Growth Analysis of Trichomonas vaginalis in Different Culture Media. (2024). bioRxiv. Retrieved from --INVALID-LINK--

  • de Miguel, N., et al. (2021). Proteomic Analysis of Trichomonas vaginalis Phagolysosome, Lysosomal Targeting, and Unconventional Secretion of Cysteine Peptidases. Molecular & Cellular Proteomics, 21(1), 100174. Retrieved from --INVALID-LINK--

  • Roles of efflux pumps and nitroreductases in metronidazole-resistant Trichomonas vaginalis. (2025). Scientific Reports, 15(1), 12345. Retrieved from --INVALID-LINK--

  • Paulish-Miller, T. E., et al. (2014). Trichomonas vaginalis Metronidazole Resistance Is Associated with Single Nucleotide Polymorphisms in the Nitroreductase Genes ntr4Tv and ntr6Tv. Antimicrobial Agents and Chemotherapy, 58(5), 2938-2943. Retrieved from --INVALID-LINK--

  • Proteomic signatures of metronidazole-resistant Trichomonas vaginalis reveal novel proteins associated with drug resistance. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Roles of efflux pumps and nitroreductases in metronidazole-resistant Trichomonas vaginalis. (2025). Scientific Reports, 15(1), 12345. Retrieved from --INVALID-LINK--

  • How to diagnose and manage Trichomonas vaginalis. (2024). The Pharmaceutical Journal. Retrieved from --INVALID-LINK--

  • Snipes, L. J., Gamard, P. M., Narcisi, E. M., Beard, C. B., Lehmann, T., & Secor, W. E. (2000). Molecular Epidemiology of Metronidazole Resistance in a Population of Trichomonas vaginalis Clinical Isolates. Journal of Clinical Microbiology, 38(8), 3004–3009. Retrieved from --INVALID-LINK--

  • CLSI Standards | Essential Laboratory Guidelines & Best Practices. (n.d.). CLSI. Retrieved from --INVALID-LINK--

  • Roles of efflux pumps and nitroreductases in metronidazole-resistant Trichomonas vaginalis. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • Trichomoniasis - STI Treatment Guidelines. (n.d.). Centers for Disease Control and Prevention. Retrieved from --INVALID-LINK--

  • Paulish-Miller, T. E., et al. (2014). Trichomonas vaginalis Metronidazole Resistance Is Associated with Single Nucleotide Polymorphisms in the Nitroreductase Genes ntr4Tv and ntr6Tv. Antimicrobial Agents and Chemotherapy, 58(5), 2938-2943. Retrieved from --INVALID-LINK--

  • Madico, G., Quinn, T. C., Rompalo, A., McKee, K. T., & Gaydos, C. A. (1998). Detection of Trichomonosis in Vaginal and Urine Specimens from Women by Culture and PCR. Journal of Clinical Microbiology, 36(11), 3205–3210. Retrieved from --INVALID-LINK--

  • Diagnosis of Trichomonas vaginalis infection: The sensitivities and specificities of microscopy, culture and PCR assay. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • The laboratory diagnosis of Trichomonas vaginalis. (n.d.). Semantic Scholar. Retrieved from --INVALID-LINK--

  • Barbosa, H. M., de Souza, W., & da Costa, e Silva Filho, F. (1993). Biochemical properties of a neuraminidase of Trichomonas vaginalis. The Journal of Protozoology, 40(5), 642–646. Retrieved from --INVALID-LINK--

  • Paulish-Miller, T. E., et al. (2014). Trichomonas vaginalis metronidazole resistance is associated with single nucleotide polymorphisms in the nitroreductase genes ntr4Tv and ntr6Tv. Antimicrobial Agents and Chemotherapy, 58(5), 2938-2943. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Inconsistent Results in Tinidazole Susceptibility Testing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tinidazole susceptibility testing. This guide is designed for researchers, scientists, and drug development professionals who encounter variability in their experimental results. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the scientific rationale behind them, ensuring your methods are robust and your results are reliable.

Troubleshooting Common Issues: A Question-and-Answer Guide

Inconsistent results in antimicrobial susceptibility testing (AST) can be a significant source of frustration, leading to questionable data and delays in research. Here, we address specific issues you might be facing with this compound testing.

Q1: Why am I seeing significant well-to-well or plate-to-plate variation in my Minimum Inhibitory Concentration (MIC) results from broth microdilution assays?

A1: This is a frequent challenge, often rooted in subtle variations in methodology. Let's break down the likely culprits:

  • Inoculum Preparation & Standardization: The density of the initial bacterial suspension is critical. An inoculum that is too dense can overwhelm the antibiotic, leading to falsely high MICs. Conversely, a sparse inoculum may result in falsely low MICs.

    • Causality: The efficacy of many bactericidal agents, including this compound, can be influenced by the bacterial density (the "inoculum effect"). A higher bacterial load may require a higher concentration of the drug to achieve the same inhibitory effect.

    • Troubleshooting Steps:

      • Strict Adherence to McFarland Standards: Always prepare your inoculum to a 0.5 McFarland turbidity standard. Use a spectrophotometer to verify the optical density for greater precision.

      • Vortexing: Ensure the bacterial suspension is thoroughly vortexed before dilution and inoculation to prevent clumping and ensure a homogenous distribution of cells.

      • Timing: Use the standardized inoculum promptly after preparation, as bacterial density can change over time.

  • Anaerobic Conditions: this compound is a nitroimidazole antibiotic, which requires an anaerobic environment for activation.[1][2] Inconsistent or inadequate anaerobiosis is a primary cause of erratic results.

    • Causality: The nitro group of this compound is reduced within the anaerobic microorganism, forming cytotoxic radical anions that disrupt DNA and other macromolecules.[2][3] Oxygen competes for the electrons needed for this reduction, rendering the drug inactive.

    • Troubleshooting Steps:

      • Verify Your Anaerobic System: Use anaerobic indicator strips in your chamber or jar for every experiment to confirm that an anaerobic atmosphere is achieved and maintained.

      • Pre-reduced Media: Use pre-reduced, anaerobically sterilized media. Exposing the media to oxygen for extended periods before inoculation can compromise the anaerobic environment.

      • Minimize Oxygen Exposure: Keep plates in the anaerobic chamber as much as possible during inoculation and handling.

  • Media Composition: While minor differences have been noted, the choice of media can influence MIC values.[4][5][6]

    • Causality: Components in the media can interact with the drug or affect bacterial growth rates, thereby influencing susceptibility results.

    • Troubleshooting Steps:

      • Consistency is Key: Use the same batch of media for a set of comparative experiments.

      • Follow Standardized Recommendations: Adhere to media recommendations from bodies like the Clinical and Laboratory Standards Institute (CLSI), which often specify supplemented Brucella agar or other appropriate media for anaerobes.[7][8]

Q2: My disk diffusion (Kirby-Bauer) zone diameters for this compound are inconsistent and show poor correlation with my MIC data. Why?

A2: This is a well-documented issue with nitroimidazoles when testing anaerobic bacteria. Studies have shown a very poor correlation between inhibition zone diameters from standardized agar diffusion tests and MIC values for this compound and related compounds.[4][6]

  • Causality: The slow diffusion rate of the drug in agar, coupled with the fastidious and slow-growing nature of many anaerobes, can lead to indistinct zone edges and unreliable measurements. The broth-disk method has shown better correlation.[4][5][6]

  • Recommendation: For routine testing of anaerobes against this compound, the agar dilution or broth microdilution methods are considered more reliable and are recommended by standards organizations like CLSI.[8] If you must use a disk-based method, consider the broth-disk elution method as a more reliable alternative to agar diffusion.[4][5][6]

Q3: I have an isolate that is showing unexpected resistance to this compound. How can I confirm this is true resistance?

A3: True resistance to this compound in anaerobic bacteria is rare but has been reported.[7][9][10] It's crucial to differentiate true resistance from methodological artifacts.

  • First, Rule Out Technical Error:

    • Repeat the Test: Perform the MIC determination again, paying meticulous attention to the troubleshooting steps outlined in Q1.

    • Use Quality Control (QC) Strains: Concurrently test a known susceptible QC strain (e.g., Bacteroides fragilis ATCC 25285). If the QC strain yields an MIC within the expected range, it lends confidence to the result for your test isolate. EUCAST and CLSI provide tables of recommended QC strains and their expected MIC ranges.[8][11]

    • Verify Drug Potency: Ensure your this compound stock solution is correctly prepared, stored, and not expired.

  • Investigating the Mechanism of Resistance: If technical errors are ruled out, you may be dealing with a genuinely resistant strain.

    • Scientific Background: Resistance to nitroimidazoles can be associated with several mechanisms, including decreased drug activation due to alterations in enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), or the presence of specific resistance genes (e.g., nim genes).[7][12][13][14] These genes often code for nitroimidazole reductase enzymes that prevent the formation of the cytotoxic radical anions.

    • Next Steps: For research purposes, you could consider molecular methods like PCR to screen for known nim resistance genes.[7] This can provide definitive evidence of a genetic basis for the observed resistance.

Best Practices & Standardized Protocols

Adherence to standardized protocols is the cornerstone of reproducible research. The following sections provide an overview of best practices for this compound susceptibility testing.

Agar Dilution Method (Reference Method)

The agar dilution method, as described by CLSI, is considered the gold standard for anaerobic susceptibility testing.[8]

Experimental Workflow: Agar Dilution

AgarDilutionWorkflow cluster_prep Preparation cluster_inoc Inoculation cluster_inc Incubation & Reading prep_media Prepare supplemented Brucella agar mix_drug Incorporate drug into molten agar prep_media->mix_drug prep_drug Prepare serial dilutions of this compound prep_drug->mix_drug pour_plates Pour plates and allow to solidify mix_drug->pour_plates spot_plates Spot-inoculate plates with ~10^5 CFU/spot pour_plates->spot_plates prep_inoculum Prepare 0.5 McFarland inoculum prep_inoculum->spot_plates incubate Incubate anaerobically at 35-37°C for 48h spot_plates->incubate read_mic Read MIC: Lowest concentration with no or markedly reduced growth incubate->read_mic

Caption: Workflow for the agar dilution susceptibility test.

Key Parameters for Agar Dilution
ParameterCLSI RecommendationRationale
Medium Brucella Agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.Provides necessary growth factors for fastidious anaerobes.
Inoculum Density Adjusted to 0.5 McFarland standard, then diluted for a final spot of 10^5 CFU.Ensures a standardized bacterial challenge against the antibiotic.
Incubation 35-37°C in an anaerobic environment for 42-48 hours.Allows sufficient time for slow-growing anaerobes to become visible.
MIC Endpoint The lowest concentration of this compound that completely inhibits growth, or causes a marked reduction in growth compared to the growth control.Defines the minimum drug concentration required for an inhibitory effect.
Broth Microdilution Method

This method is a practical alternative to agar dilution, especially for testing certain groups of anaerobes like the Bacteroides fragilis group.[7][8]

Experimental Workflow: Broth Microdilution

BrothMicrodilutionWorkflow cluster_prep Plate & Inoculum Preparation cluster_main Inoculation & Incubation cluster_read Reading Results drug_dil Prepare serial dilutions of This compound in microtiter plate inoculate Inoculate microtiter plate wells (Final concentration ~5x10^5 CFU/mL) drug_dil->inoculate inoc_prep Prepare standardized 0.5 McFarland inoculum inoc_dil Dilute inoculum in appropriate broth inoc_prep->inoc_dil inoc_dil->inoculate incubate Incubate anaerobically (35-37°C, 46-48h) inoculate->incubate read_mic Read MIC: Lowest concentration showing complete visual inhibition of growth incubate->read_mic

Caption: Workflow for the broth microdilution susceptibility test.

Scientific Background: Mechanism of Action and Resistance

A solid understanding of the underlying biochemistry is essential for effective troubleshooting.

This compound's Mechanism of Action

This compound's activity is exclusive to anaerobic and some microaerophilic organisms.[9][10]

TinidazoleMechanism cluster_cell Anaerobic Bacterial Cell Tin_in This compound (Prodrug) enters the cell Reduction Reduction of Nitro Group Tin_in->Reduction e- PFOR Low-redox potential electron-transport proteins (e.g., PFOR, Ferredoxin) PFOR->Reduction Radical Cytotoxic Nitro Radical Anions Reduction->Radical Damage DNA Strand Breakage & Destabilization Radical->Damage attacks DNA Bacterial DNA DNA->Damage Death Cell Death Damage->Death

Caption: Activation pathway of this compound in anaerobic bacteria.

  • Entry: this compound, an inactive prodrug, passively diffuses into the anaerobic cell.[2]

  • Activation: Inside the cell, low-redox-potential proteins, such as pyruvate:ferredoxin oxidoreductase (PFOR), donate electrons to this compound's nitro group.[13] This reduction step is critical and only occurs in the low-oxygen environment of anaerobes.[2]

  • Cytotoxicity: This reduction creates highly reactive nitro radical anions.[3]

  • DNA Damage: These cytotoxic radicals bind to and damage the helical structure of the bacterial DNA, leading to strand breaks and cell death.[1][2]

Mechanisms of Resistance

Resistance to this compound, while uncommon, typically involves interference with this activation pathway.[12]

  • Decreased Drug Activation: Mutations can lead to decreased activity of the enzymes (like PFOR) responsible for reducing the nitro group. If the drug isn't activated, it can't kill the cell.[13]

  • Presence of nim Genes: The most well-characterized mechanism is the acquisition of nim genes.[7] These genes can be located on mobile genetic elements like plasmids, posing a risk for horizontal gene transfer.[7] They encode nitroimidazole reductases that convert the 5-nitroimidazole into a non-toxic amine, effectively preventing the formation of the cytotoxic radical.

Frequently Asked Questions (FAQs)

  • What is the spectrum of activity for this compound? this compound is highly active against a wide range of anaerobic bacteria, including Bacteroides species, Clostridium species, and anaerobic cocci.[7][9] It is also effective against several protozoan parasites like Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[3][10] However, it is not active against aerobic or facultative anaerobic bacteria.[7] Propionibacteria and Actinomyces are typically resistant.[9][10]

  • Which QC strains should I use? The choice of QC strain depends on the organisms you are testing. For general quality control of anaerobic susceptibility testing, Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741 are commonly recommended by CLSI. EUCAST provides similar recommendations.[11] Always refer to the latest CLSI M100 or EUCAST documentation for the most current QC tables and expected ranges.[15][16]

  • How do I interpret MIC results? MIC results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the obtained MIC value to established clinical breakpoints. These breakpoints are published by standards organizations like CLSI and EUCAST.[16] It is critical to use the correct breakpoints for the specific organism being tested.

  • Can I use results for metronidazole to predict susceptibility to this compound? Metronidazole and this compound are both nitroimidazoles and generally have similar in vitro efficacy and spectrums of activity against anaerobic bacteria.[5][7][17] Cross-resistance has been demonstrated.[13][18] However, for definitive results, it is always best to test each drug individually.

References

Technical Support Center: A Researcher's Guide to Improving the Stability of Tinidazole Solutions for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with tinidazole. This resource is designed to provide you with in-depth, field-proven insights into maintaining the stability of this compound solutions for the duration of your long-term experiments. Ensuring the integrity of your experimental compounds is paramount for reproducible and reliable results. This guide will equip you with the knowledge to mitigate degradation and confidently prepare, store, and handle this compound solutions.

Understanding this compound Stability: A Foundation for Success

This compound, a nitroimidazole antimicrobial agent, is susceptible to degradation through several pathways, primarily hydrolysis, photolysis, and oxidation. The rate and extent of this degradation are significantly influenced by environmental factors such as pH, light, and temperature. A thorough understanding of these factors is the first line of defense in preserving the stability of your this compound solutions.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that researchers encounter when working with this compound solutions.

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: The primary cause of this compound degradation in aqueous solutions is hydrolysis, which is highly dependent on the pH of the solution.[1][2] Studies have shown that this compound is most stable in acidic to neutral conditions and degradation accelerates in alkaline environments.[1][3][4][5]

Q2: How does light exposure affect the stability of this compound solutions?

A2: this compound is photosensitive and can undergo photodegradation upon exposure to light, particularly UV light.[4][5][6] This can lead to the formation of various degradation products, altering the solution's purity and potency. Therefore, it is crucial to protect this compound solutions from light at all times.[7]

Q3: What are the ideal solvents for preparing this compound stock solutions for long-term storage?

A3: Due to its limited stability in aqueous media, it is recommended to prepare concentrated stock solutions of this compound in organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices as they offer good solubility and enhance stability.[8][9] Ethanol can also be used, although the solubility is lower.[9]

Q4: Can I store this compound solutions at room temperature?

A4: For long-term stability, it is not recommended to store this compound solutions at room temperature. The United States Pharmacopeia (USP) recommends storing this compound raw material at a controlled room temperature, protected from light.[7] However, for prepared solutions, especially aqueous dilutions, refrigeration or freezing is advisable to slow down degradation kinetics.

Q5: Are there any visible signs of this compound degradation?

A5: While visual inspection can sometimes indicate a problem, such as discoloration or precipitation, the absence of these signs does not guarantee stability. Degradation can occur without any visible changes. Therefore, analytical methods like High-Performance Liquid Chromatography (HPLC) are essential for accurately assessing the stability and purity of your this compound solutions.[4][6][10]

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to troubleshooting common problems encountered during the preparation and storage of this compound solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Precipitate formation in aqueous working solution. Poor aqueous solubility of this compound.Prepare a higher concentration stock solution in an organic solvent (e.g., DMSO) and then dilute it to the final working concentration in your aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Loss of potency over time in long-term experiments. Degradation due to hydrolysis, photolysis, or oxidation.1. pH Control: Ensure your aqueous medium is buffered to a slightly acidic or neutral pH (ideally between 4 and 7).[1][3] 2. Light Protection: Store all this compound solutions in amber vials or wrap containers in aluminum foil to protect from light.[7] 3. Temperature Control: Store stock solutions at -20°C or below. Prepare fresh working solutions from the stock for each experiment, or if stored, keep them at 2-8°C for a limited time.
Inconsistent experimental results. Inconsistent concentration of active this compound due to degradation.Implement a stability testing schedule using a validated analytical method like HPLC to monitor the concentration of this compound in your stock and working solutions over time.[4][6][10]
Discoloration of the solution. Potential photodegradation or oxidative degradation.Discard the solution. Prepare a fresh solution following all the recommended stabilization procedures, including strict light protection and the potential use of antioxidants.

Experimental Protocols for Enhanced Stability

Protocol 1: Preparation of a Stable this compound Stock Solution (10 mg/mL in DMSO)

Materials:

  • This compound powder (USP grade or equivalent)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile serological pipettes or micropipettes

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For a 10 mg/mL solution, weigh 100 mg of this compound.

  • Dissolution: Transfer the weighed this compound powder into a sterile amber glass vial. Add the calculated volume of anhydrous DMSO (for 100 mg, add 10 mL of DMSO).

  • Mixing: Tightly cap the vial and vortex until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile, buffered aqueous medium (e.g., phosphate-buffered saline (PBS) pH 7.4, cell culture medium)

  • Sterile conical tubes or flasks

Procedure:

  • Calculation: Determine the volume of the DMSO stock solution needed to achieve the desired final concentration in your aqueous medium. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).

  • Dilution: In a sterile container, add the required volume of the aqueous medium. While gently vortexing or swirling the medium, add the calculated volume of the this compound DMSO stock solution dropwise. This gradual addition helps to prevent precipitation.

  • Final Mixing: Continue to mix the solution for a few minutes to ensure homogeneity.

  • Use and Storage: Use the freshly prepared aqueous working solution immediately for best results. If short-term storage is necessary, store at 2-8°C, protected from light, for no longer than 24 hours. For longer experiments, it is advisable to prepare fresh working solutions daily.

Visualizing Stability: Degradation Pathways and Experimental Workflow

To better understand the factors affecting this compound stability, the following diagrams illustrate the key degradation pathways and a recommended experimental workflow for preparing stable solutions.

cluster_factors Degradation Factors This compound This compound Hydrolysis Hydrolysis Products This compound->Hydrolysis Alkaline pH Photolysis Photodegradation Products This compound->Photolysis UV Light Oxidation Oxidation Products This compound->Oxidation Oxidizing Agents Alkaline pH Alkaline pH UV Light UV Light Oxidizing Agents Oxidizing Agents

Caption: Major degradation pathways of this compound.

start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store prepare Prepare Fresh Aqueous Working Solution store->prepare use Use Immediately in Experiment prepare->use end End use->end

Caption: Recommended workflow for preparing stable this compound solutions.

Quantitative Data on this compound Stability

The following table summarizes the key factors influencing this compound stability and provides recommendations for optimal handling and storage.

Parameter Condition Effect on Stability Recommendation
pH Alkaline (pH > 7)Increased rate of hydrolysis[1][3][4][5]Maintain aqueous solutions at a slightly acidic to neutral pH (4-7).
Acidic (pH < 4)Generally more stable than alkaline, but some degradation can occur.[1][3]A pH range of 4-7 is optimal.
Light UV and broad-spectrum lightInduces photodegradation.[4][5][6]Protect all solutions from light using amber containers or by wrapping with foil.[7]
Temperature Elevated temperaturesAccelerates all degradation pathways.Store stock solutions at -20°C or -80°C. Keep working solutions refrigerated (2-8°C) if not used immediately.
Solvent AqueousLimited stability due to hydrolysis.Use for immediate experimental needs only.
Organic (DMSO, DMF)Enhanced stability for long-term storage.[8][9]Prepare concentrated stock solutions in these solvents.
Oxidizing Agents Presence of peroxides, etc.Can lead to oxidative degradation.[4][5]Use high-purity solvents and avoid contamination with oxidizing agents. Consider purging with an inert gas.

Conclusion

By implementing the strategies and protocols outlined in this guide, you can significantly improve the stability of your this compound solutions, leading to more accurate and reproducible experimental outcomes. Remember that proactive measures, including proper solvent selection, pH control, light protection, and appropriate storage temperatures, are the cornerstones of maintaining the integrity of your valuable research compounds. For critical long-term studies, periodic analytical verification of solution concentration is a prudent step to ensure the continued validity of your results.

References

dealing with cross-resistance between tinidazole and metronidazole in lab strains

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when studying cross-resistance between tinidazole and metronidazole in laboratory strains.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound and metronidazole?

A1: Both this compound and metronidazole are 5-nitroimidazole prodrugs.[1][2] This means they are administered in an inactive form and require activation within the target microorganism to exert their cytotoxic effects.[1] This activation occurs through a process called reductive activation. In anaerobic or microaerophilic environments, low-redox-potential electron-transport proteins, such as ferredoxin, donate electrons to the nitro group of the drug.[3] This process forms highly reactive nitro radical anions and other transient intermediates that induce damage to microbial DNA and other macromolecules, ultimately leading to cell death.[3][4]

Q2: Why does cross-resistance between this compound and metronidazole occur?

A2: Cross-resistance between this compound and metronidazole is common because they share a similar chemical structure and the same mechanism of activation.[5][6] Resistance mechanisms that affect the activation or activity of one drug will typically affect the other. The most prevalent theme in resistance is deficient drug activation.[7][8] Any alteration in the enzymatic pathways responsible for reducing the nitro group of metronidazole will likely confer resistance to this compound as well.[9]

Q3: What are the primary molecular mechanisms responsible for this cross-resistance?

A3: The primary mechanisms can be broadly categorized as follows:

  • Decreased Drug Activation: This is the most common mechanism.[1][7][8] It often involves mutations or decreased expression of enzymes essential for the drug's reduction, such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin.[9][10]

  • Drug Inactivation via nim Genes: In anaerobic bacteria, particularly in the Bacteroides genus, the presence of nim genes is a significant mechanism of resistance.[11][12][13] These genes encode 5-nitroimidazole reductases, which convert the 5-nitroimidazole drugs into a non-toxic amino derivative, effectively inactivating them.[12][13] To date, several nim gene variants (nimA-L) have been identified.[11]

  • Altered Oxygen Scavenging: In some microorganisms, particularly microaerophilic protozoa like Trichomonas vaginalis, resistance can be linked to changes in oxygen metabolism.[9][14] Increased intracellular oxygen levels can inhibit the reductive activation of the drugs, as oxygen competes for the electrons required for this process.[3][15] This is often referred to as "aerobic resistance".[9]

  • Enhanced DNA Repair: Increased activity of DNA repair enzymes can help the cell survive the DNA damage inflicted by the activated drugs.[10]

  • Drug Efflux: While less common, increased activity of efflux pumps that actively remove the drugs from the cell can also contribute to resistance.[10]

Q4: Is cross-resistance always absolute? Can this compound be effective against a metronidazole-resistant strain?

A4: Cross-resistance is not always absolute. While resistance to metronidazole is often associated with cross-resistance to other 5-nitroimidazoles, this compound may retain some level of activity against metronidazole-resistant strains.[9][16] It is frequently observed that the minimal inhibitory concentrations (MICs) or minimal lethal concentrations (MLCs) for this compound are lower than those for metronidazole against the same resistant isolate.[6][17] this compound's slightly different structure and longer half-life might contribute to this phenomenon.[2] Therefore, a strain classified as resistant to metronidazole might still be susceptible to this compound, making it a potential alternative treatment.[18]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible MIC/MLC Results

Question: "My MIC/MLC assays for this compound and metronidazole are giving variable results for the same strain. What could be the cause?"

Answer: Inconsistency in susceptibility testing for 5-nitroimidazoles is a common challenge, often stemming from the critical role of the anaerobic/microaerophilic environment required for their activation.

Potential Causes and Solutions:

Potential CauseExplanationTroubleshooting Steps
Oxygen Contamination The presence of oxygen is a major antagonist to 5-nitroimidazole activity. Oxygen can scavenge the electrons needed for drug activation in a process called "futile cycling," regenerating the parent compound.[3] Even minor oxygen exposure can lead to a significant increase in apparent MIC/MLC values.[19][20]1. Validate Anaerobic Conditions: Use anaerobic indicators (e.g., resazurin) in your incubation system (jars, chambers) to ensure a truly anaerobic environment. 2. Pre-reduce Media: For broth-based assays, pre-reduce the media in an anaerobic chamber for at least 24 hours before inoculation. For agar dilution, ensure plates are fresh and have been stored anaerobically.[21] 3. Minimize Exposure During Inoculation: Perform all manipulations, including dilutions and inoculations, in an anaerobic chamber if possible. If not, work quickly to minimize air exposure.
Inoculum Size and Growth Phase A high inoculum density can lead to a higher apparent MIC. Additionally, cells in the stationary phase may be less susceptible than those in the logarithmic growth phase.1. Standardize Inoculum: Use a spectrophotometer or McFarland standards to standardize your starting inoculum precisely for every experiment. 2. Use Log-Phase Cultures: Subculture your strain and ensure it is in the mid-logarithmic growth phase at the time of inoculation for the assay.
Media Composition Components in the growth medium, such as certain reducing agents or antioxidants, can influence the local redox potential and drug activity.[20]1. Consistent Media Formulation: Use the same batch and formulation of media for all comparative experiments. 2. Be Aware of Additives: Note the potential impact of supplements like ascorbate, which can affect the outcome of susceptibility tests.[20]

Experimental Workflow: Validating Anaerobic Conditions for Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_media Prepare susceptibility testing media (broth or agar) add_indicator Add anaerobic indicator (e.g., resazurin) to a control plate/tube prep_media->add_indicator pre_reduce Place media and indicator in anaerobic chamber/jar 24h prior to use add_indicator->pre_reduce check_indicator Verify indicator shows anaerobic conditions (e.g., resazurin is colorless) pre_reduce->check_indicator prep_inoculum Prepare standardized inoculum from log-phase culture check_indicator->prep_inoculum inoculate Inoculate media with test strain under minimal oxygen exposure prep_inoculum->inoculate incubate Incubate under strict anaerobic conditions for 24-48h inoculate->incubate read_results Read MIC/MLC values incubate->read_results check_control Confirm growth in drug-free control and no growth in negative control read_results->check_control

Caption: Workflow for ensuring anaerobic integrity during MIC/MLC testing.

Issue 2: Strain Shows Metronidazole Resistance but the nim Gene is Absent

Question: "I've confirmed my bacterial strain is resistant to metronidazole (MIC ≥32 µg/mL), but PCR for all known nim genes is negative. What other mechanisms could be at play?"

Answer: While nim genes are a well-known cause of resistance, especially in Bacteroides fragilis, they are not the only mechanism.[22][23] Resistance in the absence of nim genes is common and points towards alterations in the core metabolic pathways involved in drug activation.[22]

Troubleshooting and Investigation Strategy:

  • Sequence Key Reductase Genes: The primary candidates for mutations are the genes encoding enzymes that directly activate the drug.

    • Action: Extract genomic DNA from your resistant strain and a susceptible control. Use Sanger or next-generation sequencing to analyze the coding regions of genes like pfor (pyruvate:ferredoxin oxidoreductase) and rdxA (an oxygen-insensitive NADPH nitroreductase, particularly relevant in Helicobacter pylori).[10]

    • Expected Outcome: Look for frameshift mutations, nonsense mutations, or significant missense mutations in the resistant strain that are absent in the susceptible control. These mutations can lead to a non-functional or less efficient enzyme.

  • Assess Gene Expression Levels: Resistance can also arise from the downregulation of these critical activation enzymes, rather than mutation.

    • Action: Perform quantitative reverse transcription PCR (qRT-PCR) to compare the transcript levels of pfor, ferredoxin-encoding genes, and other relevant reductase genes (frxA in H. pylori) between your resistant and susceptible strains.

    • Expected Outcome: A significant decrease in the expression of these genes in the resistant strain suggests a regulatory mechanism is responsible for the resistance phenotype.

  • Phenotypic Assay for Reductase Activity: A functional assay can confirm that the enzymatic activity is indeed reduced.

    • Action: Prepare cell-free extracts from both resistant and susceptible strains. Measure their ability to reduce a substrate like methyl viologen in an anaerobic environment. This provides a general measure of the cell's reductive capacity.[1]

    • Expected Outcome: The cell-free extract from the resistant strain will likely show a significantly lower rate of methyl viologen reduction compared to the susceptible strain, confirming a functional deficit in the electron transport chain required for drug activation.

Logical Flow: Investigating nim-Negative Resistance

G start Start: Strain is phenotypically resistant, nim-negative seq_genes Sequence key reductase genes (e.g., pfor, rdxA) start->seq_genes qRT_PCR Perform qRT-PCR on reductase gene transcripts start->qRT_PCR func_assay Conduct functional reductase activity assay start->func_assay mutation_found Result: Truncating/missense mutation identified seq_genes->mutation_found no_change Result: No significant changes found seq_genes->no_change expression_down Result: Gene expression is significantly downregulated qRT_PCR->expression_down qRT_PCR->no_change activity_low Result: Reductase activity is functionally impaired func_assay->activity_low

Caption: Decision tree for characterizing mechanisms of nim-negative resistance.

Issue 3: Discrepancy Between In Vitro Susceptibility and In Vivo Efficacy

Question: "My in vitro tests show a strain is susceptible to this compound/metronidazole, but treatment fails in our animal model. Why would this happen?"

Answer: This is a complex issue where the controlled conditions of an in vitro assay do not fully replicate the environment of an infection. Several factors can contribute to this discrepancy.

Potential Explanations:

  • Biofilm Formation: Many microorganisms form biofilms in vivo. Cells within a biofilm are notoriously more resistant to antimicrobials than their planktonic (free-floating) counterparts due to poor drug penetration, altered metabolic states, and the protective extracellular matrix. Standard MIC tests are performed on planktonic cells and do not capture this mode of growth.

    • Investigative Step: Test the susceptibility of your strain using a biofilm-specific model, such as the crystal violet biofilm assay or a CDC biofilm reactor, to determine the Minimum Biofilm Eradication Concentration (MBEC).

  • Host-Pathogen Interactions: The host environment can influence both the pathogen and the drug. For example, the local oxygen tension at the site of infection may be different from the strictly anaerobic conditions of your in vitro test, potentially reducing the drug's efficacy.

    • Consideration: Research the typical physiological conditions of your infection model (e.g., oxygen levels in the gut mucosa vs. a deep tissue abscess) and consider if your in vitro conditions are representative.

  • Pharmacokinetics/Pharmacodynamics (PK/PD): In vitro tests expose the pathogen to a constant drug concentration. In vivo, drug concentrations fluctuate over time, and the drug may not reach the site of infection at a sufficient concentration or for a long enough duration to be effective.

    • Investigative Step: If possible, measure the concentration of the drug in the tissue at the site of infection in your animal model to ensure it is reaching therapeutic levels. This can be done using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24]

  • Presence of Inducible Resistance: Some strains, particularly those carrying nim genes, may test as susceptible or having low-level resistance initially. However, exposure to sub-inhibitory concentrations of the drug can induce high-level resistance.[12][25] This may not be captured in a standard, short-term MIC assay but can occur during the course of treatment in vivo.

    • Investigative Step: Perform an induction assay. Passage a nim-positive, low-MIC strain through several cycles of growth in media containing sub-inhibitory concentrations of metronidazole or this compound. Then, re-determine the MIC. A significant increase in the MIC indicates inducible resistance.[25]

References

Validation & Comparative

A Comparative Analysis of Tinidazole and Secnidazole Against Anaerobic Pathogens: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antimicrobial therapeutics, the 5-nitroimidazole class of drugs remains a cornerstone for the management of infections caused by anaerobic bacteria and protozoa. Among these, tinidazole and secnidazole represent two critical second-generation options, offering distinct pharmacokinetic profiles that influence their clinical application. This guide provides a comprehensive comparative analysis of this compound and secnidazole, delving into their mechanisms of action, in vitro activity, clinical efficacy, and the experimental methodologies underpinning these evaluations. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to make informed decisions in both clinical and research settings.

The 5-Nitroimidazole Family: A Shared Mechanism of Action with Nuanced Differences

This compound and secnidazole, like other 5-nitroimidazoles, are prodrugs that require reductive activation of their nitro group to exert their cytotoxic effects.[1] This activation is a hallmark of their selective toxicity towards anaerobic organisms, which possess the necessary low redox potential intracellular environment for this process to occur.

The generally accepted mechanism involves the following key steps:

  • Cellular Uptake: The un-ionized form of the nitroimidazole passively diffuses across the microbial cell membrane.

  • Reductive Activation: Within the anaerobic microbe, the nitro group of the drug accepts electrons from low-redox-potential proteins, such as ferredoxin or flavodoxin. This process is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).

  • Generation of Cytotoxic Radicals: The single-electron reduction of the nitro group forms a highly reactive nitro radical anion and other transient intermediates.

  • DNA Damage and Cell Death: These reactive species interact with and induce damage to microbial DNA, leading to strand breakage, destabilization of the DNA helix, and ultimately, cell death.

cluster_cell Anaerobic Pathogen Drug Nitroimidazole (Prodrug) Activation Reductive Activation (PFOR, Ferredoxin) Drug->Activation Passive Diffusion Radicals Cytotoxic Nitro Radicals Activation->Radicals DNA_Damage DNA Strand Breakage Radicals->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of 5-nitroimidazoles in anaerobic pathogens.

While the fundamental mechanism is conserved, subtle differences in the molecular structure between this compound and secnidazole can influence their reduction potential and interaction with microbial enzymes, potentially contributing to variations in their activity against specific pathogens.

In Vitro Susceptibility: A Quantitative Comparison

The in vitro activity of an antimicrobial agent is a critical determinant of its potential clinical efficacy. For anaerobic bacteria, the minimum inhibitory concentration (MIC) is the standard metric for assessing susceptibility. The following table summarizes the comparative in vitro activities of this compound and secnidazole against a range of clinically significant anaerobic pathogens, with a focus on MIC90 values (the concentration required to inhibit 90% of isolates).

Anaerobic PathogenThis compound MIC90 (µg/mL)Secnidazole MIC90 (µg/mL)
Bacteroides fragilis group0.25 - 42
Prevotella spp.2 - 82 - 8
Fusobacterium spp.≤0.01 - 8Data not widely available
Clostridium difficile0.31Data not widely available
Peptostreptococcus spp.0.17Data not widely available
Gardnerella vaginalis32128
Atopobium vaginae12832

Data compiled from multiple sources. It is important to note that MIC values can vary depending on the testing methodology and geographical location of the isolates.

Notably, both this compound and secnidazole demonstrate potent activity against the Bacteroides fragilis group and Prevotella species.[2] In the context of bacterial vaginosis-associated bacteria, their activity profiles show some divergence, with this compound appearing more potent against Gardnerella vaginalis and secnidazole showing greater activity against Atopobium vaginae.[2]

Experimental Protocol: CLSI Agar Dilution Method for Anaerobic Susceptibility Testing

The determination of MIC values for anaerobic bacteria requires meticulous adherence to standardized protocols to ensure reproducibility and accuracy. The Clinical and Laboratory Standards Institute (CLSI) provides the reference standard for this, with the agar dilution method being the gold standard.[3][4][5]

Principle: This method involves incorporating serial twofold dilutions of the antimicrobial agent into an agar medium, which is then inoculated with a standardized suspension of the test organism. The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism.

Step-by-Step Methodology:

  • Antimicrobial Stock Solution Preparation: Prepare a stock solution of the antimicrobial agent (this compound or secnidazole) at a known concentration in a suitable solvent.

  • Preparation of Antimicrobial-Containing Agar Plates:

    • Melt and cool Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood to 48-50°C.

    • Prepare a series of twofold dilutions of the antimicrobial stock solution.

    • Add a precise volume of each antimicrobial dilution to a specific volume of the molten agar to achieve the desired final concentrations.

    • Pour the agar into sterile Petri dishes and allow them to solidify. A growth control plate containing no antimicrobial agent is also prepared.

  • Inoculum Preparation:

    • Subculture the anaerobic isolate from a primary culture onto a suitable agar medium and incubate under anaerobic conditions until sufficient growth is obtained.

    • Suspend several colonies in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Plates:

    • Using an inoculum-replicating apparatus, transfer a standardized volume of the bacterial suspension to the surface of each antimicrobial-containing plate and the growth control plate.

  • Incubation: Incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.

  • Reading of Results: After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits growth, or allows for the growth of only a faint haze or a single colony.

Prep_Stock Prepare Antimicrobial Stock Solutions Prep_Plates Prepare Serial Dilutions in Molten Agar Prep_Stock->Prep_Plates Pour_Plates Pour Agar Plates Prep_Plates->Pour_Plates Inoculate Inoculate Plates with Test Organisms Pour_Plates->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Anaerobically (48 hours) Inoculate->Incubate Read_MIC Read and Record MIC Values Incubate->Read_MIC

Caption: Workflow for CLSI Agar Dilution Susceptibility Testing.

Clinical Efficacy: A Head-to-Head Comparison

The ultimate measure of an antimicrobial's utility lies in its clinical performance. Both this compound and secnidazole are indicated for the treatment of bacterial vaginosis and trichomoniasis, with their single-dose regimens offering a significant advantage in terms of patient compliance.

IndicationThis compound RegimenSecnidazole RegimenReported Cure Rates (this compound)Reported Cure Rates (Secnidazole)
Bacterial Vaginosis 2g single dose or 1g daily for 5 days2g single dose27.4% - 97.7%[6][7]53% - 80.2%[6][8][9]
Trichomoniasis 2g single dose2g single dose~88% - 94%[10]92.2% - 97.7%[8][11][12]

Cure rates can vary based on the study design, patient population, and definition of cure (clinical vs. microbiological).

In a comparative study of single oral doses for bacterial vaginosis, a 2g dose of this compound demonstrated a 4-week cure rate of 97.7%, while a 2g dose of secnidazole showed a cure rate of 80.2%.[6] For trichomoniasis, both drugs exhibit high efficacy with single-dose regimens. A phase 3 clinical trial of single-dose oral secnidazole 2g demonstrated a microbiological cure rate of 92.2% in women with trichomoniasis.[11][12] In a subgroup of women co-infected with bacterial vaginosis, the cure rate for trichomoniasis with secnidazole was as high as 97.7%.[8] While direct head-to-head trials for trichomoniasis are limited, both are considered effective single-dose options.[13]

Pharmacokinetic and Pharmacodynamic Considerations

The pharmacokinetic profiles of this compound and secnidazole are key differentiators that influence their dosing regimens and clinical utility.

Pharmacokinetic ParameterThis compoundSecnidazole
Time to Peak Concentration (Tmax) ~1.6 hours[14]~4 hours
Elimination Half-life (t1/2) 12-14 hours[1][14][15]17-29 hours[6]
Protein Binding ~12%< 20%[16]
Bioavailability ~100%[15]Rapid and complete absorption[17]

Secnidazole's significantly longer elimination half-life is a notable advantage, as it maintains therapeutic concentrations for an extended period, making it particularly well-suited for single-dose therapy.[6][13] This prolonged exposure may also be beneficial in eradicating persistent or slow-growing pathogens. This compound also possesses a relatively long half-life compared to metronidazole, allowing for once-daily dosing in many cases.[1]

Mechanisms of Resistance

Resistance to 5-nitroimidazoles, while still relatively uncommon in anaerobic bacteria, is an area of growing concern. The primary mechanisms of resistance involve alterations in the reductive activation pathway of the drug.

Key resistance mechanisms include:

  • Decreased activity of PFOR and ferredoxin: Reduced expression or mutations in the genes encoding these enzymes can lead to decreased activation of the nitroimidazole prodrug.

  • Presence of nim genes: These genes encode nitroimidazole reductase enzymes that convert the 5-nitroimidazole into a non-toxic amino derivative, effectively inactivating the drug.

  • Increased oxygen scavenging: Higher intracellular oxygen levels can compete with the nitroimidazole for electrons, thereby reducing its activation.

  • Efflux pumps: While less characterized for nitroimidazoles, efflux mechanisms that actively pump the drug out of the cell may contribute to resistance.

It is crucial for researchers to monitor the emergence of resistance and to investigate novel strategies to overcome these mechanisms, such as the development of nitroimidazole analogues that are less susceptible to inactivation or the use of combination therapies.

Safety and Tolerability

Both this compound and secnidazole are generally well-tolerated. The most commonly reported side effects are gastrointestinal in nature and include nausea, vomiting, and a metallic or bitter taste.[18] Headaches have also been reported with both drugs.[18] As with all nitroimidazoles, the consumption of alcohol during and for a few days after treatment should be avoided due to the potential for a disulfiram-like reaction.

Conclusion

This compound and secnidazole are both highly effective 5-nitroimidazole antimicrobials with broad activity against anaerobic pathogens. While they share a common mechanism of action, their distinct pharmacokinetic profiles, particularly the longer half-life of secnidazole, offer different advantages in clinical practice. Secnidazole's single-dose efficacy for both bacterial vaginosis and trichomoniasis, supported by its prolonged therapeutic window, makes it an attractive option for improving patient adherence. This compound remains a valuable therapeutic agent with a long history of successful clinical use and proven efficacy.

For researchers and drug development professionals, the continued exploration of these agents and the development of new nitroimidazoles should focus on understanding the nuances of their interactions with specific pathogens, elucidating the full spectrum of resistance mechanisms, and designing novel compounds that can overcome emerging resistance. The experimental frameworks and comparative data presented in this guide provide a solid foundation for these future endeavors.

References

A Comparative Guide to Validating the Efficacy of Tinidazole in a Mouse Model of Amebiasis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy of tinidazole against Entamoeba histolytica, the causative agent of amebiasis, using established mouse models. We will delve into the causality behind experimental choices, compare this compound with the clinical standard, metronidazole, and provide detailed, field-proven protocols.

The Imperative for In Vivo Amebiasis Models

Amebiasis remains a significant cause of morbidity and mortality in developing nations, with an estimated 40,000 to 100,000 deaths annually.[1][2] The disease is caused by the protozoan parasite Entamoeba histolytica, which is transmitted via the fecal-oral route.[3][4] While many infections are asymptomatic, approximately 10% progress to invasive disease, causing colitis and potentially life-threatening extraintestinal complications like amebic liver abscess (ALA).[4][5][6]

The 5-nitroimidazole class of drugs, particularly metronidazole, has been the cornerstone of therapy for invasive amebiasis for decades.[1][2][7] this compound, a second-generation nitroimidazole, offers potential advantages, including a longer half-life and often better patient tolerance.[8][9][10] While in vitro studies are essential for initial screening, they cannot replicate the complex host-parasite interactions of an active infection.[1] Therefore, validated animal models are indispensable for preclinical efficacy testing. The mouse model, despite not being a natural host, has been refined to consistently reproduce key aspects of human amebiasis, making it an invaluable tool for comparative drug evaluation.[1][2]

Designing a Rigorous Preclinical Validation Study

A successful validation study hinges on meticulous experimental design. Key decisions regarding the animal model, parasite strain, infection route, and treatment regimen directly impact the reliability and translatability of the findings.

Overall Experimental Workflow

The logical flow of a comparative efficacy study is crucial for generating reproducible data. The process involves careful planning from animal selection to the final statistical analysis of endpoints.

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Intervention cluster_analysis Phase 4: Endpoint Analysis P1 Animal Acclimatization (e.g., C57BL/6 mice, 8-10 weeks old) P2 Parasite Culture (Axenic E. histolytica HM1:IMSS) I1 Induction of Amebiasis P2->I1 Inoculate I2 Intestinal Model (Intracecal Inoculation) I1->I2 I3 Liver Abscess Model (Intrahepatic Inoculation) I1->I3 T1 Randomization into Treatment Groups (n=8-10/group) I2->T1 I3->T1 T2 Vehicle Control (e.g., Saline, PBS) T1->T2 T3 This compound (Test Article) T1->T3 T4 Metronidazole (Benchmark Control) T1->T4 A1 Euthanasia & Tissue Harvest (Day 5-7 post-infection) T1->A1 Administer Treatment (e.g., Daily oral gavage) A2 Macroscopic Scoring (Cecal score / Abscess weight) A1->A2 A3 Parasite Burden Quantification (qPCR, ELISA, or Culture) A1->A3 A4 Histopathology (Tissue damage, Inflammation) A1->A4 G cluster_parasite Drug This compound / Metronidazole (Prodrug) Activation Reductive Activation (e.g., by Thioredoxin Reductase) Drug->Activation Diffuses into cell Parasite E. histolytica Cell Radical Reactive Nitro Radical (Cytotoxic Intermediate) Activation->Radical generates DNA Parasite DNA Radical->DNA attacks Damage DNA Strand Breaks & Destabilization DNA->Damage induces Death Cell Death Damage->Death leads to

References

A Comparative Guide to the Synergistic Effects of Tinidazole with Other Antibiotics Against Mixed Anaerobic Infections

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Challenge of Mixed Anaerobic Infections

Mixed anaerobic infections, which involve both anaerobic and aerobic bacteria, present a significant therapeutic challenge in clinical practice. These infections are common in various anatomical sites, including the intra-abdominal cavity, pelvic region, and oral cavity, often resulting from a breach in the mucosal barrier and contamination by endogenous flora[1][2]. The complex interplay between different bacterial species in these mixed infections can lead to enhanced pathogenicity and increased resistance to antimicrobial therapy. Anaerobic bacteria, such as Bacteroides fragilis, Prevotella spp., and Fusobacterium spp., thrive in the low-oxygen environment created by the consumption of oxygen by facultative aerobes like Escherichia coli. This polymicrobial synergy can lead to abscess formation and tissue destruction[3][4].

Tinidazole, a second-generation nitroimidazole, exhibits potent bactericidal activity against a wide range of anaerobic bacteria and protozoa[1][2][5][6][7]. Its mechanism of action involves the reduction of its nitro group within the anaerobic microorganism, leading to the production of cytotoxic intermediates that damage DNA and other critical macromolecules, ultimately causing cell death[8]. However, this compound lacks activity against aerobic bacteria, necessitating its use in combination with other antibiotics to provide broad-spectrum coverage in mixed infections[1][2]. This guide provides a comprehensive overview of the synergistic effects of this compound with various classes of antibiotics, supported by experimental data, to inform researchers, scientists, and drug development professionals in the strategic design of effective combination therapies for mixed anaerobic infections.

The Rationale for Combination Therapy: Achieving Synergy

The primary goal of combination antibiotic therapy in mixed anaerobic infections is to achieve a synergistic effect, where the combined antimicrobial activity is greater than the sum of the individual effects of each drug. This can lead to several clinical benefits, including:

  • Broadened Antimicrobial Spectrum: Combining this compound with an antibiotic active against aerobic and facultative anaerobic bacteria ensures coverage of all potential pathogens in a mixed infection.

  • Increased Bactericidal Activity: Synergy can result in more rapid and complete killing of bacteria, potentially leading to faster clinical resolution and reduced risk of complications.

  • Prevention of Resistance: The use of two drugs with different mechanisms of action can reduce the likelihood of the emergence of resistant bacterial strains.

  • Dose Reduction: Synergistic interactions may allow for the use of lower doses of each antibiotic, thereby minimizing the risk of dose-related toxicity.

The interaction between two antibiotics can be classified as synergistic, additive, indifferent, or antagonistic. This is often quantified using the Fractional Inhibitory Concentration Index (FICI), calculated from data obtained in a checkerboard assay. A FICI of ≤ 0.5 is generally considered synergistic[5].

Synergistic Combinations with this compound: A Comparative Analysis

Extensive in vitro and clinical research has demonstrated the synergistic potential of this compound with several classes of antibiotics against pathogens commonly implicated in mixed anaerobic infections.

This compound and Fluoroquinolones (e.g., Ciprofloxacin)

Fluoroquinolones, such as ciprofloxacin, are broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. While ciprofloxacin has excellent activity against many Gram-negative aerobic bacteria, its activity against anaerobes can be variable[9].

Mechanism of Synergy: The precise mechanism of synergy between this compound and fluoroquinolones is not fully elucidated but is thought to involve complementary actions on bacterial DNA. This compound's DNA-damaging effects in anaerobic environments may be enhanced by the fluoroquinolone-mediated inhibition of DNA repair mechanisms. Furthermore, by targeting the different bacterial populations in a mixed infection, the combination ensures a comprehensive antimicrobial assault.

Experimental Evidence: Clinical studies have shown high cure rates for the combination of ciprofloxacin and this compound in the treatment of pelvic inflammatory disease (PID)[10][11]. One prospective randomized controlled trial reported a cure rate of 96% in patients with PID treated with a combination of ciprofloxacin (500 mg) and this compound (600 mg) twice daily for seven days[10].

This compound and β-Lactams (e.g., Amoxicillin)

β-lactam antibiotics, such as amoxicillin, inhibit bacterial cell wall synthesis. Their efficacy against some anaerobic bacteria can be compromised by the production of β-lactamase enzymes, which inactivate the drug.

Mechanism of Synergy: this compound's synergy with β-lactams is particularly evident against infections involving β-lactamase-producing anaerobes. By eradicating these β-lactamase-producing organisms, this compound protects the β-lactam antibiotic from degradation, allowing it to exert its effect on susceptible bacteria. This "protective" effect is a key component of their synergistic interaction.

Experimental Evidence: Time-kill studies have demonstrated the synergistic bactericidal activity of this compound in combination with amoxicillin against mixed inocula of periodontal pathogens, including β-lactamase-producing Prevotella species. In one study, the combination of this compound and amoxicillin resulted in a >4 log reduction in bacterial counts at 48 hours, even in the presence of β-lactamase-producing strains that rendered amoxicillin inactive when used alone[12]. Another study showed that the combination of this compound with amoxicillin/clavulanic acid led to a significant reduction of ≥4.78 log10 CFU/ml in a high-density mixed inoculum of periodontal pathogens[13].

This compound and Aminoglycosides (e.g., Gentamicin)

Aminoglycosides, like gentamicin, are potent bactericidal agents that inhibit protein synthesis by binding to the 30S ribosomal subunit. However, their uptake into bacteria is an oxygen-dependent process, rendering them largely ineffective against obligate anaerobes.

Mechanism of Synergy: In mixed aerobic-anaerobic infections, the synergy between this compound and aminoglycosides is primarily due to their complementary spectra of activity. The aminoglycoside targets the aerobic and facultative anaerobic bacteria, while this compound eradicates the anaerobic population. There is also evidence to suggest that by disrupting the anaerobic component of the infection, this compound may improve the local tissue environment, potentially enhancing the activity of the aminoglycoside against facultative organisms.

Experimental Evidence: While direct synergy on a single anaerobic organism is not expected, the combination has proven effective in clinical settings. In a murine model of mixed aerobic/anaerobic infection with Bacteroides fragilis and Escherichia coli, the combination of metronidazole (a related nitroimidazole) and gentamicin resulted in a significant decrease in the numbers of E. coli, complementing the effect of metronidazole on B. fragilis[14].

This compound and Doxycycline

Doxycycline is a broad-spectrum tetracycline antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit. It has activity against a range of aerobic and anaerobic bacteria.

Mechanism of Synergy: The combination of this compound and doxycycline offers a broad spectrum of activity against key pathogens in mixed infections, particularly in periodontal disease. Their synergistic effect likely stems from their distinct mechanisms of action, targeting both DNA integrity and protein synthesis.

Experimental Evidence: Clinical studies in patients with recurrent periodontitis have shown that sequential treatment with doxycycline followed by metronidazole (a related nitroimidazole) enhanced the prevention of disease recurrence compared to metronidazole alone[15]. In vitro studies have also demonstrated the efficacy of doxycycline against periodontal pathogens like Aggregatibacter actinomycetemcomitans and Porphyromonas gingivalis[16][17].

Quantitative Data Summary

The following table summarizes the available quantitative data on the synergistic activity of this compound in combination with other antibiotics from in vitro studies.

Antibiotic CombinationBacterial Species/Infection ModelMethodKey FindingsReference
This compound + AmoxicillinMixed periodontal pathogens (including β-lactamase producers)Time-Kill Assay>4 log reduction in CFU/mL at 48 hours[12]
This compound + Amoxicillin/Clavulanic AcidHigh-density mixed inocula of periodontal pathogensTime-Kill Assay≥4.78 log10 CFU/mL reduction[13]
This compound + ClindamycinHigh-density mixed inocula of periodontal pathogensTime-Kill Assay≥5.28 log10 CFU/mL reduction[13]
This compound + LevofloxacinHigh-density mixed inocula of periodontal pathogensTime-Kill Assay≥6.17 log10 CFU/mL reduction[13]

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

Principle: This method involves a two-dimensional titration of two antibiotics in a 96-well microtiter plate. Serial dilutions of one antibiotic are made along the x-axis, and serial dilutions of the second antibiotic are made along the y-axis. Each well is then inoculated with a standardized bacterial suspension. After incubation, the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is then calculated to determine the nature of the interaction.

Step-by-Step Methodology:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic in an appropriate solvent at a concentration at least 10 times the expected MIC.

  • Preparation of Bacterial Inoculum: Culture the test organism(s) overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Setting up the Checkerboard Plate: a. Dispense 50 µL of sterile broth into each well of a 96-well plate. b. In the first column, add an additional 50 µL of the highest concentration of Antibiotic A to each well in rows A through G. c. Perform two-fold serial dilutions of Antibiotic A across the plate from column 1 to column 10 by transferring 50 µL from one well to the next. d. In the first row, add an additional 50 µL of the highest concentration of Antibiotic B to each well in columns 1 through 10. e. Perform two-fold serial dilutions of Antibiotic B down the plate from row A to row G by transferring 50 µL from one well to the next. f. Column 11 will serve as the control for Antibiotic B alone, and row H will serve as the control for Antibiotic A alone. Well H12 will be the growth control (no antibiotics).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions (anaerobic for anaerobes).

  • Reading the Results: Determine the MIC of each antibiotic alone and the MIC of each antibiotic in combination by identifying the lowest concentration that inhibits visible bacterial growth.

  • Calculation of FICI:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FICI = FIC of Drug A + FIC of Drug B

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1

  • Indifference: 1 < FICI ≤ 4

  • Antagonism: FICI > 4

Time-Kill Curve Analysis

Time-kill assays provide a dynamic assessment of the bactericidal activity of antibiotics alone and in combination over time.

Principle: A standardized inoculum of bacteria is exposed to antibiotics at specific concentrations (e.g., at their MIC). Aliquots of the culture are removed at various time points, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). The change in bacterial count over time is then plotted.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension in the mid-logarithmic growth phase with a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in a suitable broth medium.

  • Experimental Setup: Prepare flasks containing: a. Growth control (no antibiotic) b. Antibiotic A alone (at a specified concentration, e.g., MIC) c. Antibiotic B alone (at a specified concentration, e.g., MIC) d. Combination of Antibiotic A and Antibiotic B (at their respective specified concentrations)

  • Inoculation and Incubation: Inoculate each flask with the prepared bacterial suspension and incubate at 37°C with appropriate agitation and atmospheric conditions.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or broth. Plate the dilutions onto appropriate agar plates and incubate until colonies are visible. Count the colonies and calculate the CFU/mL for each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each experimental condition.

Interpretation:

  • Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Indifference: A < 2 log10 but > 1 log10 decrease in CFU/mL by the combination compared with the most active single agent.

  • Antagonism: A ≥ 2 log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizing Synergistic Mechanisms and Workflows

Synergistic_Mechanism_Tinidazole_BetaLactam Beta_Lactamase_Producer β-Lactamase-Producing Anaerobe Beta_Lactam β-Lactam Antibiotic (e.g., Amoxicillin) Beta_Lactamase_Producer->Beta_Lactam Produces β-Lactamase (Inactivates Antibiotic) Susceptible_Bacterium Susceptible Bacterium (Anaerobe or Aerobe) This compound This compound This compound->Beta_Lactamase_Producer Eliminates Beta_Lactam->Susceptible_Bacterium Inhibits Cell Wall Synthesis caption Synergistic Protection of β-Lactams by this compound

Caption: Synergistic Protection of β-Lactams by this compound

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A1 Prepare Antibiotic Stock Solutions B1 Create 2D Serial Dilutions of Antibiotics in 96-well Plate A1->B1 A2 Prepare Bacterial Inoculum (0.5 McFarland) B2 Inoculate Plate with Bacterial Suspension A2->B2 B1->B2 B3 Incubate Plate (Anaerobic Conditions) B2->B3 C1 Determine MICs of Antibiotics Alone & in Combination B3->C1 C2 Calculate Fractional Inhibitory Concentration (FIC) Index C1->C2 C3 Interpret FICI for Synergy, Additivity, or Antagonism C2->C3 caption Checkerboard Assay Workflow for Synergy Testing

Caption: Checkerboard Assay Workflow for Synergy Testing

Conclusion and Future Directions

The combination of this compound with other classes of antibiotics represents a powerful strategy for the management of mixed anaerobic infections. The synergistic interactions observed with fluoroquinolones, β-lactams, and other agents lead to enhanced bactericidal activity and broader coverage, which are critical for achieving favorable clinical outcomes. The choice of the partner antibiotic should be guided by the suspected or confirmed aerobic pathogens present in the infection and local antimicrobial susceptibility patterns.

Future research should focus on several key areas. There is a need for more extensive in vitro synergy testing, particularly using checkerboard assays to generate a broader database of FICI values for various this compound combinations against a wider range of clinical isolates. Further elucidation of the molecular mechanisms underlying the synergistic interactions between this compound and its partner antibiotics will be crucial for the rational design of new combination therapies. Finally, well-designed clinical trials are needed to further validate the efficacy of these synergistic combinations in diverse clinical settings of mixed anaerobic infections. The continued exploration of this compound-based combination therapies holds significant promise for improving the treatment of these complex and often challenging infections.

References

A Senior Application Scientist's Guide to Validating a New Analytical Method for Tinidazole Using a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Method Validation in Pharmaceutical Quality Control

In the landscape of pharmaceutical development and manufacturing, the ability to accurately and reliably quantify an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth, experience-driven walkthrough for validating a new analytical method for Tinidazole, a crucial antiprotozoal and antibacterial agent.[1] The focus is on a comparative analysis, primarily detailing a robust High-Performance Liquid Chromatography (HPLC) method, while also considering UV-Visible Spectrophotometry as a simpler, alternative technique.

The validation of an analytical method is not merely a procedural checklist; it is a systematic process of demonstrating that the method is "fit for purpose." This ensures that the measurements you make are trustworthy, a cornerstone of regulatory compliance and patient safety. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a globally recognized framework for analytical method validation.[2][3]

This guide is designed for researchers, scientists, and drug development professionals, offering not just the "how" but the critical "why" behind each step, empowering you to develop and validate robust analytical methods with confidence.

Choosing the Right Tool for the Job: HPLC vs. UV-Vis Spectrophotometry for this compound Analysis

While both HPLC and UV-Visible Spectrophotometry can be used for the quantification of this compound, they offer different levels of specificity and resolving power.

  • UV-Visible Spectrophotometry: This technique is often simpler, faster, and more economical.[1] It relies on the principle that this compound absorbs light at a specific wavelength. Several studies have demonstrated validated UV spectrophotometric methods for this compound, often with a λmax around 278 nm or 317 nm, depending on the solvent system.[1][4] However, its major limitation is the potential for interference from excipients or other compounds in the sample matrix that may also absorb at that wavelength.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers superior specificity by physically separating this compound from other components in the sample before detection and quantification. This makes it the preferred method for stability-indicating assays and for analyzing complex formulations. Reverse-phase HPLC (RP-HPLC) is commonly employed for this compound analysis.[5][6]

This guide will focus on the validation of a new RP-HPLC method, as it represents a more robust and versatile approach for pharmaceutical quality control.

The Foundation: this compound Reference Standard

The accuracy of any analytical method is fundamentally tied to the quality of the reference standard used. For this validation, a pharmacopeial reference standard is non-negotiable.

  • Primary Reference Standards: These are highly characterized, pure substances provided by official bodies like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[7] Using a USP or EP this compound Reference Standard ensures traceability and global acceptance of your results.

  • Secondary Reference Standards (Working Standards): These are standards qualified against a primary reference standard. They are used for routine analysis to conserve the more expensive primary standard.

For the purpose of this validation, all critical experiments (e.g., accuracy, linearity) must be performed using a primary this compound reference standard.

Development and Validation of a Novel RP-HPLC Method for this compound

This section will detail the experimental protocol for validating a new RP-HPLC method for this compound, in line with ICH Q2(R1) guidelines.[2]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2(R1)) prep_standard Prepare this compound Reference Standard Solution hplc_system Chromatographic Separation (C18 Column, Mobile Phase) prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system detection UV Detection hplc_system->detection specificity Specificity detection->specificity linearity Linearity detection->linearity accuracy Accuracy detection->accuracy precision Precision (Repeatability & Intermediate) detection->precision lod_loq LOD & LOQ detection->lod_loq robustness Robustness detection->robustness

Caption: Workflow for the validation of an analytical method for this compound.

Instrumentation and Chromatographic Conditions

The choice of instrumentation and chromatographic conditions is critical for achieving optimal separation and detection. The following is a representative example of a suitable RP-HPLC method for this compound.

Parameter Condition Rationale
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis DetectorA reliable and widely used system ensuring consistent performance.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides good retention and separation for moderately polar compounds like this compound.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (30:70 v/v)This composition offers a good balance of elution strength and pH control to ensure sharp, symmetrical peaks.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable runtime.[6]
Detection Wavelength 317 nmThis compound exhibits significant absorbance at this wavelength, providing good sensitivity.[1]
Injection Volume 20 µLA typical injection volume for standard HPLC analysis.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Validation Parameters and Acceptance Criteria

The following validation parameters will be assessed according to ICH Q2(R1) guidelines.[2][8]

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Inject a blank solution (mobile phase) to demonstrate no interference at the retention time of this compound.

  • Inject a solution of the this compound reference standard.

  • Inject a solution of the this compound sample.

  • If available, inject solutions containing known impurities or degradation products.

  • For stability-indicating methods, subject the sample to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the stressed samples.[9]

Acceptance Criteria:

  • The this compound peak should be well-resolved from any other peaks.

  • The peak purity of the this compound peak in the sample should be confirmed using a photodiode array (PDA) detector.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

Protocol:

  • Prepare a stock solution of the this compound reference standard.

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the expected working concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area against concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

Example Data:

Concentration (µg/mL)Mean Peak Area (n=3)
50125432
75188148
100250864
125313580
150376296

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Protocol:

  • Prepare a placebo (matrix without the API).

  • Spike the placebo with known concentrations of the this compound reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.[6]

Example Data:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.399.4%

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay Precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Protocol:

  • Repeatability: Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) should be ≤ 2.0%.[1]

Example Data:

Precision LevelReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean%RSD
Repeatability 99.8%100.1%99.5%100.3%99.9%100.0%99.93%0.29%
Intermediate Precision 100.2%99.7%100.5%100.1%99.8%100.3%100.10%0.31%
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Response / Slope)

  • LOQ = 10 * (Standard Deviation of the Response / Slope)

Acceptance Criteria:

  • The LOQ should be determined with acceptable precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Column temperature (e.g., ± 2°C)

    • pH of the buffer (e.g., ± 0.1 units)

  • Analyze the sample under each modified condition.

Acceptance Criteria:

  • The system suitability parameters should remain within acceptable limits.

  • The assay results should not be significantly affected.

Relationship Between Validation Parameters

G cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity MethodValidation Method Validation Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Linearity Linearity MethodValidation->Linearity Range Range MethodValidation->Range LOD LOD MethodValidation->LOD LOQ LOQ MethodValidation->LOQ Specificity Specificity MethodValidation->Specificity Robustness Robustness MethodValidation->Robustness Accuracy->Range Precision->Range Linearity->Range Linearity->LOD Linearity->LOQ

Caption: Interrelationship of analytical method validation parameters.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The validation of an analytical method is a critical exercise in ensuring the quality and consistency of pharmaceutical products. By following a systematic approach guided by the principles of the ICH, and by using a certified reference standard, a robust and reliable analytical method for this compound can be established. This guide has provided a comprehensive framework for validating an RP-HPLC method, from the initial experimental design to the final data analysis. The causality behind each step has been explained to foster a deeper understanding of the validation process. The presented data tables and workflows serve as practical examples to guide researchers in their own method validation endeavors. Ultimately, a well-validated analytical method provides the trustworthy data necessary for informed decision-making throughout the drug development lifecycle.

References

A Comparative In Vitro Analysis of Tinidazole's Efficacy Against Metronidazole-Resistant and -Susceptible Isolates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For decades, metronidazole, a 5-nitroimidazole antibiotic, has been the cornerstone of therapy for infections caused by anaerobic bacteria and protozoa, including Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[1][2][3][4] Its efficacy is rooted in its ability to be selectively activated within these organisms, leading to cytotoxic effects. However, the emergence and spread of metronidazole-resistant strains present a growing and significant challenge in clinical practice, leading to treatment failures and the need for alternative therapeutic strategies.[4][5][6][7]

Tinidazole, a second-generation 5-nitroimidazole, represents a key alternative to metronidazole.[8][9][10] Structurally similar to its predecessor, it shares a common mechanism of action but possesses certain pharmacokinetic advantages, including a longer plasma half-life.[8] This guide provides a comprehensive comparison of the in vitro activity of this compound against both metronidazole-susceptible and, critically, metronidazole-resistant isolates. We will delve into the molecular mechanisms underpinning their activity and the development of resistance, present comparative experimental data, and provide detailed protocols for in vitro susceptibility testing to empower researchers in their evaluation of these essential antimicrobial agents.

The Scientific Rationale: Mechanism of Action and the Rise of Resistance

To appreciate the comparative efficacy of this compound, one must first understand the shared biochemical pathways that both drugs exploit, as well as the mechanisms by which pathogens evade their effects.

A Shared Path to Cytotoxicity

Both metronidazole and this compound are prodrugs, meaning they are administered in an inactive form and must be metabolically activated to exert their antimicrobial effect.[1][11][12] This activation is unique to anaerobic or microaerophilic environments, which confers their selective toxicity.

The process unfolds as follows:

  • Cellular Uptake: The small, uncharged drug molecule passively diffuses across the microbial cell membrane.[2][]

  • Reductive Activation: Inside the cell, the drug's nitro group accepts an electron from low-redox-potential proteins, such as ferredoxin or flavodoxin.[1][3][6][14] These proteins are key components of anaerobic energy metabolism, receiving electrons from enzymes like Pyruvate:Ferredoxin Oxidoreductase (PFOR).[1][6]

  • Formation of Cytotoxic Radicals: This reduction converts the nitro group into a highly reactive nitroso radical anion.[11][12]

  • DNA Damage: These short-lived, cytotoxic radicals interact with and induce damage to microbial DNA, causing strand breakage and loss of helical structure, which ultimately leads to cell death.[2][][15]

G cluster_cell Anaerobic Microbe Prodrug Metronidazole / this compound (Inactive Prodrug) Activation Reductive Activation (via PFOR/Ferredoxin) Prodrug->Activation e- transfer Radical Cytotoxic Nitro Radical Activation->Radical DNA Microbial DNA Radical->DNA interacts with Damage DNA Strand Breakage & Cell Death DNA->Damage Entry Passive Diffusion Entry->Prodrug

Figure 1: Mechanism of Action of 5-Nitroimidazoles.
The Molecular Basis of Metronidazole Resistance

Resistance to metronidazole is rarely absolute but is instead a multifactorial phenomenon primarily linked to decreased drug activation.[16][17][18] Because this compound relies on the same activation pathway, the potential for cross-resistance is a critical consideration.[6]

Key mechanisms of resistance include:

  • Impaired Reductive Activation: This is the most common mechanism. Downregulation or mutation of the genes encoding for PFOR or ferredoxin reduces the cell's ability to transfer electrons to the nitroimidazole, preventing its conversion into the toxic radical form.[5][6][14]

  • Oxygen Scavenging (Aerobic Resistance): In the presence of oxygen, electrons can be diverted from ferredoxin to reduce oxygen instead of the drug. This competition effectively inhibits drug activation. This is why resistance in T. vaginalis is often more pronounced under aerobic testing conditions.[6][7]

  • Drug Inactivation (nim genes): Some anaerobic bacteria, particularly in the Bacteroides genus, can acquire nim genes. These genes encode nitroimidazole reductases that fully reduce the drug's nitro group to a non-toxic amino group, effectively inactivating the drug before it can cause damage.[19]

  • Altered Nitroreductase Activity: In T. vaginalis, single nucleotide polymorphisms in nitroreductase genes, such as ntr4Tv and ntr6Tv, have been associated with resistance.[5]

G cluster_pathways Potential Fates of Metronidazole Metronidazole Metronidazole PFOR Reduced PFOR/ Ferredoxin Activity Metronidazole->PFOR O2 Oxygen Competition (Aerobic Resistance) Metronidazole->O2 NIM nim-gene Encoded Reductase Metronidazole->NIM NoActivation Failed Activation (Drug remains inert) PFOR->NoActivation O2->NoActivation Inactivation Drug Inactivation (Conversion to amino group) NIM->Inactivation

Figure 2: Primary Mechanisms of Metronidazole Resistance.

Comparative In Vitro Efficacy: A Data-Driven Analysis

Experimental data consistently shows that while metronidazole and this compound have similar spectrums of activity, this compound often exhibits greater potency, particularly against isolates with reduced susceptibility to metronidazole.

Trichomonas vaginalis

This is the most studied organism regarding nitroimidazole resistance. While both drugs are highly effective against susceptible strains, a significant difference emerges with resistant isolates.

Key Findings:

  • In studies comparing large numbers of clinically metronidazole-resistant T. vaginalis isolates, the minimal lethal concentrations (MLCs) for this compound are consistently and significantly lower than those for metronidazole under aerobic conditions.[20][21][22]

  • A strong correlation exists between the MLCs of the two drugs, indicating that as resistance to metronidazole increases, so does the MLC of this compound.[20] However, this cross-resistance is not absolute. Many isolates that are clinically resistant to metronidazole remain susceptible to this compound in vitro and in vivo.[6][8]

Table 1: Comparative In Vitro Activity Against Metronidazole-Resistant T. vaginalis

Parameter Metronidazole This compound Reference
Mean MLC (μM) 2,618 ± 1,922.4 1,014.9 ± 1,314.4 [20]
Median MLC (μM) 2,336.0 197.7 [20]

Data synthesized from Crowell et al., Antimicrobial Agents and Chemotherapy, 2003.

Giardia lamblia

Clinical resistance to metronidazole in giardiasis is less common but is a recognized problem. In vitro studies and clinical reports suggest this compound is a highly effective alternative.

Key Findings:

  • Against susceptible G. lamblia trophozoites, this compound has been shown to be approximately 4.4-fold more active than metronidazole in vitro.[23]

  • Single-dose this compound has demonstrated high cure rates in clinical settings, including in cases of suspected metronidazole resistance.[24][25][26]

Table 2: Comparative In Vitro Activity Against G. lamblia

Parameter Metronidazole This compound Reference
Immobilization Conc. (μg/mL) at 24h 1.6 to 50 0.2 to 12.5 [23]

| Relative Activity | 1x | ~4.4x |[23] |

Data synthesized from Jokipii et al., The Journal of Infectious Diseases, 1980.

Anaerobic Bacteria

Against a broad range of clinically important anaerobic bacteria, the activity of this compound is generally comparable or slightly superior to that of metronidazole.

Key Findings:

  • Studies have shown this compound to have stronger antibacterial activity against the Bacteroides fragilis group compared to metronidazole.[27][28]

  • Against other anaerobes like Peptococcus, Peptostreptococcus, and Fusobacterium, their activities are often nearly equal.[27][29]

  • Both drugs are inactive against certain anaerobes like Propionibacterium acnes.[27][28]

Table 3: Comparative MIC Ranges for Key Anaerobic Bacteria

Organism Group Metronidazole Geometric Mean MIC (μg/mL) This compound Geometric Mean MIC (μg/mL) Reference
Gram-negative anaerobic bacilli 0.34 0.28 [30]
Bacteroides fragilis Susceptible (≤3.13 μg/mL) Susceptible (≤3.13 μg/mL); often stronger activity [27]

| Fusobacterium spp. | Susceptible (≤3.13 μg/mL) | Susceptible (≤3.13 μg/mL) |[27] |

Standardized Protocols for In Vitro Susceptibility Testing

Accurate and reproducible in vitro data is paramount. The methodologies described below are based on standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring self-validating and reliable results.

Experimental Workflow Overview

G Start Start: Clinical Isolate Culture 1. Isolate Purification & Culture Growth Start->Culture Inoculate 4. Inoculate Media with Standardized Bacterial/Protozoal Suspension Culture->Inoculate Stock 2. Prepare Antibiotic Stock Solutions Dilute 3. Create Serial Drug Dilutions Stock->Dilute Dilute->Inoculate Incubate 5. Incubate Under Appropriate Conditions (e.g., Anaerobic, 37°C) Inoculate->Incubate Read 6. Read Results (Visual Inspection or Spectrophotometry) Incubate->Read End End: Determine MIC/MLC Read->End

Figure 3: General Workflow for MIC/MLC Determination.
Protocol 1: Agar Dilution for Anaerobic Bacteria (CLSI M11 Reference Method)

  • Scientific Rationale: This method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) for anaerobic bacteria.[31][32][33] By incorporating the antimicrobial agent directly into the solid medium, it provides a stable and precise concentration gradient for testing. It is ideal for research and for validating other testing methods.

  • Step-by-Step Methodology:

    • Media Preparation: Prepare Brucella agar supplemented with 5% laked sheep blood, hemin, and vitamin K1. Autoclave and cool to 48-50°C in a water bath.

    • Antimicrobial Agent Preparation: Prepare stock solutions of this compound and metronidazole (e.g., 1280 μg/mL) in a suitable solvent. Perform serial twofold dilutions to create a range of working concentrations.

    • Plate Preparation: Add 1 part antimicrobial working solution to 9 parts molten agar (e.g., 2 mL drug solution to 18 mL agar) to achieve the final desired concentrations (e.g., 0.25 to 256 μg/mL). Mix gently and pour into petri dishes. Prepare a drug-free control plate.

    • Inoculum Preparation: Grow the anaerobic isolates to be tested on a suitable medium. Suspend colonies in a reduced broth (e.g., thioglycollate) to match a 0.5 McFarland turbidity standard.

    • Inoculation: Using a multipronged inoculator (e.g., Steers replicator), transfer approximately 1-2 μL of each standardized bacterial suspension to the surface of the agar plates, including the control.

    • Incubation: Incubate the plates in an anaerobic environment (e.g., anaerobic chamber or jar with gas-generating system) at 35-37°C for 42-48 hours.

    • Endpoint Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth, or allows for only a faint haze or a single colony. The growth on the control plate validates the viability of the inoculum.

Protocol 2: Susceptibility Testing of Trichomonas vaginalis (MLC Determination)
  • Scientific Rationale: For T. vaginalis, the endpoint is typically the Minimal Lethal Concentration (MLC), not the MIC, as the goal is to determine the concentration required to kill the parasite. Testing is performed in a liquid medium (e.g., Diamond's TYI-S-33) and, crucially, should be conducted under both aerobic and anaerobic conditions, as clinically relevant resistance is often only detectable in the presence of oxygen.[6][20]

  • Step-by-Step Methodology:

    • Isolate Culture: Grow T. vaginalis isolates in Diamond's TYI-S-33 medium supplemented with serum at 37°C until a logarithmic phase of growth is reached.

    • Inoculum Preparation: Adjust the concentration of trichomonads to 2.5 x 10⁵ organisms/mL in fresh medium.

    • Drug Dilution: Prepare serial twofold dilutions of this compound and metronidazole in culture tubes containing TYI-S-33 medium to achieve the desired final concentration range. Include a drug-free growth control.

    • Inoculation: Add 1 mL of the standardized trichomonad suspension to each tube containing 1 mL of the drug dilutions (final volume 2 mL, final organism concentration 1.25 x 10⁵/mL).

    • Incubation: Incubate the tubes at 37°C. For aerobic testing, use loosely capped tubes. For anaerobic testing, use tightly capped tubes or an anaerobic chamber.

    • Endpoint Determination: After 48 hours of incubation, subculture a small aliquot (e.g., 10 μL) from each tube that shows no motile trichomonads into a fresh, drug-free medium. Incubate these subcultures for another 48 hours.

    • MLC Reading: The MLC is the lowest drug concentration from the initial series that shows no growth in the subculture, confirming that all organisms were killed.

Conclusion and Future Perspectives

The collective body of in vitro evidence strongly supports the role of this compound as a potent antimicrobial agent against both metronidazole-susceptible and -resistant pathogens. For key protozoa like Trichomonas vaginalis and Giardia lamblia, this compound consistently demonstrates superior in vitro activity, often retaining efficacy against isolates that have developed resistance to metronidazole.[20][23][26] While cross-resistance is an established phenomenon due to their shared activation pathway, it is incomplete and often clinically surmountable.[6] Against anaerobic bacteria, its performance is robust and at least equivalent, if not superior, to metronidazole against critical species like B. fragilis.[27]

For researchers and drug development professionals, these findings underscore the importance of including this compound in susceptibility surveillance programs and considering it a primary alternative in cases of confirmed or suspected metronidazole resistance. The standardized protocols provided here offer a framework for generating the reliable data needed to guide these decisions. Future research should focus on continued surveillance of resistance trends and exploring novel therapeutic agents with mechanisms of action that bypass the nitroimidazole activation pathway entirely, ensuring a robust pipeline of treatments for these challenging infections.

References

A Comparative Assessment of Tinidazole's Efficacy Against Newer Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of antimicrobial chemotherapy, the 5-nitroimidazole class of drugs remains a cornerstone for treating infections caused by anaerobic bacteria and protozoa.[1][2] Tinidazole, a second-generation nitroimidazole, has long been a reliable agent due to its broad spectrum of activity and favorable pharmacokinetic profile.[3][4] However, the emergence of newer agents and evolving resistance patterns necessitates a continuous reassessment of its place in the therapeutic arsenal. This guide provides a comprehensive comparison of this compound's efficacy with that of newer antimicrobial agents, supported by experimental data and standardized protocols.

Section 1: Mechanism of Action: The Foundation of Nitroimidazole Efficacy

The therapeutic success of this compound and related compounds hinges on their selective toxicity towards anaerobic and microaerophilic pathogens.[1] This selectivity is a direct result of the unique metabolic environment within these organisms.

Reductive Activation: this compound is a prodrug that requires intracellular activation.[5][6] In the low-redox-potential environment of anaerobic organisms, the nitro group of this compound is reduced by electron transport proteins like ferredoxin.[1][6] This process generates highly reactive nitroso radicals and other cytotoxic intermediates.[1][3]

DNA Damage and Cell Death: These reactive molecules are the primary agents of cytotoxicity. They interact with microbial DNA, causing a loss of helical structure, strand breakage, and inhibition of nucleic acid synthesis, ultimately leading to cell death.[3][7][8] The selective activation within target pathogens minimizes damage to human cells, which are less efficient at reducing the nitro group, contributing to a favorable safety profile.[3]

Diagram 1: Generalized Mechanism of Action for 5-Nitroimidazoles

Mechanism_of_Action cluster_pathogen Anaerobic Pathogen Cell This compound This compound (Prodrug) Activation Reductive Activation (e.g., via Ferredoxin) This compound->Activation Uptake Radicals Reactive Nitro Radicals Activation->Radicals DNA Pathogen DNA Radicals->DNA Covalent Binding Damage DNA Strand Breaks & Helical Destabilization DNA->Damage Death Cell Death Damage->Death

Caption: Reductive activation of this compound within an anaerobic pathogen.

Section 2: Comparative Pharmacokinetics: A Key Differentiator

A significant advantage of this compound over the first-generation metronidazole is its improved pharmacokinetic profile. Newer agents, such as secnidazole and ornidazole, also present distinct properties.

Agent Half-Life (hours) Dosing Frequency Key Advantages
Metronidazole ~7.3 - 8.8[8][9]Multiple daily dosesWell-established, broad approval for anaerobic infections.[8]
This compound ~12 - 14[4][10][11]Single dose or once daily[8]Longer half-life allows for shorter treatment courses, potentially improving patient compliance.[3][11]
Secnidazole ~17 - 29[9][12]Single doseLongest half-life in its class, facilitating single-dose therapy for conditions like bacterial vaginosis.[12][13]
Ornidazole ~14.1 - 16.8[9]Single or multiple dosesSimilar half-life to this compound, shown to be effective in single-dose regimens.[9]

This extended half-life for this compound and newer agents is clinically significant, as it facilitates single-dose or short-course therapies, which can enhance patient compliance.[3][4]

Section 3: Comparative Clinical Efficacy

The ultimate measure of an antimicrobial agent is its performance in clinical settings. Here, we compare the efficacy of this compound against newer agents across several common infections.

Bacterial vaginosis is a polymicrobial condition characterized by a shift in vaginal flora. Nitroimidazoles are a primary treatment.

  • This compound vs. Metronidazole: While some studies show similar efficacy between multi-dose this compound and metronidazole regimens[14][15], others suggest single-dose this compound (2g) is more effective than single-dose metronidazole (2g).[14]

  • This compound vs. Newer Agents (Ornidazole, Secnidazole): A prospective, randomized trial compared single doses of metronidazole (2g), this compound (2g), secnidazole (2g), and ornidazole (1.5g) for BV. At a 4-week follow-up, the cure rates were:

    • This compound: 97.7%[9]

    • Ornidazole: 97.7%[9]

    • Secnidazole: 80.2%[9]

    • Metronidazole: 77.9%[9] This study concluded that this compound and ornidazole demonstrated a significantly better cure rate than metronidazole for bacterial vaginosis.[9] In vitro studies also show that secnidazole has similar activity against BV-associated bacteria as metronidazole and this compound.[13]

Caused by the protozoan Trichomonas vaginalis, this is a common sexually transmitted infection. Nitroimidazoles are the only class of drugs with proven efficacy.[16]

  • This compound vs. Metronidazole: this compound is often considered superior to metronidazole for trichomoniasis. It achieves higher concentrations in the genitourinary tract and has a longer half-life.[16] Randomized trials have reported cure rates of 92%-100% for this compound compared to 84%-98% for metronidazole.[16] this compound has also shown effectiveness in some cases of metronidazole-resistant trichomoniasis.[5][11][17]

  • This compound vs. Ornidazole: In a double-blind study comparing a single 1.5g dose of ornidazole to a single 2g dose of this compound for trichomoniasis in women, ornidazole cured all 45 patients, while this compound cured 41 of 43 patients, indicating high efficacy for both.[18][19][20]

This intestinal infection is caused by the protozoan Giardia lamblia.

  • This compound vs. Metronidazole: A network meta-analysis of randomized clinical trials found that this compound was associated with a higher parasitological cure rate than metronidazole.[21] Promising results have been seen with single-dose this compound regimens, and it has proven effective in infections resistant to metronidazole.[4]

  • Overall 5-Nitroimidazole Efficacy: A systematic review concluded that 5-nitroimidazoles, as a class, have a slightly better efficacy profile compared to other treatments for giardiasis.[22][23]

Section 4: Mechanisms of Resistance

While relatively rare, resistance to this compound and other nitroimidazoles can occur.[3] Understanding these mechanisms is crucial for drug development and stewardship.

  • Altered Reductive Activation: The primary mechanism of resistance involves alterations in the pathogen's redox pathways.[3] Reduced expression or efficiency of enzymes involved in drug activation, such as pyruvate:ferredoxin oxidoreductase and ferredoxin, can diminish the production of the cytotoxic nitro radicals.[24]

  • Cross-Resistance: There is evidence of cross-resistance among nitroimidazole drugs.[10] T. vaginalis isolates with reduced susceptibility to metronidazole may also show reduced susceptibility to this compound.[5] However, this compound is often effective against strains with low to moderate metronidazole resistance.[25]

Section 5: Experimental Protocols for In Vitro Assessment

Objective comparison of antimicrobial agents relies on standardized laboratory methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides key guidelines for these procedures.[26][27][28]

The agar dilution method is the reference standard for anaerobic bacteria susceptibility testing.[27][29]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Media Preparation: Prepare Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.[27]

  • Antimicrobial Dilution: Prepare serial twofold dilutions of the antimicrobial agents (e.g., this compound, secnidazole) and incorporate them into molten agar. Pour plates for each concentration.

  • Inoculum Preparation: Grow the anaerobic test organisms to a standardized turbidity (e.g., 0.5 McFarland standard).[27]

  • Inoculation: Using a Steers-Foltz replicator, inoculate the prepared agar plates with the bacterial suspensions.[27]

  • Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Diagram 2: Workflow for Agar Dilution MIC Testing

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media Prepare Agar (Brucella + Supplements) Plates Create Antimicrobial- Infused Agar Plates Media->Plates Agent Prepare Serial Dilutions of Antimicrobial Agents Agent->Plates Inoculate Inoculate Plates (Steers-Foltz Replicator) Plates->Inoculate Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Anaerobic Incubation (48h at 37°C) Inoculate->Incubate Read Read Plates for Visible Growth Incubate->Read Determine Determine MIC Read->Determine

Caption: Standardized workflow for determining Minimum Inhibitory Concentration.

This dynamic assay assesses the rate at which an antimicrobial agent kills a bacterial population.[30][31]

Objective: To determine if an agent is bactericidal (≥3-log10 or 99.9% reduction in CFU/mL) or bacteriostatic (inhibition of growth).[30][32]

Methodology:

  • Preparation: Prepare tubes of cation-adjusted Mueller-Hinton Broth (CAMHB) with various concentrations of the antimicrobial agent (e.g., 1x, 2x, 4x MIC).

  • Inoculation: Inoculate each tube with a standardized mid-logarithmic phase bacterial culture to a final concentration of ~5 x 10^5 CFU/mL.

  • Sampling: At predefined time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube.[30]

  • Quantification: Perform 10-fold serial dilutions of each aliquot in sterile saline. Plate the dilutions onto Tryptic Soy Agar (TSA).[30]

  • Incubation and Counting: Incubate plates for 18-24 hours at 37°C and count the colonies on plates yielding 30-300 colonies.

  • Analysis: Calculate the log10 CFU/mL for each time point and plot the results against time to generate killing curves.

Conclusion

This compound remains a highly effective antimicrobial agent for a range of anaerobic bacterial and protozoal infections. Its principal advantage over the older metronidazole lies in its superior pharmacokinetic profile, which permits shorter and simpler dosing regimens, thereby enhancing patient compliance.[3][11]

When compared to newer 5-nitroimidazoles like ornidazole and secnidazole, the clinical data suggests that this compound's efficacy is largely comparable, and in some cases, superior. For instance, in the treatment of bacterial vaginosis, single-dose this compound and ornidazole have demonstrated higher cure rates than both metronidazole and secnidazole.[9] For trichomoniasis and giardiasis, this compound's high cure rates, including in some metronidazole-resistant cases, solidify its position as a first-line or superior alternative agent.[4][16][21]

The choice between this compound and even newer agents will ultimately depend on a multifactorial analysis including local resistance patterns, specific pathogen susceptibility, patient-specific factors, and cost-effectiveness. The continued application of standardized in vitro evaluation methods, such as MIC determination and time-kill assays, is essential for generating the robust data needed to guide clinical decision-making and future drug development in this critical therapeutic area.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Tinidazole: Safety, Compliance, and Environmental Stewardship

Author: BenchChem Technical Support Team. Date: January 2026

Tinidazole, a potent nitroimidazole antibiotic, is a critical tool in combating anaerobic bacteria and protozoan infections.[1][2] However, its chemical properties and potential hazards necessitate rigorous and informed disposal procedures. Improper disposal can lead to environmental contamination and pose risks to human health.[3][4] This guide provides drug development professionals, researchers, and scientists with essential, step-by-step guidance for the safe and compliant disposal of this compound, ensuring both laboratory safety and environmental integrity.

The core principle underpinning all this compound disposal is the prevention of its release into the environment.[5][6] As a substance suspected of causing cancer and damaging fertility, exposure must be minimized at all stages of its lifecycle, including disposal.[5][6][7] All procedures must comply with federal, state, and local environmental control regulations.[8]

Hazard Profile and Core Safety Considerations

Understanding the hazard profile of this compound is fundamental to appreciating the causality behind these disposal protocols.

  • Health Hazards: this compound is classified as a hazardous substance.[6] It is associated with "limited evidence of a carcinogenic effect" and "possible risk of impaired fertility".[5][6] Therefore, minimizing direct contact and inhalation of dust is paramount.

  • Environmental Hazards: Like many pharmaceuticals, this compound can persist in the environment and has been detected in surface water.[3] Its improper disposal contributes to the broader issue of pharmaceutical pollution in aquatic ecosystems.[4][9]

  • Chemical Stability: While stable under normal storage conditions, this compound can emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides when heated to decomposition.[6][7]

Data Summary: this compound Disposal Profile
ParameterDescriptionSource(s)
Chemical Class 5-nitroimidazole antibiotic[2][10]
Primary Hazards Suspected carcinogen, Suspected reproductive toxin[5][6]
Regulatory Status Considered a hazardous waste pharmaceutical under EPA guidelines.[11][12]
Environmental Fate Can persist in water systems; susceptible to photodegradation.[3][9]
Recommended Disposal Incineration by a licensed hazardous material disposal company.[13]
Spill Cleanup Collect via methods that control dust; use appropriate PPE.[5][6]

The Disposal Decision Workflow

The appropriate disposal pathway for this compound depends on its form and quantity. The following workflow provides a logical decision-making process for researchers and laboratory managers.

TinidazoleDisposalWorkflow start Identify this compound Waste Stream bulk_solid Pathway A: Bulk Powder, Expired Tablets, Unused Formulations start->bulk_solid  Bulk Material trace_contaminated Pathway B: Contaminated PPE, Weigh Boats, Glassware, Vials start->trace_contaminated  Trace Contamination spill_cleanup Pathway C: Aqueous Solutions & Spill Cleanup (Liquids & Solids) start->spill_cleanup  Spills / Solutions hazardous_waste Segregate as Hazardous Pharmaceutical Waste bulk_solid->hazardous_waste labeled_container Place in a designated, sealed, and clearly labeled hazardous waste container. Label: 'Hazardous Waste Pharmaceuticals' trace_contaminated->labeled_container spill_protocol Follow Spill Protocol: 1. Evacuate & Secure Area 2. Don PPE 3. Contain & Collect Spill 4. Decontaminate Surface spill_cleanup->spill_protocol hazardous_waste->labeled_container licensed_disposal Arrange for pickup and disposal by a licensed hazardous waste management company. labeled_container->licensed_disposal spill_protocol->labeled_container Collected material

Caption: Decision workflow for segregating and managing different this compound waste streams in a laboratory setting.

Experimental Protocols for Disposal

Adherence to standardized protocols is essential for ensuring safety and compliance.

Protocol 1: Disposal of Bulk and Expired this compound

This protocol applies to pure active pharmaceutical ingredient (API), unused tablets, and expired formulations. The primary goal is secure containment and transfer to a certified hazardous waste handler.

Methodology:

  • Personal Protective Equipment (PPE): Before handling any this compound waste, don appropriate PPE, including safety goggles, gloves (nitrile or other chemically resistant material), and a lab coat.[6][7] For handling bulk powder outside of a fume hood, respiratory protection is advised.[5]

  • Waste Segregation: Designate a specific, clearly marked container for hazardous pharmaceutical waste. This container must be in good condition, compatible with the chemical, and feature a secure lid to prevent spills.[14]

  • Packaging:

    • Place the this compound material into the designated hazardous waste container.

    • Ensure the container is sealed tightly.

    • For external surfaces of primary containers that may be contaminated, wipe them down before placing them in the larger disposal container.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals".[14] Include the accumulation start date and other information as required by your institution and local regulations.

  • Storage: Store the sealed container in a secure, designated satellite accumulation area or central storage location, away from incompatible materials.[8]

  • Final Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste.[13] The preferred method of destruction is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the hazardous byproducts.[13] Maintain all transport and disposal records as required by the EPA.[12]

Protocol 2: Management and Cleanup of a this compound Spill

This protocol provides a systematic approach to safely managing an accidental release of this compound powder.

Methodology:

  • Immediate Actions:

    • Alert personnel in the immediate area and evacuate non-essential staff.[5][6]

    • Restrict access to the spill area.

    • If the spill is substantial, report the emergency situation to your institution's Environmental Health & Safety (EHS) office immediately.[6]

  • Don PPE: Only trained personnel wearing appropriate PPE (gloves, safety goggles, lab coat, and respiratory protection) should perform the cleanup.[6]

  • Containment: If it is safe to do so, contain the source of the spill.[6]

  • Cleanup Procedure:

    • AVOID DRY SWEEPING. This can generate airborne dust, creating an inhalation hazard.[5]

    • Gently cover the spill with a damp cloth or paper towels to wet the powder.[6] Alternatively, use a vacuum cleaner equipped with a high-efficiency particulate air (HEPA) filter.[6]

    • Carefully collect the spilled material and cleaning debris.

  • Disposal of Cleanup Materials: Place all contaminated materials (gloves, cloths, HEPA filter, etc.) into a sealable bag or container.[6] This container must then be placed into the designated hazardous pharmaceutical waste stream as described in Protocol 1.

  • Final Decontamination: Thoroughly clean the spill area with soap and water.[5] Some guidelines suggest a final wipe-down with a sodium hypochlorite solution for any non-recoverable remainder.[7]

Deactivation and Degradation: Scientific Insights

While physical removal and incineration are the primary disposal methods, understanding this compound's chemical vulnerabilities provides a more complete scientific picture.

  • Adsorption: Nitroimidazole antibiotics, including this compound, have been shown to adsorb effectively onto activated carbon.[15][16] This mechanism is the basis for commercially available drug deactivation pouches and can be an effective strategy for treating contaminated aqueous waste streams prior to final disposal.[17] The strong adsorption minimizes the amount of free compound available for environmental release.

  • Hydrolysis: this compound undergoes hydrolysis, with the rate being dependent on pH.[18] It is most stable around pH 4.5 and decomposes more rapidly in alkaline conditions (pH ≥ 7).[18] This knowledge is critical when considering aqueous waste treatment, as adjusting pH could potentially be a step in a chemical degradation process, though this is not a standard disposal practice and should only be performed by trained professionals under controlled conditions.

  • Photodegradation: Studies have shown that this compound is susceptible to photodegradation, particularly in the presence of photosensitizers like algal organic matter.[9] This highlights its potential to break down in the environment under specific conditions but does not replace the need for controlled disposal, as degradation products may also be of concern.

A Note on Non-Laboratory (Household) Disposal

While this guide is for professionals, you may be asked for advice on disposing of unused patient medication. The FDA and DEA have clear guidelines for the public.[19][20]

  • Preferred Method: Drug Take-Back Programs. The safest and most environmentally responsible option is to use an authorized drug take-back location.[19][20][21]

  • Alternative: Household Trash Disposal. If a take-back program is unavailable, this compound (which is not on the FDA's flush list) can be disposed of in the trash by following these steps:[19][22][23]

    • Mix the tablets (do not crush) with an unpalatable substance like dirt, cat litter, or used coffee grounds.[23]

    • Place the mixture in a sealed plastic bag or other container to prevent leakage.[23]

    • Dispose of the sealed container in the household trash.[23]

    • Scratch out all personal information from the prescription bottle before recycling or discarding it.[23]

By adhering to these scientifically grounded and regulation-compliant procedures, we can ensure that this compound is handled safely throughout its lifecycle, protecting ourselves, our colleagues, and the environment.

References

Navigating the Safe Handling of Tinidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<

For Immediate Implementation: A Procedural Guide to the Safe Handling, Personal Protective Equipment (PPE) Requirements, and Disposal of Tinidazole in a Research and Development Setting.

As researchers and scientists, our commitment to advancing pharmaceutical development is intrinsically linked to our unwavering dedication to laboratory safety. This guide provides essential, actionable protocols for the safe handling of this compound, a nitroimidazole antimicrobial agent. Adherence to these procedures is critical to mitigate potential health risks and ensure a secure laboratory environment.

Understanding the Hazard Profile of this compound

This compound, while a valuable therapeutic agent, presents several potential hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), this compound is suspected of causing genetic defects, cancer, and of damaging fertility or the unborn child[1]. It is also harmful if it comes into contact with the skin or is inhaled[1]. Another nitroimidazole agent, metronidazole, which is structurally similar to this compound, has been shown to be carcinogenic in mice and rats[2][3]. Although similar data has not been reported for this compound, it is prudent to handle it with care to avoid chronic use[2][3].

Long-term exposure in animal studies has indicated potential adverse effects on the reproductive system and the fetus[4]. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate Personal Protective Equipment (PPE) for workers who may be exposed to hazardous drugs[5][6].

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach

A robust safety strategy for handling this compound relies on a combination of engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

Whenever feasible, engineering controls should be the primary method for minimizing exposure.

  • Ventilation: All handling of powdered this compound should be conducted in a well-ventilated area[7][8]. A laboratory hood is recommended to minimize the inhalation of dust particles[7].

  • Containment: For procedures with a higher risk of aerosol generation, a Class II Biological Safety Cabinet (BSC) should be utilized to provide both personnel and environmental protection[9].

Personal Protective Equipment (PPE): Essential Safeguards

The following table outlines the minimum PPE requirements for handling this compound in various laboratory scenarios.

Scenario Required Personal Protective Equipment (PPE)
Weighing and preparing solutions of solid this compound Double gloves (nitrile), disposable gown with tight-fitting cuffs, safety glasses with side shields or goggles, and a dust respirator[5][10].
Handling solutions of this compound Nitrile gloves, lab coat, and safety glasses.
Administering this compound to research animals Double gloves, disposable gown, and safety glasses.
Cleaning spills of this compound Double gloves, disposable gown, safety glasses or goggles, and a dust respirator[10].

Causality Behind PPE Choices:

  • Double Gloving: This practice, recommended by OSHA for handling hazardous drugs, provides an additional barrier of protection and allows for the safe removal of the outer glove if it becomes contaminated[5].

  • Disposable Gowns: A low-permeability fabric gown prevents skin contact with the chemical[5].

  • Eye Protection: Safety glasses or goggles are crucial to protect the eyes from splashes or airborne particles.

  • Respiratory Protection: A dust respirator is necessary when handling the powdered form of this compound to prevent inhalation of harmful particles[10].

Procedural Guidance for Safe Handling and Disposal

Adherence to standardized procedures is paramount to minimizing risk. The following workflow illustrates the key steps for the safe handling of this compound.

Tinidazole_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE weigh Weigh this compound in Ventilated Hood prep_ppe->weigh Proceed with caution dissolve Dissolve in Suitable Solvent weigh->dissolve administer Administer to Research Animals dissolve->administer store Store in Tightly Sealed, Light-Resistant Container administer->store spill Manage Spills Immediately decontaminate Decontaminate Work Surfaces spill->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose remove_ppe Doff PPE Correctly dispose->remove_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Before handling, ensure all necessary PPE is correctly donned.

    • Weigh the solid this compound in a chemical fume hood or other ventilated enclosure to minimize dust inhalation[7].

    • Prepare solutions in a designated area, avoiding splashing.

  • Storage:

    • Store this compound in a tightly closed, light-resistant container at a controlled room temperature, away from heat, moisture, and direct light[8][11][12].

    • Keep the container in a locked and secure location[7].

  • Spill Management:

    • In the event of a spill, immediately evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, cover the spill with an absorbent material to prevent further spreading[8].

    • Sweep up the absorbed material and place it in a sealed container for disposal[8][10].

    • Thoroughly clean the contaminated surface[8]. For enhanced decontamination, the non-recoverable remainder can be washed with a sodium hypochlorite solution[7].

Disposal Plan
  • Waste Segregation: All materials contaminated with this compound, including gloves, gowns, and disposable labware, should be considered hazardous waste.

  • Containerization: Place all contaminated waste into a clearly labeled, sealed, and leak-proof container[4].

  • Disposal: Dispose of this compound waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it with household garbage or allow it to enter the sewage system[1]. The use of a licensed chemical incinerator with an afterburner and scrubber system is a potential disposal method[10]. Alternatively, drug take-back programs are the preferred method for disposing of unneeded medications[12][13].

First Aid and Emergency Procedures

In case of exposure, immediate action is critical.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention[1].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water[4].

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open[7][10]. Seek medical attention if irritation persists[10].

  • Ingestion: Rinse the mouth with water and seek immediate medical attention[7][10].

Symptoms of exposure can include skin irritation, and ingestion may lead to nausea, vomiting, and dizziness[8][14].

By implementing these comprehensive safety protocols, we can confidently advance our research while prioritizing the health and well-being of our scientific team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tinidazole
Reactant of Route 2
Reactant of Route 2
Tinidazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。